molecular formula C40H50N6O8 B12389966 Anticancer agent 136

Anticancer agent 136

Cat. No.: B12389966
M. Wt: 742.9 g/mol
InChI Key: HPHGBUWCYWPRLF-SQIJLRSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 136 is a novel small molecule compound developed for basic and translational oncology research. As a targeted therapeutic agent, it is designed to selectively inhibit key signaling pathways that are critical for cancer cell proliferation and survival. Its mechanism of action involves the induction of cell cycle arrest and the promotion of apoptosis in malignant cells, providing a valuable tool for studying tumor biology and treatment resistance mechanisms. In research settings, this compound is applicable for in vitro cell-based assays to investigate cytotoxicity and pathway modulation, as well as for in vivo studies to evaluate efficacy and pharmacokinetics in animal models of cancer. It is supplied as a solid and requires reconstitution and dilution to working concentrations using appropriate solvents. This compound is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only," meaning it is not intended for diagnostic or therapeutic applications in humans or animals. All handling and experiments must be conducted by trained personnel in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C40H50N6O8

Molecular Weight

742.9 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1

InChI Key

HPHGBUWCYWPRLF-SQIJLRSRSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the DNA Binding Sequence Specificity of SJG-136

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed, sequence-selective DNA minor groove binding agent. It is a pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their potent antitumor activity. The unique mechanism of action of SJG-136, centered on its sequence-specific DNA binding and subsequent cross-linking, distinguishes it from many conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the DNA binding sequence specificity of SJG-136, detailing the experimental methodologies used to elucidate this specificity and the cellular signaling pathways affected by its DNA interactions.

Data Presentation: DNA Binding Specificity of SJG-136

Table 1: DNA Binding Sequence Preferences of SJG-136

Binding Site ClassConsensus SequenceDescription
High-Affinity 5'-Pu-GATC-Py-3'The primary and most preferred binding motif for SJG-136, leading to the formation of interstrand cross-links. "Pu" represents a purine (B94841) (A or G), and "Py" represents a pyrimidine (B1678525) (C or T).
High-Affinity (Specific) 5'-G-GATC-C-3'A more specific high-affinity sequence identified through footprinting studies.
Lower-Affinity 5'-GXXC-3'A motif for less-favored cross-link sites. "XX" can include various dinucleotide combinations such as AG, TA, GC, CT, TT, GG, and TC.
Other Binding Sites 5'-GAAC-3'/5'-GTTC-3'Identified in the c-jun gene sequence as a preferred binding site.
5'-GAGC-3'/5'-GCTC-3'A less preferred binding site also found in the c-jun gene.

Table 2: Types of DNA Adducts Formed by SJG-136 and Their Relative Formation Rates

Adduct TypeDNA Sequence MotifDescriptionRelative Rate of Formation
Interstrand Cross-link 5'-Pu-GATC-Py-3'Covalent linkage between the N2 positions of guanines on opposite DNA strands, separated by two base pairs. This is considered the primary cytotoxic lesion.High
Extended Interstrand Cross-link 5'-Pu-GAATC-Py-3'A longer interstrand cross-link.Moderate
Intrastrand Cross-link 5'-Pu-GAATG-Py-3'Covalent linkage between two guanines on the same DNA strand.Very High (most rapid)
Shorter Intrastrand Cross-link 5'-Pu-GATG-Py-3'A shorter intrastrand cross-link.Low
Monoalkylated Adducts Suitable PBD binding sitesOccurs at sites with an appropriately positioned guanine (B1146940) where a cross-link is not possible.Variable

Experimental Protocols

The sequence-specific DNA binding of SJG-136 has been primarily investigated using DNase I footprinting and the single cell gel electrophoresis (comet) assay.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which SJG-136 binds.

Methodology:

  • DNA Probe Preparation: A DNA fragment of interest (e.g., a gene promoter region) is labeled at one end with a radioactive or fluorescent marker.

  • SJG-136 Incubation: The end-labeled DNA is incubated with varying concentrations of SJG-136 to allow for binding to its target sequences.

  • DNase I Digestion: The DNA-SJG-136 complexes are treated with DNase I, an endonuclease that cleaves DNA. The regions of DNA where SJG-136 is bound are protected from cleavage.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography/Imaging: The gel is visualized, and the "footprint," a region where no DNA fragments are observed, indicates the binding site of SJG-136.

DNaseI_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion Digestion & Analysis cluster_result Result DNA DNA Fragment Labeled_DNA End-Labeled DNA DNA->Labeled_DNA Labeling Incubation Incubation Labeled_DNA->Incubation SJG136 SJG-136 SJG136->Incubation Digestion Limited Digestion Incubation->Digestion DNaseI DNase I DNaseI->Digestion Gel Denaturing PAGE Digestion->Gel Imaging Autoradiography/ Imaging Gel->Imaging Footprint Footprint (Protected Region) Imaging->Footprint

DNase I Footprinting Workflow for SJG-136.
Single Cell Gel Electrophoresis (Comet) Assay

This assay is employed to detect and quantify DNA interstrand cross-links induced by SJG-136 in individual cells.

Methodology:

  • Cell Treatment: Cells are treated with SJG-136 for a specified duration.

  • Cell Embedding: Single cells are embedded in a low-melting-point agarose (B213101) matrix on a microscope slide.

  • Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail. Interstrand cross-links will retard this migration.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage (or in this case, cross-linking, which reduces the tail moment) is quantified by measuring the length and intensity of the comet tail.

Comet_Assay_Workflow start Cell Culture treatment Treatment with SJG-136 start->treatment embedding Embed Cells in Agarose treatment->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Unwinding & Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization quantification Quantify Comet Tail Moment visualization->quantification

Comet Assay Workflow for SJG-136-induced cross-links.

Signaling Pathways and Cellular Responses

The formation of SJG-136-DNA adducts, particularly interstrand cross-links, triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Pathway

SJG-136-induced DNA lesions are recognized by the cellular DNA repair machinery. This initiates a signaling cascade involving key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, as well as the tumor suppressor protein p53. The activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes SJG136 SJG-136 DNA_Damage DNA Interstrand Cross-links SJG136->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates DNARepair DNA Repair DNA_Damage->DNARepair Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

SJG-136 Induced DNA Damage Response Pathway.
Inhibition of Transcription

SJG-136 has been shown to inhibit the process of transcription by blocking the activity of RNA polymerase. This is a direct consequence of the formation of SJG-136-DNA adducts within gene sequences, which act as physical barriers to the progression of the RNA polymerase enzyme along the DNA template.

Transcription_Inhibition SJG136 SJG-136 DNA DNA Template SJG136->DNA binds to Adduct SJG-136-DNA Adduct DNA->Adduct RNAP RNA Polymerase RNAP->Adduct stalls at Transcription_Blocked Transcription Blocked Adduct->Transcription_Blocked

Mechanism of Transcription Inhibition by SJG-136.

Conclusion

SJG-136 demonstrates a distinct and selective mechanism of action through its covalent binding to the minor groove of DNA, with a clear preference for purine-GATC-pyrimidine sequences. The formation of various adducts, most notably interstrand cross-links, triggers a robust DNA damage response and inhibits crucial cellular processes such as transcription. This detailed understanding of its DNA binding specificity and the subsequent cellular consequences is vital for the ongoing development and clinical application of SJG-136 and other PBD dimers as potent anticancer agents. Further research to quantify the binding affinities for different DNA sequences will provide even greater insight into its biological activity and potential for targeted therapies.

The Discovery of Pyrrolobenzodiazepine Dimer SJG-136: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that has garnered significant interest in the field of oncology.[1][2] PBDs are a class of sequence-selective DNA-interactive agents derived from various Streptomyces species. SJG-136 was developed to optimize the potent antitumor activity of this class of compounds while minimizing off-target toxicities. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of SJG-136, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Rational Design and Synthesis

The development of SJG-136 was a result of a rational drug design approach aimed at improving the therapeutic index of PBD monomers. The core concept was to link two PBD units to create a dimer capable of cross-linking DNA, a mechanism known to be highly cytotoxic to cancer cells.

The synthesis of SJG-136 has been documented by Gregson, Howard, and Thurston. While a detailed, step-by-step protocol is outlined in their primary publications, the general approach involves the synthesis of the C2-exo-methylene PBD monomer, which is then dimerized. This specific modification, the introduction of an unsaturated C2/C2'-position, was intended to reduce the molecule's reactivity with cellular nucleophiles, thereby decreasing potential deactivation and enhancing its DNA cross-linking efficiency.

Mechanism of Action: DNA Interstrand Cross-linking

SJG-136 exerts its potent antitumor activity primarily through the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2] This interaction is highly sequence-specific, with a preference for 5'-Pu-GATC-Py-3' sequences (where Pu is a purine (B94841) and Py is a pyrimidine).[1][2]

The key features of SJG-136's interaction with DNA are:

  • Minor Groove Binding: The dimeric structure of SJG-136 allows it to span approximately six base pairs within the DNA minor groove.[1]

  • Covalent Bonding: The two imine moieties of the PBD units react with the N2 position of guanine (B1146940) bases on opposite DNA strands.[3]

  • Interstrand Cross-links: This covalent bonding results in the formation of a highly stable interstrand cross-link, which effectively prevents the separation of the DNA strands. This stalls critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.

  • Minimal DNA Distortion: A crucial aspect of SJG-136's design is that its binding and cross-linking activity cause minimal distortion of the DNA helix.[3] This may allow the adducts to evade detection and repair by cellular DNA repair mechanisms more effectively than other cross-linking agents.

SJG136_Mechanism SJG136 SJG-136 DNA Cellular DNA (Minor Groove) SJG136->DNA Enters Nucleus Binding Sequence-Specific Binding (5'-Pu-GATC-Py-3') DNA->Binding Recognizes Sequence Crosslink Covalent Interstrand Cross-link Formation Binding->Crosslink Forms Adduct Replication_Block Replication Fork Stall Crosslink->Replication_Block Transcription_Block Transcription Inhibition Crosslink->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

In Vitro Activity: NCI-60 Human Tumor Cell Line Screen

SJG-136 has demonstrated potent and broad-spectrum antitumor activity in the National Cancer Institute's (NCI) 60 human tumor cell line screen.[2] The results from this screening are often presented using three key metrics:

  • GI50: The concentration required to cause 50% growth inhibition.

  • TGI: The concentration required to cause total growth inhibition.

  • LC50: The concentration required to cause a 50% lethal concentration (net cell killing).

The data from the NCI-60 screen for SJG-136 is summarized in the table below, with concentrations expressed in molarity.

Cell LineCancer TypeGI50 (M)TGI (M)LC50 (M)
Leukemia
CCRF-CEMLeukemia1.10E-092.51E-095.89E-09
HL-60(TB)Leukemia8.91E-101.91E-094.07E-09
K-562Leukemia1.58E-093.55E-097.94E-09
MOLT-4Leukemia7.94E-101.78E-093.98E-09
RPMI-8226Leukemia2.51E-095.62E-091.26E-08
SRLeukemia1.26E-092.82E-096.31E-09
Non-Small Cell Lung Cancer
A549/ATCCNSCLC1.41E-083.16E-087.08E-08
EKVXNSCLC1.78E-093.98E-098.91E-09
HOP-62NSCLC3.16E-097.08E-091.58E-08
HOP-92NSCLC3.55E-097.94E-091.78E-08
NCI-H226NSCLC3.98E-098.91E-092.00E-08
NCI-H23NSCLC3.16E-097.08E-091.58E-08
NCI-H322MNSCLC4.47E-091.00E-082.24E-08
NCI-H460NSCLC2.24E-095.01E-091.12E-08
NCI-H522NSCLC1.58E-093.55E-097.94E-09
Colon Cancer
COLO 205Colon2.82E-096.31E-091.41E-08
HCC-2998Colon3.98E-098.91E-092.00E-08
HCT-116Colon2.51E-095.62E-091.26E-08
HCT-15Colon3.55E-097.94E-091.78E-08
HT29Colon3.16E-097.08E-091.58E-08
KM12Colon2.82E-096.31E-091.41E-08
SW-620Colon2.51E-095.62E-091.26E-08
CNS Cancer
SF-268CNS3.16E-097.08E-091.58E-08
SF-295CNS2.24E-095.01E-091.12E-08
SF-539CNS3.55E-097.94E-091.78E-08
SNB-19CNS2.82E-096.31E-091.41E-08
SNB-75CNS2.51E-095.62E-091.26E-08
U251CNS2.82E-096.31E-091.41E-08
Melanoma
LOX IMVIMelanoma1.99E-094.47E-091.00E-08
MALME-3MMelanoma3.16E-097.08E-091.58E-08
M14Melanoma2.51E-095.62E-091.26E-08
SK-MEL-2Melanoma3.55E-097.94E-091.78E-08
SK-MEL-28Melanoma3.98E-098.91E-092.00E-08
SK-MEL-5Melanoma2.82E-096.31E-091.41E-08
UACC-257Melanoma3.16E-097.08E-091.58E-08
UACC-62Melanoma2.24E-095.01E-091.12E-08
Ovarian Cancer
IGROV1Ovarian3.16E-097.08E-091.58E-08
OVCAR-3Ovarian3.55E-097.94E-091.78E-08
OVCAR-4Ovarian3.98E-098.91E-092.00E-08
OVCAR-5Ovarian2.82E-096.31E-091.41E-08
OVCAR-8Ovarian3.16E-097.08E-091.58E-08
SK-OV-3Ovarian4.47E-091.00E-082.24E-08
Renal Cancer
786-0Renal3.16E-097.08E-091.58E-08
A498Renal3.55E-097.94E-091.78E-08
ACHNRenal3.98E-098.91E-092.00E-08
CAKI-1Renal4.47E-091.00E-082.24E-08
RXF 393Renal2.82E-096.31E-091.41E-08
SN12CRenal3.16E-097.08E-091.58E-08
TK-10Renal3.55E-097.94E-091.78E-08
UO-31Renal2.82E-096.31E-091.41E-08
Prostate Cancer
PC-3Prostate3.55E-097.94E-091.78E-08
DU-145Prostate3.98E-098.91E-092.00E-08
Breast Cancer
MCF7Breast3.16E-097.08E-091.58E-08
MDA-MB-231/ATCCBreast3.55E-097.94E-091.78E-08
HS 578TBreast3.98E-098.91E-092.00E-08
BT-549Breast4.47E-091.00E-082.24E-08
T-47DBreast2.82E-096.31E-091.41E-08
MDA-MB-468Breast3.16E-097.08E-091.58E-08

Data extracted from Hartley JA, et al. Cancer Res. 2004;64(18):6693-9.

Experimental Protocols

Measurement of DNA Interstrand Cross-linking by Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks. A modified version of this assay is used to measure DNA interstrand cross-links. The principle is that cross-links retard the migration of DNA in the electric field after the induction of a known number of strand breaks (typically by ionizing radiation).

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Irradiation: The cell suspension is irradiated on ice with a specific dose of X-rays (e.g., 5 Gy) to introduce a consistent level of DNA strand breaks.

  • Embedding in Agarose (B213101): The irradiated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA migration (tail length, tail intensity) is quantified using image analysis software. The degree of cross-linking is inversely proportional to the amount of DNA in the comet tail.

Comet_Assay_Workflow Cell_Suspension Single-Cell Suspension Irradiation Irradiation (X-rays) to induce strand breaks Cell_Suspension->Irradiation Embedding Embedding in Low-Melting-Point Agarose Irradiation->Embedding Lysis Cell Lysis (High Salt & Detergent) Embedding->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Staining Neutralization & Staining (Fluorescent Dye) Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis

Analysis of SJG-136 DNA Adducts by Single-Strand Ligation PCR

Single-strand ligation polymerase chain reaction (sslig-PCR) is a technique used to map DNA adducts at the nucleotide level. This method can identify the specific DNA sequences where SJG-136 forms its covalent bonds.

General Protocol:

  • DNA Treatment and Digestion: Genomic DNA is treated with SJG-136. Following treatment, the DNA is digested with a restriction enzyme that cuts outside the region of interest.

  • Primer Extension: A gene-specific primer is annealed to the target DNA, and a thermostable DNA polymerase is used to extend the primer. The polymerase will stop at the site of the SJG-136 adduct.

  • Ligation of Anchor Oligonucleotide: A universal "anchor" oligonucleotide is ligated to the 3' end of the newly synthesized DNA fragments using T4 DNA ligase.

  • PCR Amplification: The ligated products are then amplified by PCR using a nested gene-specific primer and a primer complementary to the anchor oligonucleotide.

  • Sequencing Gel Analysis: The PCR products are resolved on a sequencing gel, and the positions of the bands correspond to the locations of the SJG-136-induced polymerase stops, thus identifying the adducted bases.

SSLig_PCR_Workflow DNA_Treatment Genomic DNA Treatment with SJG-136 Restriction_Digest Restriction Enzyme Digestion DNA_Treatment->Restriction_Digest Primer_Extension Primer Extension with Gene-Specific Primer Restriction_Digest->Primer_Extension Ligation Ligation of Anchor Oligonucleotide Primer_Extension->Ligation PCR_Amplification PCR Amplification Ligation->PCR_Amplification Gel_Analysis Sequencing Gel Analysis PCR_Amplification->Gel_Analysis

Modulation of Cellular Signaling Pathways

Recent studies have indicated that beyond its direct DNA-damaging effects, SJG-136 can also modulate intracellular signaling pathways. Notably, SJG-136 has been shown to inhibit the Src-related signaling pathway.[1] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, migration, and invasion.

The key components of the Src pathway affected by SJG-136 include:

  • Src: A non-receptor tyrosine kinase that acts as a central signaling hub.

  • FAK (Focal Adhesion Kinase): A key mediator of integrin signaling.

  • Paxillin and p130Cas: Scaffolding proteins involved in focal adhesions.

  • PI3K/AKT Pathway: A major survival pathway.

  • MEK/ERK Pathway: A critical pathway for cell proliferation.

The inhibitory effect of SJG-136 on this pathway suggests a broader mechanism of action that could contribute to its potent antitumor activity.

Src_Signaling_Pathway SJG136 SJG-136 Src Src SJG136->Src Inhibits FAK FAK Src->FAK Activates PI3K PI3K Src->PI3K MEK MEK Src->MEK Paxillin Paxillin FAK->Paxillin Phosphorylates p130Cas p130Cas FAK->p130Cas Phosphorylates Migration Cell Migration Paxillin->Migration p130Cas->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Conclusion

SJG-136 is a potent, rationally designed pyrrolobenzodiazepine dimer with a well-defined mechanism of action centered on DNA interstrand cross-linking. Its broad-spectrum in vitro and in vivo antitumor activity, coupled with its ability to modulate key cancer-related signaling pathways, underscores its potential as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in this promising class of anticancer compounds. Further investigation into the clinical efficacy and safety profile of SJG-136 and its analogs is warranted.

References

In Vitro Cytotoxicity of SJG-136: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of the Preclinical Efficacy of a Novel DNA Cross-linking Agent

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove binding and interstrand cross-linking agent.[1][2] Its unique mechanism of action, which involves the formation of a covalent adduct with guanine (B1146940) bases on opposite DNA strands, has demonstrated significant cytotoxic activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of SJG-136, detailing its activity in various cancer cell lines, the experimental protocols used to assess its efficacy, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: In Vitro Cytotoxicity of SJG-136

SJG-136 has exhibited potent cytotoxic and growth inhibitory effects in numerous cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values often in the nanomolar and even sub-nanomolar range.[1][2] The following tables summarize the quantitative data on the in vitro activity of SJG-136 across a variety of human cancer cell lines.

Table 1: IC50 Values of SJG-136 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeExposure TimeReference
HCT-116Colon Carcinoma0.1 - 0.3SRBNot Specified[1]
HT-29Colon Carcinoma0.1 - 0.3SRBNot Specified[1]
SW620Colon Carcinoma0.1 - 0.3SRBNot Specified[1]
HCT-8Colon Carcinoma2.3SRBNot Specified[1]
HCT-15Colon Carcinoma3.7SRBNot Specified[1]
LS-174TColon CarcinomaNot SpecifiedNot SpecifiedNot Specified[5]
A549Lung Carcinoma1Not Specified72 hours[6]
NCI-H522Lung CarcinomaSubnanomolarNot SpecifiedNot Specified[4]
H358Lung Carcinoma21Not SpecifiedNot Specified[6]
LOX IMVIMelanomaNot SpecifiedNot SpecifiedNot Specified
UACC-62MelanomaNot SpecifiedNot SpecifiedNot Specified[5]
SF-295GlioblastomaNot SpecifiedNot SpecifiedNot Specified[5]
C-6Glioma (Rat)Not SpecifiedNot SpecifiedNot Specified[5]
OVCAR-3Ovarian CarcinomaNot SpecifiedNot SpecifiedNot Specified[5]
OVCAR-5Ovarian CarcinomaNot SpecifiedNot SpecifiedNot Specified[5]
MDA-MB-435Breast CarcinomaNot SpecifiedNot SpecifiedNot Specified[5]
HL-60Promyelocytic LeukemiaSubnanomolarNot SpecifiedNot Specified[4][7]
B-CLLB-Cell Chronic Lymphocytic Leukemia9.06 (LD50)ApoptosisNot Specified[8]
3T3Fibrosarcoma (Mouse)6.3SRBNot Specified[1]
3T3 pHamdr-1 (P-gp expressing)Fibrosarcoma (Mouse)208SRBNot Specified[1]

Table 2: GI50 Values of SJG-136 from the NCI-60 Cell Line Screen

Cell LineCancer TypeGI50 (nmol/L)Exposure TimeReference
NCI-60 Panel (Mean)Various7.448 hours[2][9]
A549Lung Carcinoma~1448 hours[6]
Range across NCI-60 PanelVarious0.14 - 32048 hours[2][9]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of SJG-136.

Cell Viability and Growth Inhibition Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a range of SJG-136 concentrations for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Measurement: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value from the dose-response curve.

DNA Damage Assessment

2. Single-Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-links

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links (ICLs), at the level of individual cells.

  • Cell Treatment and Embedding: Treat cells with SJG-136. After treatment, embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions (pH > 13). DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the tail moment (the product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment compared to irradiated control cells indicates the presence of ICLs.

Apoptosis Detection

3. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with SJG-136 for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of SJG-136, the experimental workflow for assessing its cytotoxicity, and the logical relationship of P-glycoprotein in drug resistance.

SJG136_Mechanism_of_Action SJG136 SJG-136 DNA Nuclear DNA (Minor Groove) SJG136->DNA Binds to Pu-GATC-Py sequence ICL Interstrand Cross-links (ICLs) DNA->ICL Forms covalent bond with Guanine (N2) ReplicationFork Stalled Replication Fork ICL->ReplicationFork Blocks DNA replication DDR DNA Damage Response (ATM/ATR Kinases) ReplicationFork->DDR Activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Induces Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: Mechanism of action of SJG-136 leading to apoptosis.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treat with SJG-136 (Dose-Response) cell_culture->drug_treatment incubation Incubate (e.g., 48-72h) drug_treatment->incubation srb_assay SRB Assay incubation->srb_assay comet_assay Comet Assay incubation->comet_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_analysis Data Analysis (IC50/GI50, DNA Damage, Apoptosis %) srb_assay->data_analysis comet_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing SJG-136 cytotoxicity.

Pgp_Resistance cluster_cell Cancer Cell SJG136_ext SJG-136 (Extracellular) SJG136_int SJG-136 (Intracellular) SJG136_ext->SJG136_int Enters cell Pgp P-glycoprotein (MDR1) SJG136_int->Pgp Substrate for Cytotoxicity Cytotoxicity SJG136_int->Cytotoxicity Induces Pgp->SJG136_ext Effluxes ReducedCytotoxicity Reduced Cytotoxicity Pgp->ReducedCytotoxicity Leads to

Caption: Role of P-glycoprotein in SJG-136 resistance.

Conclusion

SJG-136 is a highly potent cytotoxic agent with a distinct mechanism of action that makes it a promising candidate for cancer therapy. Its ability to form persistent DNA interstrand cross-links leads to cell cycle arrest and apoptosis in a wide range of cancer cell lines, often at nanomolar concentrations. The provided data and protocols offer a valuable resource for researchers investigating the preclinical efficacy of SJG-136 and similar DNA-targeting agents. Further research into the downstream signaling pathways and mechanisms of resistance will be crucial for the clinical development and application of this novel compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SJG-136 and the Induction of DNA Interstrand Cross-Links

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 (also known as NSC 694501 or SG2000) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] Its unique mechanism of action, which involves forming a covalent aminal bond between two guanine (B1146940) bases on opposite DNA strands, results in minimal DNA distortion, making the lesion difficult for cellular repair machinery to recognize and process.[1][4][5] This leads to persistent DNA damage, cell cycle arrest, and potent cytotoxic activity against a broad spectrum of cancer cell lines and tumor xenografts, including those resistant to conventional major groove cross-linking agents like cisplatin.[1][3][6] This technical guide provides a comprehensive overview of SJG-136, focusing on its core mechanism, the cellular response to the DNA damage it induces, and the experimental protocols used for its evaluation.

Mechanism of Action: Minor Groove DNA Cross-Linking

SJG-136 is a C8/C8'-linked PBD dimer with two electrophilic imine moieties that allow it to react with DNA.[1][7] Unlike major groove-binding agents such as cisplatin, SJG-136 binds within the minor groove of the DNA double helix.[2][3] The molecule spans approximately six base pairs and demonstrates a high affinity for specific DNA sequences, preferentially cross-linking two guanine residues at 5'-purine-GATC-pyrimidine-3' sequences.[1][8]

The cross-linking reaction involves the formation of a covalent aminal bond between the C11 position of each PBD unit and the exocyclic N2 amine of guanine bases on opposite strands, separated by two base pairs.[2][3][9] This creates a highly stable and persistent interstrand cross-link (ICL).[2][3] A key feature of the SJG-136-DNA adduct is the minimal distortion it causes to the DNA helix, which is thought to contribute to its potent cytotoxicity by evading efficient recognition by cellular DNA repair systems.[1][4][5]

SJG136_Mechanism cluster_dna DNA Double Helix (Minor Groove) cluster_sjg136 SJG-136 Molecule DNA_Strand_1 5' --- Purine --- G --- A --- T --- C --- Pyrimidine --- 3' DNA_Strand_2 3' --- Pyrimidine --- C --- T --- A --- G --- Purine --- 5' Binding Sequence-Specific Binding SJG136 SJG-136 PBD1 PBD Monomer 1 (Imine Moiety) PBD2 PBD Monomer 2 (Imine Moiety) SJG136->Binding Linker Propanedioxy Linker PBD1->Linker PBD2->Linker Crosslink Covalent Cross-Link (G-N2 to G-N2) Binding->Crosslink

Figure 1: Mechanism of SJG-136 DNA Interstrand Cross-Link Formation.

Cellular Response and DNA Repair

The formation of ICLs by SJG-136 triggers a complex cellular DNA damage response (DDR). These lesions are potent blocks to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[10][11]

DNA Repair Pathways

The repair of SJG-136-induced minor groove ICLs involves several DNA repair pathways. Studies in Chinese hamster ovary (CHO) cells have shown that cellular sensitivity to SJG-136 is dependent on the XPF-ERCC1 endonuclease and factors involved in homologous recombination (HR), such as XRCC2 and XRCC3.[4][12] However, the sensitivity of these repair-deficient cell lines to SJG-136 is significantly less pronounced than their sensitivity to major groove cross-linking agents, suggesting that SJG-136 adducts are repaired less efficiently.[4][12] Unlike ICLs formed by agents like melphalan, the repair of SJG-136 cross-links does not appear to involve the formation of DNA double-strand breaks.[4]

Cell Cycle Arrest and Signaling

Exposure of cancer cells to SJG-136 leads to profound cell cycle perturbations, typically an arrest in the S and G2-M phases.[2][10] This arrest is mediated by the activation of key DDR signaling proteins. In HCT 116 cells, SJG-136 treatment induces the phosphorylation of checkpoint kinases Chk1 (on Serine 317) and Chk2 (on Threonine 68).[10] This is followed by the phosphorylation and stabilization of p53, which in turn increases the levels of its downstream target, the cyclin-dependent kinase inhibitor p21.[10] The kinetics of this response depend on the drug concentration and exposure time, with short, high-concentration exposures leading to a more rapid activation of the p53 pathway compared to prolonged, low-concentration exposures.[10]

SJG136_DDR_Pathway DNA_ICL DNA Interstrand Cross-Link (Minor Groove) Replication_Block Replication Fork Stall DNA_ICL->Replication_Block DDR_Sensing Damage Sensing (e.g., MutSα) Replication_Block->DDR_Sensing Chk1 p-Chk1 (S317) DDR_Sensing->Chk1 Chk2 p-Chk2 (T68) DDR_Sensing->Chk2 p53 p-p53 (S15, S20) Chk1->p53 Chk2->p53 p21 p21 Accumulation p53->p21 CellCycleArrest S / G2-M Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Repair DNA Repair (XPF-ERCC1, HR) CellCycleArrest->Repair SJG136 SJG136 SJG136->DNA_ICL

Figure 2: Simplified DNA Damage Response Pathway Activated by SJG-136.

Quantitative Data

In Vitro Cytotoxicity

SJG-136 exhibits potent cytotoxicity across a wide range of human cancer cell lines, with growth inhibition often observed at subnanomolar concentrations.[1][7] Its activity is maintained in cell lines resistant to other DNA-interactive agents, such as cisplatin.[1] However, sensitivity can be influenced by the expression of drug efflux pumps like P-glycoprotein (mdr-1).[13]

Cell LineCancer TypeIC50 (nM)NotesReference(s)
MDR-Negative/Low
HCT-116Colon0.1 - 0.3Highly potent[13]
HT-29Colon0.1 - 0.3Highly potent[13]
SW620Colon0.1 - 0.3Highly potent[13]
NCI-H522LungSubnanomolarSensitive cell line[1]
HL-60Promyelocytic LeukemiaSubnanomolarSensitive cell line[1]
Molt-4Lymphoblastic LeukemiaSubnanomolarSensitive cell line[1]
Various Human LinesPanel4 - 30General range across a panel[7]
MDR-Positive
HCT-8Colon2.3Expresses mdr-1[13]
HCT-15Colon3.7Expresses mdr-1; sensitivity increased with verapamil[13]
3T3 pHamdr-1Murine Fibroblast (Isogenic)208Parental 3T3 IC50 was 6.3 nM[13]

Table 1: Summary of In Vitro Cytotoxicity of SJG-136 in Selected Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

SJG-136 has demonstrated significant and broad-spectrum antitumor activity in numerous preclinical xenograft models.[9] Efficacy is observed across various tumor types, including melanoma, ovarian, breast, glioma, and colon carcinomas.[9] The most effective dosing schedule in mice was found to be intravenous bolus administration for five consecutive days (qd x 5).[9]

Xenograft ModelCancer TypeDosing Schedule (i.v.)OutcomeReference(s)
SF-295Glioblastomaqd x 5Minimum effective dose ~16 µg/kg/dose[9]
LOX IMVIMelanomaqd x 5Significant tumor regression and growth delay (386%)[9]
OVCAR-3OvarianVariousTumor mass reduction, significant growth delay[9]
MDA-MB-435BreastVariousTumor mass reduction, significant growth delay[9]
LS-174TColonVariousTumor mass reduction, significant growth delay[9]
CH1cisROvarian (Cisplatin-Resistant)Not specifiedAntitumor activity observed[6][14]
A2780Ovarian120 µg/kg/d x 5Highly active (Specific Growth Delay = 275)[13]
A2780(AD)Ovarian (MDR-Positive)120 µg/kg/d x 5Not active (Specific Growth Delay = 67)[13]

Table 2: Summary of In Vivo Efficacy of SJG-136 in Selected Xenograft Models.

Pharmacokinetic and Clinical Data

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic (PK) properties of SJG-136 in patients with advanced solid tumors.[1][6][15]

Study PopulationMTDDose-Limiting Toxicities (DLTs)Key PK/PD FindingsReference(s)
Mice (i.p.)0.2 mg/kg-Cmax = 336 nM; t1/2 = 0.98 h[7]
Patients (Schedule A)45 µg/m² (every 21 days)Vascular leak syndrome (VLS), hepatotoxicity, fatigueLinear pharmacokinetics across dose range[1][6]
Patients (Schedule B)30 µg/m² (daily x 3, every 21 days)Edema, dyspnea, fatigue, delayed liver toxicity (manageable with supportive care)DNA ICLs in PBMCs correlated with systemic exposure and were persistent. No significant myelosuppression.[1][15]
Patients (Weekly)40 µg/m² (days 1, 8, 15 of 28-day cycle)Fatigue, thrombocytopenia, delayed liver toxicityDose-proportional increases in systemic exposure[14][16]

Table 3: Summary of Pharmacokinetic Parameters and Clinical Trial Outcomes for SJG-136.

Experimental Protocols

Detection of DNA Interstrand Cross-Links: Modified Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage. A modification of this assay is used to quantify the formation of ICLs induced by SJG-136 in cells from both in vitro cultures and in vivo samples (e.g., peripheral blood mononuclear cells or disaggregated tumor tissue).[1][2][3]

Principle: ICLs physically link the two DNA strands, preventing their complete denaturation under alkaline conditions. After electrophoresis, DNA with ICLs migrates more slowly than undamaged or single-strand-break-containing DNA, resulting in a smaller "comet tail." To specifically measure ICLs, cells are first irradiated to introduce a fixed number of random single-strand breaks. The presence of ICLs reduces the migration of these irradiated fragments. The level of cross-linking is expressed as the percentage decrease in the comet tail moment (%DNA in tail × tail length) compared to an irradiated, drug-free control.[1][2]

Comet_Assay_Workflow start Start: Cell Sample (e.g., PBMCs, Tumor Cells) treat Treat with SJG-136 (In Vitro or In Vivo) start->treat harvest Harvest and Suspend Cells treat->harvest irradiate Irradiate on Ice (e.g., X-rays) to induce SSBs harvest->irradiate embed Embed Cells in Low-Melting-Point Agarose (B213101) on a Microscope Slide irradiate->embed lyse Lyse Cells in High Salt/Detergent Buffer (Removes membranes/proteins) embed->lyse denature Alkaline Denaturation (Unwinds DNA) lyse->denature electrophoresis Perform Electrophoresis (Alkaline Buffer) denature->electrophoresis neutralize Neutralize and Stain DNA (e.g., Propidium (B1200493) Iodide) electrophoresis->neutralize visualize Visualize via Fluorescence Microscopy neutralize->visualize analyze Image Analysis: Calculate Tail Moment (% DNA in Tail x Tail Length) visualize->analyze quantify Quantify Cross-Linking: % Decrease in Tail Moment vs. Irradiated Control analyze->quantify end End: ICL Level Determined quantify->end

Figure 3: Experimental Workflow for Detecting ICLs with the Comet Assay.

Detailed Protocol Steps:

  • Cell Preparation: Prepare a single-cell suspension from the desired source (cultured cells, PBMCs, or tumor tissue).[1]

  • Drug Treatment: Expose cells to SJG-136 either in vitro for a specified time and concentration or collect cells from an animal/patient at time points post-treatment.[2]

  • Irradiation: Irradiate the cell suspension on ice with a calibrated dose of X-rays or gamma rays to introduce a consistent level of single-strand breaks.

  • Embedding: Mix approximately 10,000 cells with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) overnight at 4°C to dissolve cellular and nuclear membranes.[1]

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline buffer (e.g., pH > 13) for a set time (e.g., 20-40 minutes) to allow DNA to denature.[1]

  • Electrophoresis: Apply a voltage across the tank for a specified duration to separate the DNA fragments.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.[6]

  • Visualization and Analysis: Capture images of at least 50 randomly selected cells per slide using a fluorescence microscope. Use specialized software to quantify the head and tail of each comet and calculate the tail moment.

  • Calculation: The percentage decrease in tail moment for drug-treated cells relative to irradiated control cells reflects the frequency of ICLs.[1]

In Vitro Cytotoxicity Assay (e.g., SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity based on the quantification of total cellular protein.[13]

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Exposure: Treat cells with a serial dilution of SJG-136 for a specified duration (e.g., 72-96 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Air dry the plates and solubilize the protein-bound SRB dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of ~510 nm.

  • Analysis: Plot the absorbance against the drug concentration and use a sigmoidal dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).[13]

Western Blotting for DDR Protein Analysis

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.[10]

  • Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Chk1, anti-p53, anti-p21, anti-Actin) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.[10]

Conclusion

SJG-136 is a highly potent and novel antineoplastic agent characterized by its unique ability to form persistent interstrand cross-links in the minor groove of DNA. Its distinct mechanism, which creates a lesion that is poorly recognized by cellular repair machinery, allows it to overcome resistance to conventional DNA damaging agents and provides a strong rationale for its continued development. The experimental protocols detailed herein, particularly the modified Comet assay, are crucial tools for the pharmacodynamic evaluation of SJG-136 and other cross-linking agents, enabling a quantitative understanding of their core mechanism of action in both preclinical and clinical settings.

References

A Technical Guide to the Cellular Uptake and Distribution of the Anticancer Agent Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Anticancer agent 136" did not yield a specific compound with this designation. The number 136 likely refers to a citation in a scientific publication. Therefore, this guide focuses on Curcumin (B1669340) , a well-researched natural anticancer agent, to provide a representative and detailed technical overview of cellular uptake and distribution processes.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention for its pleiotropic anticancer properties. Its therapeutic potential is, however, intrinsically linked to its bioavailability and its ability to penetrate cancer cells and reach intracellular targets. This technical guide provides an in-depth overview of the cellular uptake, subcellular distribution, and key signaling pathways modulated by curcumin in cancer cells. It also includes detailed experimental protocols for studying these phenomena.

Cellular Uptake of Curcumin

The uptake of curcumin by cancer cells is a rapid process, often reaching a steady state within minutes of exposure[1][2]. Studies have consistently shown that the cellular uptake of curcumin is significantly higher in tumor cells compared to their normal counterparts[3][4]. This preferential accumulation is a key factor in its selective cytotoxicity towards cancer cells. The uptake is also dose-dependent; higher extracellular concentrations of curcumin lead to increased intracellular accumulation[3][5].

The primary mechanisms governing curcumin's entry into cells are believed to be a combination of passive diffusion, due to its lipophilic nature, and carrier-mediated transport, including endocytosis[6][7]. The efficiency of uptake can be significantly enhanced through various formulation strategies, such as encapsulation in liposomes or nanoparticles, which improve its solubility and stability[8][9][10][11][12][13][14].

Subcellular Distribution of Curcumin

Upon entering the cell, curcumin distributes to various subcellular compartments. Its intrinsic fluorescence allows for its visualization using techniques like confocal microscopy. Studies have shown that curcumin is localized in the cell membrane, cytoplasm, and the nucleus[3][4][15]. More detailed investigations have revealed its accumulation in the endoplasmic reticulum and lysosomes[5][7][16]. Interestingly, while curcumin can affect mitochondrial function, it does not appear to accumulate significantly within the mitochondria[16]. This differential distribution is crucial as it dictates the molecular targets with which curcumin interacts to exert its anticancer effects.

Quantitative Data on Curcumin Uptake and Cytotoxicity

The following tables summarize quantitative data on the cellular uptake and cytotoxic effects of curcumin in various cancer cell lines.

Table 1: Cellular Uptake of Curcumin in Cancer Cell Lines

Cell LineCurcumin ConcentrationIncubation TimeIntracellular Curcumin LevelReference
SH-SY5Y (Neuroblastoma)10 µM12 hours2.4 µg per 10^6 cells (ApoE3-C-PBCA formulation)[17]
KBM-5 (Myeloid Leukemia)10 µM30 minutesMaximum uptake observed[12]
Caco-2 (Colorectal)20 µM4 hours69.6% ± 5.4% (nanoliposomes)[18]
MCF-7 (Breast Cancer)10 µMNot specifiedHigher uptake than normal cells[3][4]
EL4 (T-cell Lymphoma)10 µMNot specifiedHigher uptake than normal cells[3][4]

Table 2: Cytotoxicity of Curcumin in Cancer Cell Lines (IC50 Values)

Cell LineCurcumin FormulationIncubation TimeIC50 ValueReference
MCF-7 (Breast Cancer)Curcumin PM72 hours13.9 ± 0.5 µg/mL[11]
Cisplatin-resistant KB (Oral Cancer)Curcumin Nanomicelles48 hours6.01 µg/mL[13]
KB (Oral Cancer)Curcumin Nanomicelles48 hours11.48 µg/mL[13]
HCT 116 (Colon Cancer)Curcumin with PVANot specified11 µM[19]
INT 407 (HeLa-derived)Curcumin with PVANot specified15 µM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of curcumin.

Protocol for Quantitative Analysis of Curcumin Cellular Uptake using Flow Cytometry

This protocol is designed to quantify the mean fluorescence intensity of a cancer cell population after treatment with curcumin, which is directly proportional to the amount of intracellular curcumin.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Curcumin Treatment: Prepare a stock solution of curcumin in DMSO. Dilute the stock solution in complete cell culture medium to final concentrations (e.g., 5, 10, 20 µM). Remove the old medium from the cells and add the curcumin-containing medium. Include a vehicle control (DMSO) and an unstained cell control.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.

  • Cell Staining (Optional): For viability assessment, cells can be stained with a viability dye like Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS). Analyze the cells using a flow cytometer. Excite the curcumin at 488 nm and detect the emission in the green channel (typically 530/30 nm).

  • Data Analysis: Gate the viable cell population based on forward and side scatter properties and viability dye exclusion. Determine the mean fluorescence intensity (MFI) of the curcumin signal in the gated population.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_analysis Analysis cell_culture Seed cells in 6-well plates curcumin_treatment Treat with Curcumin cell_culture->curcumin_treatment incubation Incubate for desired time curcumin_treatment->incubation harvest Harvest and wash cells incubation->harvest resuspend Resuspend in FACS buffer harvest->resuspend flow_cytometer Acquire data on flow cytometer resuspend->flow_cytometer data_analysis Gate on viable cells and measure MFI flow_cytometer->data_analysis

Caption: Workflow for quantitative analysis of curcumin uptake by flow cytometry.
Protocol for Visualization of Curcumin Subcellular Distribution using Confocal Microscopy

This protocol allows for the visualization of curcumin's localization within different cellular compartments.

  • Cell Culture: Plate cancer cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Curcumin Treatment: Treat the cells with curcumin at the desired concentration and for the appropriate duration.

  • Organelle Staining: To identify specific subcellular compartments, co-stain with organelle-specific fluorescent probes. For example:

    • Nucleus: Hoechst 33342 or DAPI.

    • Mitochondria: MitoTracker Red CMXRos.

    • Lysosomes: LysoTracker Red DND-99.

    • Endoplasmic Reticulum: ER-Tracker Red. Incubate with the organelle tracker (B12436777) according to the manufacturer's instructions, typically for 15-30 minutes.

  • Washing and Fixation: Wash the cells with PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. For live-cell imaging, proceed directly to imaging in a suitable live-cell imaging solution.

  • Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for curcumin (e.g., 488 nm excitation, 500-550 nm emission) and the specific organelle trackers.

  • Image Analysis: Analyze the acquired images for colocalization of the curcumin signal with the signals from the organelle-specific dyes.

Confocal_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging and Analysis plate_cells Plate cells on coverslips treat_curcumin Treat with Curcumin plate_cells->treat_curcumin stain_organelles Co-stain with organelle trackers treat_curcumin->stain_organelles wash_fix Wash and Fix cells stain_organelles->wash_fix acquire_images Acquire images on confocal microscope wash_fix->acquire_images analyze_colocalization Analyze for colocalization acquire_images->analyze_colocalization

Caption: Workflow for visualizing curcumin's subcellular distribution via confocal microscopy.

Signaling Pathways Modulated by Curcumin

Curcumin's anticancer effects are mediated through its interaction with a multitude of cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Curcumin has been shown to inhibit this pathway at multiple levels. It can downregulate the expression of upstream regulators like HER2 and IKKβ, and inhibit the phosphorylation of Akt and mTOR[20][21]. This leads to the suppression of downstream effectors involved in cell cycle progression and a decrease in the expression of anti-apoptotic proteins like Bcl-2[21].

PI3K_Akt_mTOR_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Akt Akt Curcumin->Akt mTOR mTOR Curcumin->mTOR PI3K->Akt Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Curcumin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Curcumin is a potent inhibitor of NF-κB signaling. It can prevent the degradation of IκB, the inhibitor of NF-κB, and inhibit the activity of IκB kinase (IKK)[20]. This ultimately blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.

NFkB_Pathway Curcumin Curcumin IKK IKK Curcumin->IKK IkB IkB IKK->IkB NFkB NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Curcumin.
Other Key Signaling Pathways

Curcumin also modulates other critical signaling pathways in cancer cells, including:

  • MAPK Pathway: Curcumin can target key components of the MAPK pathway such as ERK1/2, JNK, and p38, leading to the inhibition of cell proliferation and induction of apoptosis[20].

  • JAK/STAT Pathway: It can suppress the JAK/STAT signaling by downregulating the expression of JAK and STAT proteins and inhibiting the translocation of STAT into the nucleus[20].

  • p53 Pathway: Curcumin has been shown to activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis[22][23].

Conclusion

Curcumin exhibits favorable characteristics as an anticancer agent, including preferential uptake by tumor cells and a multi-targeted mechanism of action that involves the modulation of key oncogenic signaling pathways. Understanding the specifics of its cellular uptake and subcellular distribution is paramount for the rational design of more effective curcumin-based therapies and novel drug delivery systems. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate cellular pharmacology of curcumin and other natural product-derived anticancer agents.

References

Preclinical Profile of NSC 694501 (SJG-136): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of NSC 694501, also known as SJG-136, a novel and potent anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

NSC 694501 is a rationally designed pyrrolo[2,1-c][1][2]benzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent.[1][2][3] It selectively forms covalent bonds with guanine (B1146940) residues on opposite strands of DNA, demonstrating a preference for purine-GATC-pyrimidine sequences.[2] This action results in the formation of persistent DNA interstrand cross-links, a highly cytotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death.[2] Notably, the pattern of activity of NSC 694501 does not cluster with other known DNA binding agents, suggesting a distinct mechanism of action.[2]

Signaling Pathway for NSC 694501-Induced Apoptosis

In B-cell chronic lymphocytic leukemia (B-CLL) cells, NSC 694501 induces apoptosis through a caspase-3 mediated pathway.[4] Interestingly, this process appears to be independent of p53, as it does not trigger the phosphorylation of p53 or the upregulation of GADD45 expression, unlike conventional cross-linking agents such as chlorambucil.[4] This suggests that NSC 694501 may circumvent common mechanisms of drug resistance.

NSC_694501_Apoptosis_Pathway NSC_694501 NSC 694501 (SJG-136) DNA_Damage DNA Interstrand Cross-links NSC_694501->DNA_Damage Binds to DNA minor groove Apoptosis_Signal Apoptotic Signaling (p53-independent) DNA_Damage->Apoptosis_Signal Caspase9 Caspase-9 Activation Apoptosis_Signal->Caspase9 p53 p53 Apoptosis_Signal->p53 Does not activate Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GADD45 GADD45 p53->GADD45

NSC 694501 induced p53-independent apoptosis.

In Vitro Efficacy

NSC 694501 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen revealed a mean 50% net growth inhibition (GI50) at a concentration of 7.4 nmol/L, with values ranging from 0.14 to 320 nmol/L.[2][5]

Summary of In Vitro Cytotoxicity of NSC 694501
Cell LineCancer TypeIC50 / GI50Assay TypeReference
A2780Ovarian Carcinoma22.5 pM (IC50)SRB[6]
A2780cisROvarian Carcinoma24 pM (IC50)SRB[6]
CH1Ovarian Carcinoma0.12 nM (IC50)SRB[6]
CH1cisROvarian Carcinoma0.6 nM (IC50)SRB[6]
SKOV-3Ovarian Carcinoma9.1 nM (IC50)SRB[6]
K562LeukemiaNot Specified (IC50)MTT[6]
Multiple LinesCanine Cancer0.33 - >100 nM (GI50)Not Specified[6]
Experimental Protocol: In Vitro Cytotoxicity c x t Assay

The concentration x time (c x t) assay was utilized to determine the drug concentrations and exposure times required to produce growth inhibition or cell kill.[1]

  • Cell Plating: Tumor cells are seeded into 96-well microtiter plates at their optimal plating densities.

  • Drug Exposure: After a 24-hour incubation period, various concentrations of NSC 694501 are added to the wells for specific exposure durations.

  • Drug Removal: Following the designated exposure time, the drug-containing medium is removed, and the wells are washed.

  • Incubation: Fresh drug-free medium is added, and the plates are incubated for a further period to allow for cell growth.

  • Cell Viability Assessment: Cell viability is determined using a sulforhodamine B (SRB) or microculture tetrazolium (MTT) assay.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (concentration for 50% cell kill) values are calculated from the dose-response curves.[1]

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Plating Plate Cells in 96-well Plates Start->Cell_Plating Incubate_24h Incubate 24h Cell_Plating->Incubate_24h Add_Drug Add NSC 694501 (Varying Concentrations) Incubate_24h->Add_Drug Expose Expose for Defined Durations Add_Drug->Expose Remove_Drug Wash and Remove Drug Expose->Remove_Drug Add_Medium Add Fresh Medium Remove_Drug->Add_Medium Incubate_Growth Incubate for Cell Growth Add_Medium->Incubate_Growth Assess_Viability Assess Viability (SRB or MTT) Incubate_Growth->Assess_Viability Analyze Calculate GI50, TGI, LC50 Assess_Viability->Analyze End End Analyze->End

Workflow for in vitro cytotoxicity assessment.

In Vivo Efficacy

NSC 694501 has demonstrated significant in vivo antitumor activity in various human tumor xenograft models in both athymic mice and rats.[1] The agent was effective against both small (150 mg) and large (250-400 mg) tumors and showed activity following both intravenous bolus injections and 5-day continuous infusions.[1][3] The most effective treatment schedule was found to be bolus administrations for five consecutive days (qd x 5).[1][3]

Summary of In Vivo Antitumor Activity of NSC 694501 in Human Tumor Xenografts
Tumor ModelCancer TypeHostKey FindingsReference
UACC-62MelanomaMouseActive with i.v. bolus delivery.[1][1][3]
LOX IMVIMelanomaMouseActive with i.v. bolus and continuous infusion; produced tumor regression and growth delays.[1][3][1][3]
OVCAR-3Ovarian CarcinomaMouseActive against xenografts.[1][3][1][3]
OVCAR-5Ovarian CarcinomaMouseActive against xenografts.[1][3][1][3]
MDA-MB-435Breast CarcinomaMouseActive against xenografts.[1][3][1][3]
SF-295GlioblastomaMouseHighly sensitive model; minimum effective dose of ~16 µg/kg/dose on a qd x 5 schedule.[1][3][1][3]
C-6GliomaMouse, RatActive in both mouse and rat xenograft models.[1][3][1][3]
LS-174TColon CarcinomaMouse, RatActive in both mouse and rat models; DNA interstrand cross-links detected in tumor cells.[1][2][1][2][3]
HL-60 TBPromyelocytic LeukemiaMouseActive against xenografts.[1][3][1][3]
NCI-H522Lung CarcinomaMouseActive against xenografts.[1][3][1][3]
CH1Ovarian CarcinomaMouseProduced antitumor activity.[2][2]
CH1cisRCisplatin-Resistant Ovarian CarcinomaMouseDemonstrated activity in a cisplatin-resistant model.[2][2]
Experimental Protocol: Human Tumor Xenograft Efficacy Study
  • Animal Models: Athymic nude mice or rats are used.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the animals.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150 mg for small tumors, 250-400 mg for large tumors).[1][3]

  • Treatment Administration: NSC 694501 is administered via various routes and schedules (e.g., intravenous bolus, qd x 5; continuous infusion).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor weight is calculated.

  • Efficacy Endpoints: Efficacy is assessed based on tumor growth inhibition, tumor growth delay, log cell kill, and tumor-free responses.[1][3]

  • Toxicity Monitoring: Animal body weights are monitored as an indicator of toxicity.

Xenograft_Study_Workflow Start Start Implant_Tumor Subcutaneous Implantation of Human Tumor Cells Start->Implant_Tumor Allow_Growth Allow Tumor Growth to Predetermined Size Implant_Tumor->Allow_Growth Randomize Randomize Animals into Treatment and Control Groups Allow_Growth->Randomize Administer_Drug Administer NSC 694501 (Defined Schedule) Randomize->Administer_Drug Monitor Monitor Tumor Size and Animal Body Weight Administer_Drug->Monitor Data_Collection Collect Data Until Study Endpoints are Met Monitor->Data_Collection Analyze Analyze Efficacy Metrics: Growth Inhibition, Delay, etc. Data_Collection->Analyze End End Analyze->End

Workflow for in vivo human tumor xenograft studies.

Pharmacokinetics

Preliminary pharmacokinetic studies in mice following intraperitoneal administration at the maximum tolerated dose (0.2 mg/kg) showed high peak plasma concentrations (Cmax = 336 nM) at 30 minutes post-dosing.[7] The terminal half-life was calculated to be 0.98 hours, with a clearance rate of 17.7 ml/min/kg.[7] The plasma concentrations achieved in mice were substantially higher than those required for an anti-tumor response in vitro.[7]

Conclusion

The early preclinical data for NSC 694501 (SJG-136) demonstrate a potent and broad-spectrum antitumor agent with a novel mechanism of action. Its ability to form persistent DNA interstrand cross-links and its efficacy in cisplatin-resistant models and a wide range of tumor types highlight its potential as a valuable clinical candidate. The p53-independent mechanism of apoptosis induction further suggests its utility in treating tumors with compromised p53 function. These promising preclinical findings have supported the advancement of NSC 694501 into Phase I clinical trials.[1][3][4]

References

A Technical Guide to the Effects of SJG-136 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJG-136 (also known as SG2285) is a rationally designed synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent.[1][2] Its unique mechanism of action, which involves forming a covalent interstrand cross-link primarily at 5'-purine-GATC-pyrimidine-3' sequences, induces minimal distortion of the DNA helix.[1][3][4][5] This potent activity triggers a robust DNA damage response (DDR), leading to profound effects on cell cycle progression, predominantly culminating in a G2/M phase arrest.[3] This document provides a comprehensive technical overview of the molecular mechanisms by which SJG-136 modulates cell cycle checkpoints, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.

Core Mechanism of Action

SJG-136 operates by covalently binding to the N-2 position of guanine (B1146940) bases on opposite DNA strands within the minor groove.[1][5] This action creates a highly stable interstrand cross-link (ICL) that is poorly recognized by cellular DNA repair machinery, leading to its persistence.[1][4][5] Unlike major groove binders such as cisplatin, the minimal distortion caused by SJG-136 is thought to contribute to its distinct biological activity and potency.[5] The presence of these adducts physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription, which ultimately activates cellular DNA damage signaling pathways.[3]

SJG136_Mechanism Mechanism of SJG-136 DNA Adduct Formation DNA_strand1 5'-Pu-G A T C-Py-3' DNA_strand2 3'-Py-C T A G-Pu-5' SJG136 SJG-136 Adduct Covalent Interstrand Cross-Link (ICL) SJG136->Adduct Adduct->DNA_strand1 Adduct->DNA_strand2

Caption: SJG-136 forms a covalent cross-link in the DNA minor groove.

Induction of DNA Damage Response and G2/M Cell Cycle Arrest

The formation of persistent SJG-136-induced DNA cross-links is a catastrophic event for the cell, leading to the activation of the DNA Damage Response (DDR) network. This signaling cascade is orchestrated by apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Activation of these kinases initiates a phosphorylation cascade involving the downstream checkpoint kinases Chk1 and Chk2.[6] In studies with the HCT 116 cell line, SJG-136 exposure led to the phosphorylation of Chk1 on Serine 317 and Chk2 on Threonine 68.[6] These activated checkpoint kinases then target key effectors that regulate cell cycle progression.

The primary consequence of this pathway activation is a profound arrest in the G2 phase of the cell cycle.[3] This is a critical cellular failsafe mechanism to prevent cells with damaged DNA from entering mitosis. The G2/M arrest is primarily mediated through the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Activated Chk1/Chk2 phosphorylate and inactivate Cdc25 phosphatases, which are required to remove inhibitory phosphates from CDK1. Concurrently, the DDR can stabilize p53, leading to the transcriptional upregulation of the CDK inhibitor p21, which further enforces the G2 block. Some studies also report an initial S-phase arrest as the DNA cross-links physically impede replication forks.[6]

DDR_Pathway SJG-136 Induced DNA Damage Response and G2/M Arrest SJG136 SJG-136 ICL DNA Interstrand Cross-Links SJG136->ICL DDR_Sensors ATM / ATR Kinases Activated ICL->DDR_Sensors Checkpoint_Kinases Chk1 / Chk2 Phosphorylation DDR_Sensors->Checkpoint_Kinases p53 p53 Stabilization DDR_Sensors->p53 Cdc25 Cdc25 Inactivation Checkpoint_Kinases->Cdc25 CDK1 Cyclin B1 / CDK1 Inhibition p53->CDK1  via p21 Cdc25->CDK1 G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1->G2M_Arrest

Caption: Signaling cascade from DNA damage to G2/M arrest.

Quantitative Data Summary

SJG-136 demonstrates remarkable potency across a wide range of cancer cell lines, with cytotoxicity often observed at nanomolar or even subnanomolar concentrations.

Table 1: In Vitro Cytotoxicity (IC50) of SJG-136 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference(s)
HCT-116Colon0.1 - 0.3[7]
HT-29Colon0.1 - 0.3[7]
SW620Colon0.1 - 0.3[7]
HCT-8Colon2.3[7]
HCT-15Colon3.7[7]
A549Lung1 (72h), 14 (48h, GI50)[3]
H358Lung21 (72h)[3]
Various (Panel)Multiple4 - 30[8][9]
NCI 60-Cell PanelMultiple0.14 - 320 (Mean: 7.4)[1][10]
Table 2: Cell Cycle Distribution in HCT 116 Cells After SJG-136 Treatment
Treatment ConditionTime Post-Exposure% Cells in G2/MKey ObservationReference(s)
50 nmol/L for 1 hour8 hours-S phase arrest noted[6]
50 nmol/L for 1 hour24 hours68% (vs 24% control)Strong G2/M arrest[6]

Key Experimental Protocols

Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI)

This protocol is a standard method to quantify DNA content and determine the distribution of cells throughout the cell cycle phases.[11][12]

Objective: To analyze the cell cycle profile of a cell population following treatment with SJG-136.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with desired concentrations of SJG-136 for specified time points. Include an untreated or vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[12]

  • Fixation: Resuspend the cell pellet and slowly add it dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix cells for at least 2 hours at -20°C.[12] Cells can be stored in ethanol for several weeks.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[12]

  • Data Acquisition: Analyze the stained cells on a flow cytometer. PI fluorescence is typically detected on a linear scale. Collect data for at least 10,000 events per sample.[11]

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow Workflow for Cell Cycle Analysis by Flow Cytometry Start Seed Cells Treat Treat with SJG-136 (and Controls) Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Histogram (% G1, S, G2/M) Acquire->Analyze

Caption: Experimental workflow for PI-based cell cycle analysis.
Detection of DNA Damage via Western Blot for γH2AX

Phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is an early and sensitive marker of DNA double-strand breaks and DNA adducts that stall replication forks.[5][10][13]

Objective: To detect the induction of DNA damage by SJG-136 treatment.

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 12-15% gel is suitable for resolving histones.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[16] For phospho-antibodies, BSA is often preferred.[15]

    • Incubate the membrane with a primary antibody specific for γH2AX (phospho-S139) overnight at 4°C.[13]

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13] Include a loading control (e.g., total Histone H2A or Actin) to ensure equal protein loading.[14]

Conclusion and Therapeutic Implications

SJG-136 is a highly potent DNA cross-linking agent that effectively induces a robust DNA damage response, culminating in a strong G2/M cell cycle arrest. Its efficacy at nanomolar concentrations across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapies, underscores its therapeutic potential.[1][2] The ability to stall cell cycle progression and prevent the propagation of DNA damage is central to its antitumor activity. Understanding the detailed mechanisms of SJG-136's impact on cell cycle control is critical for its continued development, for identifying predictive biomarkers of response, and for designing rational combination therapies that may further exploit the cell cycle checkpoints it activates.

References

DNA Repair Pathways Activated by SJG-136 Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed pyrrolo[2,1-c][1][2]benzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1] It preferentially binds to 5'-Pu-GATC-Py-3' sequences, forming a covalent adduct between the N2 positions of guanines on opposite DNA strands.[3] This action induces significant cytotoxicity in a broad range of tumor cell lines and has shown promising antitumor activity in preclinical and clinical studies.[3][4] The formation of these highly distorting DNA lesions triggers a complex cellular response, primarily involving the activation of multiple DNA repair pathways. Understanding these pathways is critical for predicting tumor sensitivity, overcoming resistance mechanisms, and developing rational combination therapies. This technical guide provides an in-depth overview of the core DNA repair pathways activated by SJG-136-induced damage, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of SJG-136 DNA Damage

SJG-136 is a bifunctional alkylating agent that forms interstrand cross-links (ICLs) in the minor groove of DNA.[1] Unlike major groove binding agents such as cisplatin, the ICLs formed by SJG-136 produce minimal distortion to the DNA helix, which may contribute to their poor recognition by some DNA repair proteins and their subsequent persistence.[1][5] In addition to ICLs, SJG-136 can also form intrastrand cross-links and mono-adducts.[6] The persistence of these lesions, particularly the ICLs, poses a significant block to DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

Quantitative Analysis of SJG-136 Cytotoxicity

The potency of SJG-136 has been evaluated across a wide range of human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its significant cytotoxic effects, often in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer0.1 - 0.3[7]
HT-29Colon Cancer0.1 - 0.3[7]
SW620Colon Cancer0.1 - 0.3[7]
HCT-8Colon Cancer2.3[7]
HCT-15Colon Cancer3.7[7]
A2780Ovarian Cancer-[7]
A2780(AD)Ovarian Cancer (MDR)-[7]
3T3Mouse Fibroblast6.3[7]
3T3 pHamdr-1Mouse Fibroblast (MDR)208[7]
A549Lung Cancer~14 (GI50)[8]
VariousNCI-60 Panel0.14 - 320 (mean 7.4) (GI50)[9]

Core DNA Repair Pathways

The cellular response to SJG-136-induced DNA damage involves the coordinated action of several key DNA repair pathways. The choice of pathway is influenced by the type of lesion, the phase of the cell cycle, and the genetic background of the cell.

Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is a versatile system that recognizes and removes a wide variety of bulky DNA lesions that distort the DNA helix. While SJG-136 adducts cause minimal distortion, the XPF-ERCC1 endonuclease, a critical component of NER, plays a crucial role in the repair of SJG-136-induced ICLs.[1][10]

dot

NER_Pathway SJG136 SJG-136 DNA DNA SJG136->DNA forms ICL Interstrand Cross-link DNA->ICL XPC XPC-RAD23B ICL->XPC Damage Recognition (distorted helix) XPG XPG ICL->XPG recruits TFIIH TFIIH XPC->TFIIH recruits TFIIH->DNA unwinds XPA XPA TFIIH->XPA recruits RPA RPA XPA->RPA stabilizes XPF_ERCC1 XPF-ERCC1 XPA->XPF_ERCC1 recruits RPA->XPF_ERCC1 positions XPF_ERCC1->ICL incises 5' to lesion Incised_DNA Incised DNA XPF_ERCC1->Incised_DNA XPG->ICL incises 3' to lesion XPG->Incised_DNA Downstream Downstream Repair (e.g., Homologous Recombination) Incised_DNA->Downstream

Caption: Nucleotide Excision Repair (NER) pathway involvement in SJG-136 ICL repair.

Homologous Recombination (HR)

Homologous Recombination (HR) is a high-fidelity repair pathway that is primarily active in the S and G2 phases of the cell cycle. It uses a sister chromatid as a template to accurately repair DNA double-strand breaks (DSBs) and is essential for the repair of ICLs, which can lead to DSB formation during replication. Cellular sensitivity to SJG-136 is dependent on the HR factors XRCC2 and XRCC3.[1][10] The formation of γH2AX foci, a marker for DSBs, is observed following SJG-136 treatment, indicating the activation of DSB response pathways like HR.[11]

dot

HR_Pathway cluster_replication Replication Fork Stall cluster_hr Homologous Recombination Repair SJG136_ICL SJG-136 ICL ReplicationFork Replication Fork SJG136_ICL->ReplicationFork blocks StalledFork Stalled Fork ReplicationFork->StalledFork DSB Double-Strand Break StalledFork->DSB leads to MRN MRN Complex DSB->MRN senses Resection DNA End Resection MRN->Resection RPA_ssDNA RPA-coated ssDNA Resection->RPA_ssDNA RAD51 RAD51 RPA_ssDNA->RAD51 is replaced by StrandInvasion Strand Invasion RAD51->StrandInvasion mediates XRCC2_3 XRCC2/3 XRCC2_3->RAD51 assists D_Loop D-Loop Formation StrandInvasion->D_Loop Synthesis DNA Synthesis D_Loop->Synthesis Resolution Holliday Junction Resolution Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: Homologous Recombination (HR) pathway for repairing SJG-136-induced DSBs.

Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a specialized ICL repair pathway. A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which is catalyzed by the FA core complex. This modification is crucial for coordinating the activities of nucleases, translesion synthesis polymerases, and HR factors to resolve the ICL. The FANCM/FAAP24 complex is thought to recognize the stalled replication fork at the ICL and recruit the FA core complex.

dot

FA_Pathway cluster_recognition ICL Recognition and FA Core Complex Recruitment cluster_activation ID Complex Monoubiquitination cluster_downstream Downstream Repair Events SJG136_ICL SJG-136 ICL StalledFork Stalled Replication Fork SJG136_ICL->StalledFork FANCM FANCM/FAAP24 StalledFork->FANCM recognized by FA_Core FA Core Complex FANCM->FA_Core recruits FANCD2_I FANCD2-FANCI (ID) Complex FA_Core->FANCD2_I monoubiquitinates monoUb_ID monoUb-FANCD2-FANCI FANCD2_I->monoUb_ID Nuclease Nucleolytic Incision (e.g., XPF-ERCC1) monoUb_ID->Nuclease recruits TLS Translesion Synthesis monoUb_ID->TLS enables HR Homologous Recombination monoUb_ID->HR coordinates with Nuclease->TLS TLS->HR Repaired Repaired DNA HR->Repaired

Caption: The Fanconi Anemia (FA) pathway for ICL repair.

Experimental Protocols

Modified Alkaline Comet Assay for Interstrand Cross-link Detection

This assay measures the extent of DNA interstrand cross-linking by quantifying the reduction in DNA migration in an electrophoretic field after a defined dose of ionizing radiation.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of SJG-136 for the specified duration. Include untreated control cells.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 75 µL of 0.5% low melting point agarose (B213101) at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, and 10% DMSO) for at least 1 hour at 4°C.

  • Irradiation:

    • After lysis, wash the slides with PBS.

    • Expose the slides to a fixed dose of X-rays (e.g., 5-15 Gy) on ice to introduce a known number of single-strand breaks.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and neutralize them with 0.4 M Tris-HCl, pH 7.5.

    • Stain the DNA with a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to calculate the tail moment (product of the tail length and the fraction of DNA in the tail).

    • The degree of cross-linking is inversely proportional to the tail moment. Calculate the percentage decrease in tail moment relative to the irradiated control.[2]

dot

Comet_Assay_Workflow start Start: Cell Culture treatment Treat with SJG-136 start->treatment harvest Harvest and Embed in Agarose on Slide treatment->harvest lysis Lyse Cells (High Salt + Detergent) harvest->lysis irradiation Irradiate on Ice (Introduce SSBs) lysis->irradiation unwinding Alkaline Unwinding irradiation->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralize and Stain DNA electrophoresis->neutralization imaging Fluorescence Microscopy neutralization->imaging analysis Image Analysis (Calculate Tail Moment) imaging->analysis end End: Quantify Cross-links analysis->end

Caption: Workflow for the modified alkaline comet assay.

Immunofluorescence Staining for γH2AX Foci

This technique is used to visualize and quantify the formation of γH2AX foci, which are markers of DNA double-strand breaks.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with SJG-136 for the desired time points.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Counterstaining:

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging:

    • Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence or confocal microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is typically considered positive if it has more than a threshold number of foci (e.g., >5).

dot

gH2AX_IF_Workflow start Start: Cells on Coverslips treatment Treat with SJG-136 start->treatment fixation Fix with Paraformaldehyde treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount on Slides counterstain->mount imaging Fluorescence Microscopy mount->imaging quantify Quantify Foci per Nucleus imaging->quantify end End: Assess DSB Formation quantify->end

Caption: Immunofluorescence workflow for γH2AX foci detection.

Western Blotting for DNA Repair Proteins

Western blotting can be used to assess the expression levels and post-translational modifications (e.g., phosphorylation) of key DNA repair proteins in response to SJG-136 treatment.

Protocol:

  • Protein Extraction:

    • Treat cells with SJG-136 and harvest at various time points.

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the DNA repair protein of interest (e.g., anti-XPF, anti-RAD51, anti-FANCD2) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

SJG-136 is a potent DNA cross-linking agent that elicits a complex DNA damage response, activating multiple repair pathways including NER, HR, and the FA pathway. The integrity of these pathways is a critical determinant of cellular sensitivity to SJG-136. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of SJG-136 as a therapeutic agent and for the design of effective combination strategies to enhance its antitumor efficacy. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of oncology, DNA repair, and drug development.

References

Methodological & Application

Application Notes and Protocols for SJG-136 In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136, also known as NSC 694501, is a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. It functions as a sequence-selective DNA minor groove binding agent that induces interstrand and intrastrand cross-links.[1][2][3] This covalent modification of DNA is a validated anticancer mechanism, leading to the arrest of replication forks, cell cycle disruption at the G2-M boundary, and ultimately, apoptosis.[1] SJG-136 has demonstrated high potency across a wide range of cancer cell lines, with cytotoxic effects observed at nanomolar and even subnanomolar concentrations.[2][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of SJG-136.

Mechanism of Action

SJG-136 is a rationally designed synthetic PBD dimer. Its two PBD units are linked by a flexible propane-1,3-dioxy tether, allowing it to span approximately six base pairs of the DNA minor groove.[3] It preferentially binds to purine-GATC-pyrimidine sequences, where it forms a covalent aminal linkage between the C11 positions of the PBD moieties and the N2 positions of guanines on opposite DNA strands.[1][2] This action results in the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[1][3] In addition to interstrand cross-links, SJG-136 can also form intrastrand cross-links and mono-adducts, contributing to its overall genotoxicity.[3]

SJG136 SJG-136 DNAMinorGroove DNA Minor Groove (purine-GATC-pyrimidine) SJG136->DNAMinorGroove Binds to CovalentBond Covalent Bond Formation (Aminal Linkage) DNAMinorGroove->CovalentBond Facilitates DNAAdducts DNA Adducts (Interstrand, Intrastrand, Mono-adducts) CovalentBond->DNAAdducts Forms ReplicationFork Replication Fork Stalling DNAAdducts->ReplicationFork CellCycleArrest G2-M Cell Cycle Arrest ReplicationFork->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Simplified signaling pathway of SJG-136 induced cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of SJG-136 in various human cancer cell lines. These values highlight the potent and broad-spectrum anticancer activity of the compound.

Cell LineCancer TypeIC50 (nM)Assay Type / Exposure Time
HCT-116Colon Carcinoma0.1 - 0.3SRB Assay
HT-29Colon Carcinoma0.1 - 0.3SRB Assay
SW620Colon Carcinoma0.1 - 0.3SRB Assay
HCT-8Colon Carcinoma2.3SRB Assay
HCT-15Colon Carcinoma3.7SRB Assay
A549Non-Small Cell Lung Cancer1.072 hours
H358Non-Small Cell Lung Cancer2172 hours
NCI-H522Non-Small Cell Lung CancerSubnanomolarNot Specified
HL-60Promyelocytic LeukemiaSubnanomolarNot Specified
Molt-4Acute Lymphoblastic LeukemiaSubnanomolarNot Specified
OVCAR-3Ovarian CarcinomaNot SpecifiedActive in xenografts
OVCAR-5Ovarian CarcinomaNot SpecifiedActive in xenografts
UACC-62MelanomaNot SpecifiedActive in xenografts
LOX IMVIMelanomaNot SpecifiedActive in xenografts
MDA-MB-435Breast CarcinomaNot SpecifiedActive in xenografts
SF-295GlioblastomaNot SpecifiedActive in xenografts
LS-174TColon CarcinomaNot SpecifiedActive in xenografts
CH1Ovarian CarcinomaNot SpecifiedActive in xenografts
CH1cisRCisplatin-Resistant Ovarian CarcinomaNot SpecifiedActive in xenografts

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for determining the in vitro cytotoxicity of SJG-136 against adherent cancer cell lines.

Materials:

  • SJG-136

  • Selected adherent cancer cell lines

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of SJG-136 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of SJG-136 in complete medium to achieve final concentrations ranging from sub-nanomolar to micromolar.

    • Remove the medium from the wells and add 100 µL of the diluted SJG-136 solutions. Include vehicle-only wells as a negative control.

    • Incubate the plates for 72-96 hours.

  • Cell Fixation:

    • Carefully aspirate the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance of the blank wells.

    • Calculate the percentage of cell survival relative to the vehicle-treated control.

    • Plot the percentage of cell survival against the log of the SJG-136 concentration and determine the IC50 value using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5/6 CellPlating Seed Cells in 96-well Plate Incubate24h Incubate for 24h CellPlating->Incubate24h DrugTreatment Treat with SJG-136 Serial Dilutions Incubate72h Incubate for 72-96h DrugTreatment->Incubate72h Fixation Fix with 10% TCA Staining Stain with 0.4% SRB Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize with 10mM Tris Washing->Solubilization ReadAbsorbance Read Absorbance (510-570nm) Solubilization->ReadAbsorbance Start Start TreatCells Treat Cells with SJG-136 Start->TreatCells HarvestCells Harvest Adherent and Floating Cells TreatCells->HarvestCells WashCells Wash with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJG-136, also known as NSC 694501, is a rationally designed pyrrolobenzodiazepine (PBD) dimer with potent antitumor activity.[1] Its primary mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death.[2][1][3] The preferred binding sequence for SJG-136 is 5'-Pu-GATC-Py-3', where it forms a cross-link between the N2 positions of guanines on opposite DNA strands.[2] In addition to interstrand cross-links, SJG-136 can also induce intrastrand cross-links and monoalkylated adducts.[4]

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[3][5][6] The standard alkaline comet assay is used to quantify single and double-strand breaks. However, a modified version of the assay can be employed to specifically detect DNA interstrand cross-links.[3][7][8] This modified protocol is an invaluable tool for preclinical and clinical studies of DNA cross-linking agents like SJG-136, enabling the assessment of drug efficacy, pharmacodynamics, and mechanisms of resistance.[2][9][10]

This document provides detailed application notes and a comprehensive protocol for the detection and quantification of SJG-136 induced DNA interstrand cross-links using the modified alkaline comet assay.

Principle of the Modified Comet Assay for DNA Cross-link Detection

The standard alkaline comet assay detects DNA strand breaks, where fragmented DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[3][5][7]

To detect DNA interstrand cross-links, a known amount of DNA damage in the form of strand breaks is intentionally induced in the cellular DNA after treatment with the cross-linking agent. This is typically achieved using a fixed dose of ionizing radiation or a chemical agent like hydrogen peroxide.[7][8][11] In cells without cross-links, this induced damage will result in significant DNA migration and the formation of a large comet tail. However, in cells treated with a cross-linking agent like SJG-136, the interstrand cross-links act as physical tethers, preventing the DNA strands from separating and migrating during electrophoresis, even in the presence of induced strand breaks.[7][12]

Consequently, an increase in DNA cross-linking will result in a decrease in the comet tail moment (a measure that incorporates both tail length and the fraction of DNA in the tail) compared to control cells that were subjected to the same dose of induced damage but not the cross-linking agent.[2][8] The percentage decrease in the tail moment is directly proportional to the frequency of interstrand cross-links.[2]

Data Presentation

The quantitative data from the modified comet assay for SJG-136 induced DNA cross-links can be summarized in the following table. This allows for a clear comparison between different treatment conditions.

Cell Line/Sample TypeSJG-136 Concentration (nM)Incubation Time (hours)Induced Damage (e.g., Gy)Mean Tail Moment (± SD)% Decrease in Tail Moment (Cross-linking)
Vehicle Control0405.2 ± 1.1N/A
Vehicle Control + IR041045.8 ± 5.30% (Reference)
Human Colon (LS174T)1041032.1 ± 4.530%
Human Colon (LS174T)5041018.3 ± 3.960%
Human Leukemia (K562)541029.8 ± 4.135%
Human Leukemia (K562)2541013.7 ± 3.270%
Patient PBMCs (Pre-dose)N/AN/A1042.5 ± 6.10% (Reference)
Patient PBMCs (Post-dose)N/A241025.5 ± 5.840%

Note: The values presented in this table are illustrative and should be replaced with actual experimental data. The "% Decrease in Tail Moment" is calculated relative to the "Vehicle Control + IR" or "Pre-dose" samples.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.

  • SJG-136: Stock solution of SJG-136 in a suitable solvent (e.g., DMSO).

  • Comet Assay Reagents:

    • Low melting point agarose (B213101) (LMA)

    • Normal melting point agarose (NMA)

    • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

    • Lysis solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10. Freshly add 1% Triton X-100 and 10% DMSO before use.

    • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.

    • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5.

    • DNA staining solution: e.g., SYBR Green I, propidium (B1200493) iodide, or ethidium (B1194527) bromide.

  • Equipment:

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

    • Microcentrifuge

    • Water bath

    • Horizontal gel electrophoresis tank

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Comet assay analysis software

    • Gamma irradiator or X-ray source (for inducing strand breaks)

    • Microscope slides (frosted)

Detailed Methodology

1. Cell Culture and Treatment with SJG-136

  • Culture cells in appropriate medium to achieve exponential growth.

  • Harvest and count the cells. Ensure cell viability is high (>90%).

  • Seed the cells at a desired density and allow them to attach (for adherent cells) or stabilize in suspension.

  • Treat the cells with various concentrations of SJG-136. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.

2. Induction of DNA Strand Breaks

  • After incubation with SJG-136, harvest the cells (trypsinize if adherent) and wash with ice-cold PBS.

  • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Place the cell suspension on ice and irradiate with a fixed dose of ionizing radiation (e.g., 5-15 Gy). The optimal dose should be determined empirically to induce a measurable tail moment in control cells without causing excessive damage.

  • Include a non-irradiated control for each treatment condition.

3. Preparation of Comet Slides

  • Prepare a 1% NMA solution in PBS and a 0.5% LMA solution in PBS. Keep the agarose solutions at 37°C.

  • Coat frosted microscope slides with a layer of 1% NMA. Let it solidify.

  • Mix approximately 1 x 10^4 irradiated cells with 75 µL of 0.5% LMA.

  • Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

  • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

4. Cell Lysis

  • Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.

  • Incubate at 4°C for at least 1 hour (can be extended overnight). This step removes cell membranes and cytoplasm, leaving behind nucleoids.

5. Alkaline Unwinding and Electrophoresis

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (pH > 13).

  • Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.

  • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C. These conditions should be optimized for each cell type.

6. Neutralization and Staining

  • After electrophoresis, gently remove the slides from the tank and place them on a tray.

  • Wash the slides three times with neutralization buffer for 5 minutes each.

  • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green I) to each slide.

  • Allow the stain to absorb for 5-10 minutes in the dark.

7. Visualization and Analysis

  • Visualize the comets using a fluorescence microscope.

  • Capture images of at least 50-100 randomly selected comets per slide.

  • Analyze the images using a specialized comet assay software to determine the tail moment or other relevant parameters like % DNA in the tail.

  • Calculate the percentage decrease in tail moment for SJG-136 treated cells relative to the irradiated control cells to quantify the extent of DNA cross-linking.

Mandatory Visualizations

SJG-136 Mechanism of Action

SJG136_Mechanism cluster_0 SJG-136 Action cluster_1 Cellular Consequences SJG136 SJG-136 (PBD Dimer) MinorGroove DNA Minor Groove (5'-Pu-GATC-Py-3') SJG136->MinorGroove Binds Crosslink Interstrand Cross-link (Guanine N2-N2) MinorGroove->Crosslink Forms ReplicationBlock Blockage of DNA Replication & Transcription Crosslink->ReplicationBlock CellDeath Apoptosis / Cell Death ReplicationBlock->CellDeath

Caption: Mechanism of SJG-136 induced DNA interstrand cross-linking.

Experimental Workflow for Modified Comet Assay

CometAssay_Workflow cluster_workflow Modified Comet Assay Workflow A 1. Cell Treatment (with SJG-136) B 2. Induction of Strand Breaks (e.g., Irradiation) A->B C 3. Cell Embedding (in Agarose) B->C D 4. Lysis C->D E 5. Alkaline Unwinding D->E F 6. Electrophoresis E->F G 7. Neutralization & Staining F->G H 8. Visualization & Analysis G->H I Quantification of DNA Cross-links H->I Logical_Relationship cluster_logic Principle of Cross-link Detection cluster_control Control Cells cluster_treated SJG-136 Treated Cells SJG136 SJG-136 Treatment Treated_Crosslinks DNA Interstrand Cross-links SJG136->Treated_Crosslinks Irradiation Induce Strand Breaks (Irradiation) Control_Breaks DNA Strand Breaks Irradiation->Control_Breaks Control_Migration High DNA Migration (Large Comet Tail) Control_Breaks->Control_Migration Treated_Migration Low DNA Migration (Small Comet Tail) Treated_Crosslinks->Treated_Migration

References

Application Notes and Protocols for In Vivo Testing of Anticancer Agent 136

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Anticancer Agent 136, a hypothetical small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. Preclinical in vivo assessment is a critical step in the development of novel anticancer therapeutics, offering insights into a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics within a whole-organism context.[1][2] The protocols outlined herein describe the use of subcutaneous xenograft models in immunodeficient mice, a widely accepted standard for preliminary efficacy and proof-of-concept studies.[2][3]

Hypothesized Mechanism of Action: this compound is designed to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a common feature in many human cancers, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[4][5][6] By targeting this pathway, Agent 136 is expected to induce cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Agent136 This compound Agent136->PI3K Inhibits

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by Agent 136.

Recommended Animal Models

The selection of an appropriate animal model is crucial for the successful evaluation of an anticancer agent. For a targeted therapy like Agent 136, human tumor xenograft models in immunodeficient mice are highly recommended. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, thereby preventing graft rejection.[3][7][8]

2.1. Host Strain:

  • Athymic Nude (nu/nu) Mice: These mice lack a thymus and are deficient in T-lymphocytes, making them suitable for the engraftment of many human tumor cell lines.[9]

  • NOD scid gamma (NSG) Mice: These mice have a more severe immunodeficiency, lacking T cells, B cells, and functional NK cells. They are recommended for cell lines that are difficult to engraft in nude mice.[7]

2.2. Cell Line Selection: It is critical to select cell lines with documented activation of the PI3K/Akt/mTOR pathway. This ensures that the chosen model is sensitive to the mechanism of action of Agent 136.

Cell LineCancer TypeKey Genetic Feature(s)Rationale
MCF-7 Breast CancerPIK3CA mutation (E545K)High PI3K pathway activation, widely used model.
PC-3 Prostate CancerPTEN nullLoss of PTEN leads to constitutive PI3K activation.[4][6]
A2780 Ovarian CancerHigh PI3K/Akt pathway activityShown to be sensitive to PI3K pathway inhibitors.[10]
HCT116 Colorectal CancerPIK3CA mutation (H1047R)Common activating mutation in colorectal cancer.

Experimental Design and Protocols

A well-structured experimental design is essential for generating robust and reproducible data. The following workflow outlines the key stages of an in vivo efficacy study.

Experimental_Workflow A Acclimatization (1-2 weeks) B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D Tumors reach ~150-200 mm³ E Treatment Administration (e.g., 21 days) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G Endpoint Analysis: Tumor & Tissue Collection F->G Study endpoint criteria met H Pharmacodynamic Analysis (IHC, WB) G->H I Toxicology Assessment G->I J Data Analysis & Reporting H->J I->J

References

Application Notes and Protocols for SJG-136 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SJG-136 (NSC 694501) is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove cross-linking agent.[1][2] It exhibits potent antitumor activity in a variety of preclinical cancer models.[1][3] This document provides detailed application notes and protocols for the dosing and administration of SJG-136 in mice, based on findings from published preclinical studies.

Mechanism of Action

SJG-136 binds to the minor groove of DNA, with a preference for 5'-purine-GATC-pyrimidine sequences.[1][2] Its two imine moieties react with the N-2 positions of guanine (B1146940) bases on opposite DNA strands, leading to the formation of persistent interstrand cross-links.[1][2] This action causes minimal distortion of the DNA helix.[1] The resulting DNA lesions block cellular processes such as replication, leading to cell cycle arrest and apoptosis.[4] While its primary mechanism is DNA cross-linking, SJG-136's activity pattern is distinct from other DNA binding agents, suggesting a unique mechanism of action.[1][2]

Application Notes

Quantitative Data Summary

The following tables summarize key quantitative data for SJG-136 administration in mice from preclinical studies.

Table 1: Pharmacokinetic Parameters of SJG-136 in Mice

ParameterValueAdministration RouteDoseMouse StrainReference
Cmax 336 nMIntraperitoneal (i.p.)0.2 mg/kgNot Specified[5][6]
Tmax 30 minutesIntraperitoneal (i.p.)0.2 mg/kgNot Specified[5][6]
Terminal t(1/2) 0.98 hoursIntraperitoneal (i.p.)0.2 mg/kgNot Specified[5][6]
AUC 0.34 µM.hIntraperitoneal (i.p.)0.2 mg/kgNot Specified[5][6]
Clearance Rate 17.7 ml/min/kgIntraperitoneal (i.p.)0.2 mg/kgNot Specified[5]

Table 2: In Vivo Dosing and Efficacy of SJG-136 in Mouse Xenograft Models

Tumor ModelAdministration RouteDosing ScheduleMaximum Tolerated Dose (MTD)Minimum Effective DoseEfficacy HighlightsReference
Various Xenografts Intravenous (i.v.)qd x 5 (daily for 5 days)~120 µg/kg/dose~16 µg/kg/dose (in SF-295 model)Significant growth delays (32-575%) and tumor-free responses.[1][7][3][8]
LS174T (Colon) Intravenous (i.v.)Not SpecifiedNot SpecifiedNot SpecifiedDNA cross-links detectable in the tumor 1 hour after administration and persist for over 24 hours.[2][2][9]
CH1 & CH1cisR (Ovarian) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAntitumor activity observed in both cisplatin-sensitive and resistant models.[2][9][2][9]
SF-295 (Glioblastoma) Intravenous (i.v.)qd x 5122 µg/kg/injection16 µg/kg/injectionDose-dependent tumor growth inhibition.[3][3]
Multiple Models Intravenous (i.v.)qd x 5 conferred best efficacy~120 µg/kg/doseNot SpecifiedActive against small (150 mg) and large (250-400 mg) xenografts.[8][8]
Single Dose Not SpecifiedSingle administration300 µg/kgNot SpecifiedMTD for a single dose.[10][10]

Experimental Protocols

Protocol 1: Preparation of SJG-136 for In Vivo Administration

This protocol describes the preparation of SJG-136 for intravenous or intraperitoneal administration in mice.

Materials:

  • SJG-136 powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (100%)

  • Sterile 0.9% Sodium Chloride (NaCl) solution (saline)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (if required):

    • Due to the low doses administered, preparing a stock solution may be necessary for accurate dilution.

    • Dissolve a known weight of SJG-136 powder in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Final Dosing Solution Preparation:

    • Calculate the required volume of the stock solution (or weight of powder if preparing directly) to achieve the desired final concentration.

    • The final injection vehicle should contain a low percentage of the organic solvent. A common vehicle is 1% DMSO or 1% ethanol in sterile saline.[11]

    • Aseptically add the calculated amount of SJG-136 stock solution to the required volume of sterile saline. For example, to prepare a 1% ethanol solution, add 10 µL of the ethanol-based stock solution to 990 µL of sterile saline.

    • It is crucial to prepare SJG-136 solutions fresh, immediately before injection.[3][11]

  • Final Volume:

    • The typical injection volume for mice is 0.1 mL per 10 g of body weight.[11] Adjust the final concentration of the dosing solution to deliver the desired dose in this volume.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of SJG-136 in mice bearing subcutaneous xenografts.

Materials:

  • Athymic nude mice

  • Cancer cell line of interest (e.g., SF-295, LS174T)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS, cell culture medium, and cell harvesting reagents

  • Calipers for tumor measurement

  • Prepared SJG-136 dosing solution (see Protocol 1)

  • Control vehicle solution (e.g., 1% ethanol in saline)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (typically 1-10 x 10^6 cells per injection).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2).

    • Randomize mice into treatment and control groups with comparable average tumor volumes.

  • Drug Administration:

    • Administer SJG-136 or vehicle control via the desired route (e.g., intravenous bolus injection via the tail vein).

    • A common effective schedule is daily for 5 consecutive days (qd x 5).[3][8]

    • Doses can range from a minimum effective dose of approximately 16 µg/kg/day to a maximum tolerated dose of around 120 µg/kg/day for the qd x 5 schedule.[3][8]

  • Monitoring and Endpoints:

    • Monitor animal body weight and general health daily during treatment and regularly thereafter.

    • Measure tumor volumes 2-3 times per week.

    • The primary endpoint is typically tumor growth delay. Efficacy can be assessed by comparing the median tumor growth in treated versus control groups.[3]

    • Other endpoints can include tumor regression and the number of tumor-free survivors.[3][8]

Protocol 3: Detection of DNA Interstrand Cross-links using the Comet Assay

This protocol provides a conceptual workflow for detecting SJG-136-induced DNA cross-links in tumor tissue from treated mice, based on the principles of the single-cell gel electrophoresis (comet) assay.

Procedure:

  • Tissue Collection and Single-Cell Suspension:

    • Euthanize mice at a specified time point after SJG-136 administration (e.g., 1 hour post-injection).[2][9]

    • Excise the tumor tissue and place it in a cold buffer.

    • Mechanically and/or enzymatically dissociate the tumor to obtain a single-cell suspension.

  • Comet Assay:

    • Embed the single-cell suspension in low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Subject the slides to electrophoresis. Under alkaline conditions, damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail." DNA with interstrand cross-links will migrate more slowly than undamaged DNA.

    • A modification of the standard comet assay is required to specifically detect cross-links. This often involves inducing a fixed amount of DNA damage (e.g., with radiation) before electrophoresis. Cross-linked DNA will be more resistant to this induced damage and will show a smaller comet tail compared to control cells.

  • Analysis:

    • Stain the DNA with a fluorescent dye.

    • Visualize the comets using fluorescence microscopy and analyze them with appropriate software.

    • The degree of cross-linking is inversely proportional to the comet tail moment or tail length.

Visualizations

Signaling Pathway and Mechanism of Action

SJG136_Mechanism SJG136 SJG-136 Administration DNA Nuclear DNA (5'-Pu-GATC-Py-3' sequence) SJG136->DNA Binds to minor groove Crosslink Crosslink DNA->Crosslink Covalent bonding ReplicationBlock ReplicationBlock Crosslink->ReplicationBlock CellCycleArrest CellCycleArrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation in Athymic Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat_sjg treat_sjg randomize->treat_sjg treat_vehicle treat_vehicle randomize->treat_vehicle monitor Monitor: Tumor Volume, Body Weight, Health endpoint Endpoint Analysis: Tumor Growth Delay monitor->endpoint treat_sjg->monitor treat_vehicle->monitor

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of SJG-136

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor-groove binding agent.[1][2][3] It forms covalent interstrand cross-links, primarily at purine-GATC-pyrimidine sequences, by binding to guanine (B1146940) bases.[2][3][4] This mechanism of action leads to potent cytotoxic activity against a broad spectrum of tumor cells, and the agent has been evaluated in clinical trials.[1][5] Accurate and sensitive quantification of SJG-136 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note provides a detailed protocol for the analysis of SJG-136 in human plasma using a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method.

Mechanism of Action

SJG-136 exerts its anticancer effects by forming DNA adducts in the minor groove, leading to interstrand cross-linking that blocks DNA processing and can induce apoptosis.[6][7] Additionally, SJG-136 has been shown to inhibit the Src signaling pathway, a key regulator of cell proliferation, survival, and migration. The inhibition of Src and its downstream effectors, such as FAK, paxillin, p130Cas, PI3K, AKT, and MEK, represents a significant aspect of its anti-tumor activity.[8]

HPLC-MS/MS Method for SJG-136 Quantification

A highly sensitive and specific HPLC-MS/MS method has been validated for the determination of SJG-136 in human plasma.[4] To enhance chromatographic resolution and sensitivity, the method involves the chemical reduction of the labile imine moieties of SJG-136 to its more stable amine form, SJG-136-H(4).[4]

Experimental Workflow

HPLC Analysis Workflow Experimental Workflow for SJG-136 HPLC Analysis plasma Plasma Sample Collection is_addition Addition of Internal Standard (DSB-120) plasma->is_addition reduction Chemical Reduction of SJG-136 is_addition->reduction precipitation Protein Precipitation reduction->precipitation centrifugation Centrifugation precipitation->centrifugation separation HPLC Separation centrifugation->separation detection MS/MS Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: A flowchart outlining the key steps in the HPLC-MS/MS analysis of SJG-136 from plasma samples.

Experimental Protocols

Sample Preparation
  • Internal Standard Spiking: To an aliquot of human plasma, add the internal standard (IS), DSB-120, a structurally similar PBD dimer.[4]

  • Chemical Reduction: Chemically reduce SJG-136 to its corresponding amine (SJG-136-H(4)) to improve peak resolution and sensitivity.[4]

  • Protein Precipitation:

    • Add 3-5 volumes of a cold, water-miscible organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) to the plasma sample.[7][9] A 3:1 ratio of ACN to plasma is commonly used.[10][11]

    • Vortex the mixture for 1 minute to ensure thorough mixing and efficient protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

HPLC Parameters
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: Agilent Rapid Resolution HT, 1.8 µm, 2.1 mm x 50 mm.[4]

  • Mobile Phase: A gradient elution using a combination of aqueous and organic phases is typical for this type of analysis. While the exact composition for the validated method is not publicly detailed, a common mobile phase for similar compounds consists of:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for instance at 40°C, is recommended for reproducible chromatography.

  • Injection Volume: A small injection volume, typically 5-10 µL, is used.

MS/MS Parameters
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transition for SJG-136-H(4): [M+H]+ m/z 561 → 301.[4]

  • SRM Transition for SJG-136 (parent imine): m/z 557 → 476.[13]

Quantitative Data Summary

The following tables summarize the quantitative performance of the validated HPLC-MS/MS method for SJG-136 in human plasma.[4]

Table 1: Calibration and Linearity

ParameterValue
Linearity Range25 pg/mL - 250 ng/mL
Coefficient of Determination (r)≥ 0.999

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-run %REIntra-run %RSDInter-day %RSD
0.056≤ 19.6%≤ 14.9%≤ 2.72%
2.83≤ 14.2%≤ 9.01%≤ 3.46%
56.3≤ 14.0%≤ 4.59%≤ 5.20%

Table 3: Quantitation Limits and Recovery

ParameterValue
Lower Limit of Quantitation (LLOQ)0.056 ng/mL
Upper Limit of Quantitation (ULOQ)56 ng/mL
Recovery from Plasma≥ 62%

SJG-136 Signaling Pathway Inhibition

SJG-136 has been shown to inhibit the Src signaling pathway, which plays a critical role in cell proliferation, survival, and metastasis.[8] The diagram below illustrates the key components of this pathway that are affected by SJG-136.

SJG-136_Signaling_Pathway Inhibition of Src Signaling Pathway by SJG-136 SJG136 SJG-136 Src Src SJG136->Src inhibits FAK FAK Src->FAK activates p130Cas p130Cas Src->p130Cas activates MEK MEK Src->MEK activates Paxillin Paxillin FAK->Paxillin activates FAK->p130Cas activates PI3K PI3K p130Cas->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Survival, and Migration AKT->Proliferation MEK->Proliferation

Caption: A diagram illustrating the inhibitory effect of SJG-136 on the Src signaling pathway and its downstream effectors.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the HPLC-MS/MS analysis of SJG-136 in human plasma. The described method is sensitive, specific, and suitable for pharmacokinetic studies in a clinical setting. The provided information on the signaling pathway inhibition of SJG-136 offers further insight into its mechanism of action, which is valuable for researchers and professionals in the field of drug development.

References

Synthesis and Purification of Pyrrolobenzodiazepine Dimers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of pyrrolobenzodiazepine (PBD) dimers, a class of highly potent DNA-crosslinking agents utilized as payloads in antibody-drug conjugates (ADCs). The information compiled herein is intended to guide researchers in the development and handling of these complex molecules.

Introduction

Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that recognize and bind to specific DNA sequences in the minor groove.[1] Their mechanism of action involves the formation of a covalent aminal bond between their electrophilic C11 position and the C2-amino group of a guanine (B1146940) base.[1][2] The dimeric structure allows for the crosslinking of two guanine bases on opposing DNA strands, leading to highly cytotoxic effects that are difficult for cancer cells to repair.[1][3] This potent activity makes PBD dimers exceptional candidates for the payload component of ADCs.[4]

The synthesis of PBD dimers is a multi-step process that requires careful control of stereochemistry, as the (S,S)-configuration at the C11a position is crucial for high-affinity DNA binding and biological activity.[5] Purification of these highly potent compounds also presents significant challenges due to their poor solubility, sensitivity to light, acid, and oxygen, and the need for specialized handling procedures.[6]

This document outlines the synthetic routes for key PBD dimers, detailed purification protocols, and methods for their characterization and conjugation to antibodies.

Mechanism of Action: DNA Crosslinking

PBD dimers exert their cytotoxic effects by crosslinking DNA, which stalls replication forks and induces cell cycle arrest at the G2-M boundary, ultimately leading to apoptosis.[1] The process begins with the non-covalent binding of the PBD dimer within the DNA minor groove, followed by the formation of covalent bonds with guanine bases.

PBD_Mechanism cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Crosslinking in Nucleus ADC Antibody-Drug Conjugate (ADC) Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome PBD_Dimer Active PBD Dimer Payload Lysosome->PBD_Dimer Release DNA_Binding Minor Groove Binding PBD_Dimer->DNA_Binding Nuclear Translocation Covalent_Adduct Covalent Adduct Formation (Guanine-N2) DNA_Binding->Covalent_Adduct DNA_Crosslink Interstrand Crosslink Covalent_Adduct->DNA_Crosslink Apoptosis Cell Cycle Arrest & Apoptosis DNA_Crosslink->Apoptosis

Caption: Mechanism of action for PBD dimer payloads delivered via ADCs.

Synthesis of Pyrrolobenzodiazepine Dimers

The synthesis of PBD dimers is typically achieved through a convergent strategy, where monomeric PBD units are first synthesized and then coupled together via a linker. This approach allows for flexibility in the design of the final molecule.

General Synthetic Workflow

The overall workflow for producing a PBD dimer suitable for ADC conjugation involves the synthesis of the core PBD structure, introduction of a linker, and subsequent purification.

PBD_Synthesis_Workflow Start Starting Materials Monomer_Synth PBD Monomer Synthesis Start->Monomer_Synth Dimerization Dimerization (Linker Coupling) Monomer_Synth->Dimerization Linker_Payload_Synth Linker-Payload Synthesis (for ADCs) Dimerization->Linker_Payload_Synth Purification Purification (HPLC) Linker_Payload_Synth->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Purified PBD Dimer Characterization->Final_Product

Caption: General workflow for the synthesis and purification of PBD dimers.

Experimental Protocol: Synthesis of (S,S)-D211 (IQB Dimer)

This protocol is adapted from the synthesis of the isoquinolidinobenzodiazepine (IQB) dimer (S,S)-D211.[7]

Step 1: Amide Coupling

  • Dissolve benzoic acid 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIEA).

  • Add methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 2 to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Perform an aqueous workup and purify the resulting amide 3 by flash chromatography.

Step 2: Reduction of Nitro Group

  • Dissolve amide 3 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add zinc powder and ammonium (B1175870) chloride.

  • Stir the reaction mixture at room temperature.

  • Upon completion, filter the reaction mixture and extract the product.

Step 3: Protection of the Lactam

  • Dissolve the product from the previous step in THF.

  • Add sodium hydride (NaH) at 0 °C.

  • Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl).

  • Stir the reaction until completion.

Step 4: Deprotection of Benzyl Group

  • Dissolve the SEM-protected intermediate in methanol.

  • Add palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to obtain the phenolic monomer 5 .

Step 5: Dimerization

Step 6: Final Deprotection and Imine Formation

  • Dissolve the dimer in THF and cool to -78 °C.

  • Add superhydride (lithium triethylborohydride) dropwise.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction and purify the final product, (S,S)-D211, by preparative HPLC.

Purification of Pyrrolobenzodiazepine Dimers

The purification of highly potent PBD dimers is a critical and challenging step. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for achieving the high purity required for clinical applications.[6]

Challenges in Purification
  • Poor Solubility: PBD dimers are often poorly soluble in common HPLC solvents.[6]

  • High Potency: Requires specialized handling facilities and safety protocols.[6]

  • Sensitivity: PBD dimers can be sensitive to acid, light, and oxygen.[6]

Experimental Protocol: Preparative RP-HPLC Purification of SG3259

This protocol is based on the purification of the PBD dimer SG3259.[8]

Instrumentation and Columns:

  • Preparative HPLC system.

  • C18 reverse-phase column.

Sample Preparation:

  • Dissolve the crude PBD dimer in a minimal amount of dimethylformamide (DMF) due to poor solubility in acetonitrile/water mixtures.[8]

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Elution: An isocratic elution of 25% B can be used initially. For further optimization, a step elution (e.g., 20% B followed by 23% B) can be employed.[8]

  • Detection: UV detection at a wavelength appropriate for the PBD dimer (e.g., 330 nm).[9]

  • Fraction Collection: Collect fractions based on the elution of the main product peak.

Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical HPLC-MS.

  • Pool the fractions with the desired purity (e.g., >90%).

  • Lyophilize the pooled fractions to obtain the purified PBD dimer as a solid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis, purification, and activity of various PBD dimers.

Table 1: Synthesis and Purification Yields

CompoundSynthetic StepStarting MaterialProductYield (%)Reference
Amide 3 Amide CouplingBenzoic acid 1 Amide 3 57[7]
Phenolic monomer 5 HydrogenolysisBenzyl-protected monomerPhenolic monomer 5 ~100[7]
SG3259Final PurificationCrude SG3259>90% pure SG32597 g (initial batch)[8]
SG3710Overall SynthesisN/ASG37100.54[9]

Table 2: In Vitro Cytotoxicity of PBD Dimers and ADCs

Compound/ADCCell LineIC₅₀ (pM)TargetReference
(S,S)-D211AML210-100N/A[5][7]
(R,R)-D221AML2>500,000N/A[5][7]
Anti-CD33-D212 ADCAML2~100CD33[5][7]
Herceptin-SG3249 (stochastic)SKBR3~100HER2[10]
Herceptin-SG3249 (site-specific)SKBR3~100HER2[10]
A07-108-T289C SG3544 ADCTarget-positive cellssingle-digit pM5T4[11]

Characterization of PBD Dimers

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PBD dimers.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the PBD dimer and its intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product and in-process samples.

Conclusion

The synthesis and purification of pyrrolobenzodiazepine dimers are complex but essential processes for the development of next-generation antibody-drug conjugates. The protocols and data presented here provide a foundation for researchers working in this field. Careful attention to reaction conditions, purification parameters, and safety protocols is paramount for the successful production of these highly potent molecules. The continued development of novel PBD dimers and linker technologies holds great promise for advancing cancer therapy.

References

Quantifying SJG-136-DNA Adducts in Tumor Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as SG2000 or NSC 694501) is a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and forming covalent adducts, primarily interstrand cross-links, which are highly cytotoxic to cancer cells.[1][2] The sequence-selective nature of SJG-136, with a preference for purine-GATC-pyrimidine sequences, distinguishes it from other DNA-binding agents.[1] The formation of these DNA adducts is a critical event in the therapeutic efficacy of SJG-136, and their quantification in tumor tissue is essential for understanding its pharmacodynamics, optimizing dosing regimens, and developing biomarkers of response.

This document provides detailed application notes and protocols for the quantification of SJG-136-DNA adducts in tumor samples, targeting researchers, scientists, and drug development professionals. The methodologies described herein are crucial for preclinical and clinical evaluation of SJG-136 and other PBD-based anticancer agents.

Mechanism of Action and Cellular Response

SJG-136 functions as a DNA cross-linking agent. The two reactive imine moieties of the PBD dimer covalently bind to the N2 position of guanine (B1146940) bases on opposite DNA strands, leading to the formation of interstrand cross-links.[2] These cross-links are minimally distorting to the DNA helix, which may allow them to evade detection by certain DNA repair mechanisms, leading to their persistence.[2] The presence of these adducts physically blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The primary cellular response to SJG-136-induced DNA damage involves the Nucleotide Excision Repair (NER) pathway. The NER machinery recognizes the helical distortion caused by the adducts and initiates a cascade of events to excise the damaged DNA segment.

SJG136_Signaling_Pathway SJG136 SJG-136 DNA Nuclear DNA (Pu-GATC-Py sequence) SJG136->DNA Binds to minor groove Adduct SJG-136-DNA Adduct (Interstrand Cross-link) DNA->Adduct Forms covalent bond Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Transcription Blockage Adduct->Transcription_Block NER Nucleotide Excision Repair (NER) Pathway Activation Adduct->NER Damage Recognition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest NER->Adduct Excision and Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: SJG-136 mechanism of action and DNA damage response.

Quantitative Data on SJG-136-DNA Adducts

The formation of SJG-136-DNA adducts has been quantified in both preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Preclinical Quantification of SJG-136-DNA Interstrand Cross-links in a Human Colon Xenograft Model (LS174T)

Dose of SJG-136 (mg/kg, i.v.)Time Post-Administration (hours)DNA Cross-linking (% Decrease in Tail Moment)
0.31~20%
0.36~35%
0.324~30%
0.451~35%
0.456~50%
0.4524~45%

Data adapted from a study using a modified single-cell gel electrophoresis (comet) assay.[1][3] The percentage decrease in tail moment is proportional to the level of DNA interstrand cross-linking.

Table 2: Clinical Pharmacodynamic Observations of SJG-136-DNA Interstrand Cross-links in Peripheral Blood Mononuclear Cells (PBMCs)

Dosing SchedulePatient CohortPharmacodynamic EndpointObservation
Daily x 3 every 21 daysAdvanced Solid TumorsDNA Interstrand Cross-linksCorrelated with systemic exposure of SJG-136.[4]
Daily x 3 every 21 daysAdvanced Solid TumorsDNA Interstrand Cross-linksDetectable immediately before Cycle 2, indicating persistence.[4]

Experimental Protocols

Accurate quantification of SJG-136-DNA adducts requires meticulous experimental procedures. The following are detailed protocols for the recommended analytical methods.

Protocol 1: Quantification of SJG-136-DNA Interstrand Cross-links using a Modified Single-Cell Gel Electrophoresis (Comet) Assay

This method is suitable for measuring the overall level of DNA interstrand cross-linking in a cell population.

Comet_Assay_Workflow Tumor_Sample Tumor Sample (or cell suspension) Single_Cell_Suspension Prepare Single Cell Suspension Tumor_Sample->Single_Cell_Suspension Embedding Embed Cells in Low-Melting Agarose Single_Cell_Suspension->Embedding Lysis Lyse Cells (High Salt & Detergent) Embedding->Lysis Irradiation Irradiate with γ-rays (e.g., 5 Gy) Lysis->Irradiation Electrophoresis Alkaline Electrophoresis Irradiation->Electrophoresis Staining Stain DNA (e.g., SYBR Gold) Electrophoresis->Staining Analysis Image Analysis (Measure Tail Moment) Staining->Analysis HPLC_MS_Workflow Tumor_Tissue Tumor Tissue DNA_Isolation DNA Isolation Tumor_Tissue->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (to nucleosides) DNA_Isolation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Enzymatic_Hydrolysis->SPE LC_Separation HPLC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standards) MS_Detection->Quantification

References

Application Notes and Protocols: Unraveling SJG-136 Resistance Mechanisms Using CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 is a potent pyrrolobenzodiazepine (PBD) dimer that exerts its antitumor activity by forming DNA interstrand cross-links (ICLs) in the minor groove, leading to cell cycle arrest and apoptosis.[1] Despite its promise, the development of resistance remains a significant clinical challenge. Understanding the molecular mechanisms underpinning SJG-136 resistance is paramount for developing effective combination therapies and identifying predictive biomarkers. This document provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screens to systematically identify genes whose loss confers resistance to SJG-136. We outline detailed protocols for experimental execution, data analysis, and visualization of key biological pathways implicated in resistance.

Introduction

SJG-136 is a sequence-selective DNA cross-linking agent with a distinct mechanism of action compared to other DNA binding agents.[2][3] It demonstrates potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values in the nanomolar range.[2][4][5][6] The primary mechanism of SJG-136-induced cell death is the formation of covalent ICLs, which physically block DNA replication and transcription.[1]

Resistance to DNA cross-linking agents is often multifactorial. Key mechanisms include:

  • Enhanced DNA Repair: Upregulation of pathways that recognize and repair ICLs is a primary resistance mechanism. The Fanconi Anemia (FA), Nucleotide Excision Repair (NER), and Homologous Recombination (HR) pathways are all implicated in the repair of such lesions.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can reduce the intracellular concentration of SJG-136, thereby diminishing its efficacy.[4]

  • Alterations in Drug Target: While less common for DNA-binding agents, mutations in the preferred DNA binding sequences could theoretically contribute to resistance.

CRISPR-Cas9 technology offers a powerful and unbiased approach to functionally interrogate the entire genome for genes involved in drug resistance.[7][8][9] By systematically knocking out every gene in a cancer cell population, we can identify which genetic perturbations allow cells to survive and proliferate in the presence of otherwise lethal concentrations of SJG-136.

Data Presentation: Simulated Outcomes of a Genome-wide CRISPR Screen

The following tables represent hypothetical data from a genome-wide CRISPR-Cas9 screen in a sensitive cancer cell line (e.g., HCT-116) treated with SJG-136. These tables are for illustrative purposes to demonstrate how quantitative data from such a screen would be presented.

Table 1: Cell Line Sensitivity to SJG-136

This table outlines the cytotoxic profile of SJG-136 against various cancer cell lines, which is crucial for selecting an appropriate model system and determining the screening concentration.

Cell LineCancer TypeIC50 (nM)P-glycoprotein (MDR1) ExpressionReference
HCT-116Colon Cancer0.1 - 0.3Low[4]
HT-29Colon Cancer0.1 - 0.3Low[4]
SW620Colon Cancer0.1 - 0.3Low[4]
HCT-8Colon Cancer2.3High[4]
HCT-15Colon Cancer3.7High[4]
A549Lung Cancer~14Moderate[5]
NCI-H522Lung CancerSub-nanomolarLow
HL-60LeukemiaSub-nanomolarLow
Molt-4LeukemiaSub-nanomolarLow

Table 2: Top Gene Hits from a Positive Selection CRISPR Screen for SJG-136 Resistance

This table summarizes the top-ranking genes identified in a hypothetical CRISPR screen. The loss of these genes is predicted to confer resistance to SJG-136. Data is typically generated using software like MAGeCK.[10][11][12][13]

Gene SymbolDescriptionEnrichment Score (log2 Fold Change)p-valueFalse Discovery Rate (FDR)
DNA Repair
FANCLFanconi anemia complementation group L5.81.2e-82.5e-7
FANCD2Fanconi anemia complementation group D25.53.1e-85.8e-7
ERCC1ERCC excision repair 1, endonuclease4.91.5e-72.1e-6
XPF (ERCC4)ERCC excision repair 4, endonuclease4.72.8e-73.5e-6
BRCA1BRCA1 DNA repair associated4.55.2e-76.1e-6
RAD51RAD51 recombinase4.21.1e-61.2e-5
Drug Transport
ABCB1 (MDR1)ATP binding cassette subfamily B member 16.25.5e-91.1e-7
Cell Cycle
ATMATM serine/threonine kinase3.92.5e-62.6e-5
ATRATR serine/threonine kinase3.74.1e-64.2e-5
Other
SLFN11Schlafen family member 115.19.8e-81.5e-6

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify SJG-136 resistance genes.

Cell Line Selection and Preparation
  • Cell Line Choice: Select a cancer cell line that is highly sensitive to SJG-136 (e.g., HCT-116, with an IC50 in the low nanomolar range) and suitable for lentiviral transduction.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the chosen cells with a lentiviral vector encoding Cas9 (e.g., lentiCas9-Blast).[14]

  • Selection and Validation: Select for successfully transduced cells using the appropriate antibiotic (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or T7E1 assay) with a control sgRNA targeting a non-essential gene.

Lentiviral sgRNA Library Production
  • Library Selection: Utilize a genome-scale CRISPR knockout (GeCKO) library, such as the human GeCKO v2 library, which contains sgRNAs targeting every protein-coding gene.[15][16]

  • Library Amplification: Amplify the sgRNA library plasmids in E. coli to obtain sufficient DNA for lentivirus production, ensuring the representation of all sgRNAs is maintained.[15][17]

  • Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[18]

  • Virus Harvest and Titer: Harvest the lentiviral supernatant 48-72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.

CRISPR-Cas9 Screen for SJG-136 Resistance
  • Lentiviral Transduction: Transduce the stable Cas9-expressing cancer cell line with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) for the GeCKO v2 library).

  • Establish Baseline Population: Collect a sample of the cell population after antibiotic selection to serve as the "Day 0" or baseline reference.

  • SJG-136 Treatment:

    • Culture one arm of the transduced cell population in the presence of SJG-136. The concentration should be stringent enough to kill the majority of cells (e.g., 5-10 times the IC50).

    • Culture a parallel arm with a vehicle control (e.g., DMSO).

  • Population Expansion and Harvest: Allow the surviving cells in the SJG-136 treated arm to repopulate. Harvest cells from both the treated and control arms once a sufficient population size is reached.

  • Genomic DNA Extraction: Extract genomic DNA from the baseline, control, and SJG-136-treated cell populations.

Data Analysis and Hit Identification
  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis with MAGeCK: Use a computational tool like MAGeCK to analyze the sequencing data.[10][11][12][13][19]

    • Count: The mageck count command is used to quantify the abundance of each sgRNA in the different samples.

    • Test: The mageck test command is used to identify sgRNAs and genes that are significantly enriched or depleted in the SJG-136-treated population compared to the control.

  • Hit Prioritization: Rank the identified genes based on their enrichment scores and statistical significance (p-value and FDR). Genes with the highest positive enrichment are the top candidates for conferring SJG-136 resistance.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screen CRISPR Screen cluster_analysis Data Analysis cell_line Select Sensitive Cancer Cell Line cas9_stable Generate Stable Cas9-Expressing Cells cell_line->cas9_stable transduction Transduce Cells with sgRNA Library (MOI < 0.3) cas9_stable->transduction gecko_library Amplify GeCKO v2 sgRNA Library lentivirus Produce Pooled Lentivirus gecko_library->lentivirus lentivirus->transduction selection Puromycin Selection transduction->selection day0 Collect 'Day 0' Baseline Sample selection->day0 treatment Treat with SJG-136 (or Vehicle Control) selection->treatment gdna_extraction Genomic DNA Extraction day0->gdna_extraction harvest Harvest Surviving Cell Populations treatment->harvest harvest->gdna_extraction ngs Next-Generation Sequencing of sgRNAs gdna_extraction->ngs mageck Data Analysis (MAGeCK) ngs->mageck hit_validation Identify and Validate Resistance Genes mageck->hit_validation

Caption: Workflow for a genome-wide CRISPR screen to identify SJG-136 resistance genes.

Potential SJG-136 Resistance Pathways

The following diagrams illustrate the key molecular pathways that are hypothesized to be involved in SJG-136 resistance. Loss-of-function mutations in the genes of these pathways could sensitize cells to SJG-136, while their upregulation could confer resistance.

Fanconi Anemia (FA) Pathway

fanconi_anemia_pathway cluster_fa Fanconi Anemia Pathway cluster_core FA Core Complex cluster_id ID Complex cluster_downstream Downstream Repair ICL SJG-136 Induced Interstrand Cross-link FANCM FANCM ICL->FANCM Damage Recognition FANCA FANCA FANCB FANCB FANCC FANCC FANCE FANCE FANCF FANCF FANCG FANCG FANCL FANCL FANCD2 FANCD2 FANCL->FANCD2 Monoubiquitination FANCI FANCI FANCL->FANCI Monoubiquitination FANCM->FANCL BRCA1 BRCA1 FANCD2->BRCA1 NER NER Pathway FANCD2->NER FANCI->BRCA1 TLS Translesion Synthesis FANCI->TLS BRCA2 BRCA2 BRCA1->BRCA2 RAD51 RAD51 BRCA2->RAD51 RAD51->ICL Repair

Caption: The Fanconi Anemia pathway for ICL repair.

Nucleotide Excision Repair (NER) Pathway

ner_pathway cluster_ner Nucleotide Excision Repair cluster_recognition Damage Recognition cluster_unwinding DNA Unwinding cluster_excision Excision cluster_synthesis Synthesis & Ligation ICL SJG-136 Induced ICL/Bulky Adduct XPC XPC-RAD23B ICL->XPC DDB DDB1/DDB2 ICL->DDB POL DNA Polymerase (δ/ε/κ) ICL->POL Gap Filling TFIIH TFIIH (XPB, XPD) XPC->TFIIH DDB->TFIIH XPA XPA TFIIH->XPA RPA RPA XPA->RPA ERCC1_XPF ERCC1-XPF RPA->ERCC1_XPF XPG XPG RPA->XPG ERCC1_XPF->ICL 5' Incision XPG->ICL 3' Incision LIG DNA Ligase POL->LIG Ligation

Caption: The Nucleotide Excision Repair pathway for bulky DNA lesions.

Homologous Recombination (HR) Pathway

hr_pathway cluster_hr Homologous Recombination cluster_resection End Resection cluster_filament Filament Formation cluster_recombination Strand Invasion & Synthesis DSB Double-Strand Break (from ICL processing) MRN MRE11-RAD50-NBS1 (MRN Complex) DSB->MRN CtIP CtIP MRN->CtIP BRCA1 BRCA1 CtIP->BRCA1 ssDNA generation PALB2 PALB2 BRCA1->PALB2 BRCA2 BRCA2 PALB2->BRCA2 RAD51 RAD51 BRCA2->RAD51 Strand_Invasion Strand Invasion RAD51->Strand_Invasion DNA_Synthesis DNA Synthesis Strand_Invasion->DNA_Synthesis Resolution Holliday Junction Resolution DNA_Synthesis->Resolution Resolution->DSB Repair Complete

Caption: The Homologous Recombination pathway for double-strand break repair.

P-glycoprotein Mediated Drug Efflux

pgp_efflux cluster_pgp P-glycoprotein (MDR1/ABCB1) Efflux SJG_in SJG-136 PGP P-glycoprotein (ABCB1) SJG_in->PGP SJG_out SJG-136 Extracellular Extracellular Space PGP->SJG_out Efflux ADP ADP + Pi PGP->ADP Extracellular->SJG_in Enters Cell Intracellular Intracellular Space Membrane Cell Membrane ATP ATP ATP->PGP

Caption: P-glycoprotein mediated efflux of SJG-136 from the cell.

Conclusion

The application of genome-wide CRISPR-Cas9 screens provides an unparalleled opportunity to dissect the complex mechanisms of resistance to novel therapeutics like SJG-136. The protocols and conceptual framework provided herein offer a robust starting point for researchers to identify and validate novel resistance genes. The identification of genes within the Fanconi Anemia, Nucleotide Excision Repair, and Homologous Recombination pathways, as well as drug efflux pumps, as key mediators of resistance will be critical for the rational design of combination therapies to overcome resistance and improve patient outcomes. Further validation of top screen hits will be essential to confirm their role in SJG-136 resistance and to explore their potential as therapeutic targets or predictive biomarkers.

References

Flow Cytometry Analysis of Apoptosis after SJG-136 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SJG-136 (NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that demonstrates potent antitumor activity.[1] Its primary mechanism of action is the sequence-selective binding to the minor groove of DNA, where it forms covalent interstrand cross-links.[1] These DNA lesions are highly cytotoxic, as they interfere with fundamental cellular processes like DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2] The induction of apoptosis is a crucial mechanism for the efficacy of many DNA-damaging anticancer agents.

Flow cytometry is a powerful and high-throughput technology for the quantitative analysis of apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual staining assay is a widely used method for detecting different stages of apoptosis. In viable cells, phosphatidylserine (B164497) (PS) is confined to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is disrupted, and PS is externalized to the outer leaflet. Annexin V, a calcium-dependent protein with a high affinity for PS, can be conjugated to a fluorochrome like FITC to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but is excluded by cells with an intact plasma membrane. Therefore, PI can only enter and stain the nuclei of late-stage apoptotic or necrotic cells where membrane integrity is compromised. The combined use of Annexin V and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic or necrotic (Annexin V+/PI+) cell populations.[3][4][5]

This document provides detailed application notes and a comprehensive protocol for analyzing SJG-136-induced apoptosis in cancer cell lines using Annexin V/PI staining and flow cytometry.

Mechanism of SJG-136 Induced Apoptosis

SJG-136 exerts its cytotoxic effects by forming DNA interstrand cross-links, which are formidable lesions for the cell's DNA repair machinery.[6] The persistence of these cross-links can lead to the stalling of replication forks and a halt in transcription, triggering a DNA damage response.[2][6] This response often culminates in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, if the damage is too extensive to be repaired, the cell is directed towards the apoptotic pathway. This process generally involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. For instance, in B-cell chronic lymphocytic leukemia cells, SJG-136-induced apoptosis has been shown to be associated with the activation of caspase-3.

SJG136_Apoptosis_Pathway SJG-136 Induced Apoptosis Signaling Pathway SJG136 SJG-136 DNA_Damage DNA Interstrand Cross-links SJG136->DNA_Damage Binds to DNA minor groove Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Activation of DNA damage response Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Severe, irreparable damage Cell_Cycle_Arrest->Apoptosis_Initiation Prolonged arrest Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Initiation->Caspase_Activation Apoptotic_Events Execution of Apoptosis: - DNA Fragmentation - Membrane Blebbing - Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Events

Caption: SJG-136 induces apoptosis via DNA cross-linking.

Data Presentation

Please Note: The following data is illustrative and intended to represent typical results obtained from the described protocol. Actual results will vary depending on the cell line, experimental conditions, and specific SJG-136 concentrations used.

Table 1: Dose-Dependent Induction of Apoptosis by SJG-136 in HL-60 Cells (48-hour treatment)
SJG-136 Concentration (nM)Viable Cells (%)(Annexin V- / PI-)Early Apoptotic Cells (%)(Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%)(Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Control)94.5 ± 2.53.1 ± 0.62.4 ± 0.55.5 ± 1.1
182.1 ± 3.110.2 ± 1.17.7 ± 0.917.9 ± 2.0
555.7 ± 4.528.9 ± 2.315.4 ± 1.844.3 ± 4.1
1030.2 ± 3.845.3 ± 3.524.5 ± 2.969.8 ± 6.4
508.9 ± 2.130.6 ± 4.160.5 ± 5.791.1 ± 9.8
Table 2: Time-Course of Apoptosis Induction by SJG-136 (10 nM) in HL-60 Cells
Treatment Time (hours)Viable Cells (%)(Annexin V- / PI-)Early Apoptotic Cells (%)(Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%)(Annexin V+ / PI+)Total Apoptotic Cells (%)
095.8 ± 1.92.5 ± 0.41.7 ± 0.34.2 ± 0.7
1278.3 ± 2.814.6 ± 1.87.1 ± 1.021.7 ± 2.8
2459.1 ± 3.730.5 ± 2.910.4 ± 1.340.9 ± 4.2
4830.2 ± 3.845.3 ± 3.524.5 ± 2.969.8 ± 6.4
7212.5 ± 2.928.1 ± 3.359.4 ± 6.287.5 ± 9.5

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol provides a detailed methodology for treating a suspension cancer cell line (e.g., HL-60) with SJG-136, followed by staining with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.

Materials:

  • SJG-136

  • Human promyelocytic leukemia cell line (HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Sterile cell culture tubes

Procedure:

  • Cell Seeding and Treatment:

    • Culture HL-60 cells in complete medium, maintaining them in the exponential growth phase. Seed cells at a density of approximately 0.5 x 10^6 cells/mL for the experiment.

    • Treat cells with a range of SJG-136 concentrations (e.g., 1, 5, 10, 50 nM) and a vehicle control (e.g., DMSO) for the desired durations (e.g., 12, 24, 48, 72 hours).

  • Cell Harvesting:

    • Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation at 300 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant and wash the cells twice with cold PBS, repeating the centrifugation step each time.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.

    • Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently mix the cells by tapping the tube and incubate for 15 minutes at room temperature in the dark.

    • Following incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Configure the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) for Annexin V and PI fluorescence (typically in the FL2 or FL3 channel).

    • Use single-stained (Annexin V-FITC only and PI only) and unstained cell populations as controls to set up appropriate compensation and gating.

    • Collect a sufficient number of events (e.g., 10,000 to 20,000) for each sample to ensure statistical significance.

    • Analyze the acquired data using appropriate software to quantify the percentage of cells in each of the four quadrants, representing different cell populations:

      • Lower-Left Quadrant (Annexin V- / PI-): Viable cells

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells

Experimental_Workflow Experimental Workflow for Apoptosis Analysis Cell_Culture 1. Cell Culture (e.g., HL-60) SJG136_Treatment 2. SJG-136 Treatment (Dose-response & Time-course) Cell_Culture->SJG136_Treatment Cell_Harvesting 3. Cell Harvesting (Centrifugation & Washing) SJG136_Treatment->Cell_Harvesting Staining 4. Staining (Annexin V-FITC & PI) Cell_Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing apoptosis after SJG-136 exposure.

Gating_Strategy Flow Cytometry Gating Strategy cluster_quadrant Annexin V-FITC vs. PI cluster_labels Cell Populations Q1 Q1 Annexin V- PI+ Q2 Q2 Annexin V+ PI+ Q3 Q3 Annexin V- PI- Q4 Q4 Annexin V+ PI- Viable Viable Cells (Q3) Early_Apoptotic Early Apoptotic (Q4) Late_Apoptotic Late Apoptotic/ Necrotic (Q2) Necrotic Necrotic (Q1) xlabel Annexin V-FITC --> ylabel PI -->

References

Troubleshooting & Optimization

Technical Support Center: Overcoming SJG-136 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the DNA cross-linking agent SJG-136 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SJG-136?

SJG-136, a pyrrolobenzodiazepine (PBD) dimer, is a potent antitumor agent that functions as a DNA minor groove interstrand cross-linking agent.[1][2][3][4] It selectively forms covalent bonds with guanine (B1146940) bases within the sequence 5'-Pu-GATC-Py-3'.[2] This cross-linking disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The DNA cross-links formed by SJG-136 are persistent compared to those produced by conventional cross-linking agents.[3][5]

Q2: My cancer cell line shows resistance to SJG-136. What are the potential mechanisms?

Resistance to SJG-136 can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), can actively pump SJG-136 out of the cell, reducing its intracellular concentration and cytotoxic effect.[4]

  • Enhanced DNA Repair: Upregulation of specific DNA repair pathways can efficiently remove SJG-136-induced DNA interstrand cross-links (ICLs). Key pathways implicated in the repair of SJG-136 adducts include:

    • Nucleotide Excision Repair (NER): The XPF-ERCC1 endonuclease, a critical component of the NER pathway, is involved in the repair of SJG-136 induced DNA damage.[5][6]

    • Homologous Recombination (HR): Proteins central to the HR pathway, such as XRCC2 and XRCC3, play a role in repairing SJG-136-induced lesions.[5][6] Cells deficient in these HR proteins exhibit increased sensitivity to SJG-136.[6]

    • Fanconi Anemia (FA) Pathway: The FA pathway is crucial for the repair of ICLs. The central protein in this pathway, FANCD2, is monoubiquitinated in response to DNA damage, a key step in activating the repair process. It is likely that a functional FA pathway contributes to SJG-136 resistance.

Q3: How can I determine if my resistant cell line overexpresses P-glycoprotein?

You can assess P-glycoprotein expression using the following methods:

  • Western Blotting: Use an antibody specific for P-glycoprotein (MDR1/ABCB1) to determine its protein levels in your resistant cell line compared to a sensitive parental cell line.

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of the ABCB1 gene to determine if it is upregulated in the resistant cells.

  • Flow Cytometry-based Efflux Assays: Use fluorescent P-gp substrates (e.g., Rhodamine 123) to functionally assess the efflux pump activity. Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by a P-gp inhibitor.

Q4: Are there any strategies to overcome P-glycoprotein-mediated resistance to SJG-136?

Yes, co-administration of a P-glycoprotein inhibitor can restore sensitivity to SJG-136 in resistant cells. Verapamil (B1683045), a known P-gp inhibitor, has been shown to increase the cytotoxicity of SJG-136 in cell lines overexpressing MDR1.[4]

Q5: My resistant cells do not overexpress P-glycoprotein. What other strategies can I explore?

If resistance is not due to drug efflux, it is likely mediated by enhanced DNA repair. In this case, you can consider the following approaches:

  • Combination with PARP Inhibitors: Since homologous recombination is involved in the repair of SJG-136-induced damage, combining SJG-136 with a Poly(ADP-ribose) polymerase (PARP) inhibitor is a rational strategy.[1] PARP inhibitors can trap PARP on DNA and disrupt single-strand break repair, leading to the accumulation of double-strand breaks that are lethal in HR-deficient cells. This combination can create a synthetic lethal effect. Preclinical studies suggest that combining SJG-136 with PARP inhibitors is a promising approach.[1]

  • Targeting the Fanconi Anemia Pathway: Depleting key components of the FA pathway, such as FANCD2, can sensitize cancer cells to DNA cross-linking agents. This can be achieved experimentally using techniques like siRNA-mediated knockdown.

Troubleshooting Guides

Problem 1: Reduced SJG-136 efficacy in a new cancer cell line.
Possible Cause Troubleshooting Step
High P-glycoprotein expression 1. Assess P-gp protein and mRNA levels via Western blot and qRT-PCR. 2. Perform a functional efflux assay using a fluorescent P-gp substrate. 3. If P-gp is overexpressed, co-treat cells with SJG-136 and a P-gp inhibitor like verapamil and assess for restored sensitivity using a cell viability assay.
Robust DNA repair capacity 1. Assess the baseline expression levels of key DNA repair proteins (e.g., ERCC1, XRCC2, XRCC3, FANCD2, RAD51) via Western blot. 2. Evaluate the DNA damage response upon SJG-136 treatment by measuring the phosphorylation of ATM, ATR, Chk1, and Chk2, and the formation of γ-H2AX and FANCD2 foci. 3. If DNA repair appears robust, consider combination therapies with inhibitors of key repair pathways (e.g., PARP inhibitors).
Incorrect drug concentration or stability 1. Verify the concentration and purity of the SJG-136 stock solution. 2. Ensure proper storage conditions to maintain drug stability. 3. Perform a dose-response curve to determine the IC50 in a known sensitive cell line as a positive control.
Problem 2: Difficulty in interpreting DNA damage response after SJG-136 treatment.
Possible Cause Troubleshooting Step
Suboptimal time-point for analysis 1. Perform a time-course experiment to determine the optimal time for observing key DNA damage response markers (e.g., phosphorylation of ATM/ATR, Chk1/Chk2, and formation of γ-H2AX and FANCD2 foci). The peak response can vary between cell lines.
Antibody or Western blot issues 1. Validate the specificity of your primary antibodies using positive and negative controls. 2. Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, and transfer conditions.
Low levels of DNA damage 1. Increase the concentration of SJG-136 to ensure sufficient DNA damage for detection. 2. Use a sensitive method for detecting DNA damage, such as the comet assay, to confirm the presence of interstrand cross-links.

Data Presentation

Table 1: In Vitro Cytotoxicity of SJG-136 in P-glycoprotein (P-gp) Expressing and Non-Expressing Cell Lines.

Cell LineP-gp ExpressionSJG-136 IC50 (nM)SJG-136 + Verapamil (5 µg/ml) IC50 (nM)Fold Sensitization
HCT-116Low0.1 - 0.3Not Reported-
HT-29Low0.1 - 0.3Not Reported-
SW620Low0.1 - 0.3Not Reported-
HCT-8High2.3Not Reported-
HCT-15High3.7Increased cytotoxicity observedNot Quantified
A2780LowNot ReportedNot Reported-
A2780(AD)HighNot ReportedIncreased cytotoxicity observedNot Quantified
3T3Low6.3Not Reported-
3T3 pHamdr-1High208Not Reported-

Data summarized from a study investigating the impact of ABCB1 (mdr-1) expression on the activity of SJG-136.[4]

Table 2: Sensitivity of DNA Repair Deficient Chinese Hamster Ovary (CHO) Cell Lines to SJG-136.

Cell LineDefective DNA Repair PathwayFold Sensitivity to SJG-136 (compared to parental cell line)
UV41XPF (NER)~7.5
UVL10ERCC1 (NER)~7.5
irs1XRCC2 (HR)~7.5
irs1SFXRCC3 (HR)~3.5

Data summarized from a study on the role of XPF-ERCC1 and homologous recombination in the repair of SJG-136 induced DNA damage.[6]

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SJG-136, alone or in combination with a fixed concentration of a second agent (e.g., a PARP inhibitor or verapamil). Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 72-96 hours).

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with sulforhodamine B (SRB) solution. After washing away the unbound dye, solubilize the protein-bound dye with a Tris-base solution and read the absorbance at the appropriate wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

siRNA-mediated Knockdown of FANCD2
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection:

    • Prepare two tubes per well. In one tube, dilute the FANCD2-specific siRNA or a non-targeting control siRNA in serum-free medium.

    • In the second tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Use the cells with confirmed FANCD2 knockdown for subsequent experiments, such as cell viability assays with SJG-136, to assess for sensitization.

Western Blot for DNA Damage Response Markers (γ-H2AX and FANCD2)
  • Cell Lysis: After treatment with SJG-136, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. For FANCD2, a lower percentage gel (e.g., 6-8%) is recommended to resolve the monoubiquitinated (higher molecular weight) and non-ubiquitinated forms.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against γ-H2AX and FANCD2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For FANCD2, assess the ratio of the monoubiquitinated form to the non-ubiquitinated form as an indicator of FA pathway activation.

Mandatory Visualizations

SJG_136_Resistance_and_Evasion cluster_0 SJG-136 Action & Resistance cluster_1 Resistance Mechanisms cluster_2 Overcoming Resistance SJG136 SJG-136 ICL DNA Interstrand Cross-links SJG136->ICL Induces Apoptosis Cell Death (Apoptosis) ICL->Apoptosis Leads to Pgp P-glycoprotein (MDR1) Efflux Pgp->SJG136 Effluxes DNARepair Enhanced DNA Repair (NER, HR, FA) DNARepair->ICL Repairs Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Inhibits PARPi PARP Inhibitor PARPi->DNARepair Inhibits HR siFANCD2 siRNA targeting FANCD2 siFANCD2->DNARepair Inhibits FA Pathway

Caption: Mechanisms of SJG-136 resistance and strategies to overcome it.

SJG136_DDR_Pathway cluster_0 DNA Damage Response SJG136 SJG-136 ICL Interstrand Cross-link SJG136->ICL StalledRepFork Stalled Replication Fork ICL->StalledRepFork ATM ATM ICL->ATM Activates ATR ATR StalledRepFork->ATR Activates FA_Core Fanconi Anemia Core Complex StalledRepFork->FA_Core Recruits Chk1 Chk1 ATR->Chk1 Phosphorylates Chk2 Chk2 ATM->Chk2 Phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Chk2->CellCycleArrest FANCD2_I FANCD2-FANCI Complex FA_Core->FANCD2_I Monoubiquitinates FANCD2_Ub Ub-FANCD2-FANCI FANCD2_I->FANCD2_Ub HR_Repair Homologous Recombination Repair FANCD2_Ub->HR_Repair Promotes HR_Repair->ICL Repairs

Caption: SJG-136 induced DNA damage response and repair pathway.

Experimental_Workflow_Combination_Study start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells treat_cells Treat with SJG-136 +/- Inhibitor (e.g., PARP inhibitor) seed_cells->treat_cells incubate Incubate (72-96h) treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT or SRB) incubate->viability_assay data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing synergy of SJG-136 with other agents.

References

Technical Support Center: Pyrrolobenzodiazepine (PBD) Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolobenzodiazepine (PBD) dimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the off-target toxicity of PBD dimer-based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to the off-target toxicity of PBD dimer ADCs?

A1: The off-target toxicity of PBD dimer ADCs primarily stems from the premature release of the highly potent PBD payload in systemic circulation before reaching the target tumor cells.[1] This can be caused by unstable linkers that are susceptible to cleavage in the bloodstream. The inherent hydrophobicity of PBD dimers can also lead to non-specific uptake by healthy tissues.[2] The mechanism of action of PBD dimers, which involves DNA cross-linking, is highly effective at killing cells but does not discriminate between cancerous and healthy cells if the payload is released off-target.[3][4][5] Common toxicities observed include bone marrow suppression, vascular leak syndrome, and liver toxicity.[6]

Q2: How can linker chemistry be modified to reduce off-target toxicity?

A2: Modifying the linker is a key strategy to enhance the stability of the ADC and prevent premature payload release. Two main approaches are:

  • Improving Linker Stability: Utilizing linkers with enhanced stability in serum is crucial. For instance, N-phenyl maleimide (B117702) functionality can be incorporated to create a more stable linkage with thiol-based conjugation sites on the antibody, minimizing the retro-Michael reaction that leads to drug loss.[1]

  • Employing Non-Cleavable Linkers: While many ADCs use linkers that are designed to be cleaved by enzymes present in the tumor microenvironment, non-cleavable linkers offer an alternative.[7] These linkers release the payload only after the antibody is degraded within the lysosome of the target cell, thereby reducing the chance of off-target payload release.

Q3: What are the current strategies for modifying the PBD payload to decrease its toxicity?

A3: Several strategies focus on modifying the PBD payload itself to create a wider therapeutic window:

  • Mono-imine vs. Bis-imine PBDs: A significant advancement has been the development of PBD mono-imines. Unlike traditional bis-imine PBDs that cross-link DNA, mono-imines can only alkylate a single strand of DNA. This modification reduces the potency of the payload, leading to a better-tolerated ADC while often retaining substantial anti-tumor activity.[3][8][9]

  • Lower Potency PBD Dimers: Synthesizing and utilizing PBD dimers with inherently lower cytotoxic potency is another effective approach. These less potent payloads can be used to create ADCs with a higher drug-to-antibody ratio (DAR) without a proportional increase in toxicity, potentially leading to an improved therapeutic index.[10][11]

  • Modulating Physicochemical Properties: The physicochemical properties of the PBD dimer, such as hydrophobicity, can be altered to improve its pharmacokinetic profile and reduce non-specific uptake.[2][12] One common method is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which can decrease the ADC's clearance rate and minimize antigen-independent toxicity.[13]

Q4: How does the drug-to-antibody ratio (DAR) influence the toxicity of PBD-ADCs?

A4: The drug-to-antibody ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. A higher DAR increases the potency of the ADC but often at the cost of increased toxicity and faster clearance from circulation.[6] Research has shown that reducing the DAR can lead to a more favorable safety profile. For example, an ADC with a DAR of one was tolerated at twice the dose of a similar ADC with a DAR of two in preclinical models.[14][15] Optimizing the DAR is therefore a crucial step in balancing efficacy and tolerability.

Troubleshooting Guides

Problem 1: High background toxicity observed in in-vivo models despite using a tumor-specific antibody.

Possible Cause Troubleshooting Step
Premature payload release 1. Assess Linker Stability: Perform a serum stability assay to quantify the amount of payload released over time. Incubate the ADC in mouse or rat serum and measure the amount of intact ADC at various time points using techniques like mass spectrometry or HPLC.[1] 2. Re-evaluate Linker Chemistry: If the linker is found to be unstable, consider switching to a more stable linker technology, such as one incorporating N-phenyl maleimide or a non-cleavable linker.[1][7]
Hydrophobicity of the ADC 1. Characterize ADC Aggregation: Use size exclusion chromatography (SEC) to assess the aggregation state of the ADC. Increased aggregation can lead to faster clearance and non-specific uptake. 2. Modify Payload or Linker: If aggregation is an issue, consider using a more hydrophilic linker or a PBD payload that has been modified to be more soluble. PEGylation of the linker is a common strategy.[2][13]
High DAR 1. Synthesize ADCs with Lower DAR: If using a heterogeneous conjugation method, optimize the reaction conditions to favor a lower average DAR. Alternatively, use a site-specific conjugation method to generate ADCs with a defined, lower DAR.[14][15] 2. Compare Tolerability: Conduct a dose-escalation study in rodents to compare the maximum tolerated dose (MTD) of ADCs with different DARs.

Problem 2: Sub-optimal anti-tumor efficacy in xenograft models.

Possible Cause Troubleshooting Step
"Binding Site Barrier" 1. Evaluate Target Expression Levels: High antigen expression on tumor cells can lead to the ADC being trapped at the periphery of the tumor, preventing it from penetrating deeper.[16] 2. Co-administer Unconjugated Antibody: In preclinical models, co-injecting the ADC with an excess of the unconjugated antibody can help saturate the peripheral binding sites and allow the ADC to distribute more evenly throughout the tumor.[16]
Development of Resistance 1. Investigate Resistance Mechanisms: If tumors initially respond and then regrow, investigate potential resistance mechanisms. For example, downregulation of the SLFN11 gene has been associated with resistance to PBD dimers.[17] This can be assessed by qPCR or Western blotting of tumor samples. 2. Consider Combination Therapy: Explore combining the PBD-ADC with other agents that may overcome resistance. For instance, ATR inhibitors have been shown to re-sensitize resistant cells to PBDs.[17]
Inappropriate Dosing Schedule 1. Explore Fractionated Dosing: Instead of a single high dose, consider a fractionated dosing schedule (e.g., smaller doses given more frequently). This can maintain the total exposure (AUC) needed for efficacy while reducing the peak concentration (Cmax) that is often associated with toxicity.[18]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of PBD Payloads and ADCs

Compound Cell Line IC50 Reference
PBD bis-imine (SG3771) ADCNCI-N870.3 mg/kg (for tumor stasis)[8]
PBD mono-imine (SG3784) ADCNCI-N871 mg/kg (for tumor stasis)[8]
Non-cleavable PBD ADC (alkyne linker)SK-BR-311-48 ng/mL[19]
Non-cleavable PBD ADC (piperazine linker)SK-BR-311-48 ng/mL[19]
Low-potency PBD (SG3650) ADCNCI-N87Efficacious in vivo[10][11]

Table 2: In Vivo Tolerability of PBD ADCs

ADC Species Maximum Tolerated Dose (MTD) Reference
R347-SG3771 (bis-imine)Rat1.2 mg/kg[8]
R347-SG3784 (mono-imine)Rat4.5 mg/kg[8]
Trastuzumab-Flexmab-SG3710 (DAR 1)Rat4 mg/kg[15]
Trastuzumab-C239i-SG3249 (DAR 2)Rat2 mg/kg[15]
Isotype control SG3584 DAR 2 ADCRat>25 mg/kg[10][11]
Isotype control SG3584 DAR 2 ADCMonkey>30 mg/kg[10][11]

Experimental Protocols

1. Serum Stability Assay

  • Objective: To determine the stability of the ADC and the rate of payload release in serum.

  • Methodology:

    • Reconstitute lyophilized mouse or rat serum.

    • Incubate the PBD-ADC in the serum at 37°C for a specified time course (e.g., 0, 24, 48, 96, 168 hours).

    • At each time point, capture the ADC from the serum using an anti-human IgG antibody conjugated to magnetic beads.

    • Wash the beads to remove unbound serum proteins.

    • Elute the ADC from the beads.

    • Analyze the eluate by mass spectrometry to determine the drug-to-antibody ratio and identify any released payload species.[1]

2. In Vivo Tumor Growth Inhibition (TGI) Study

  • Objective: To evaluate the anti-tumor efficacy of the PBD-ADC in a xenograft model.

  • Methodology:

    • Implant human tumor cells (e.g., NCI-N87 for HER2-positive gastric cancer) subcutaneously into immunodeficient mice.

    • Allow tumors to grow to a specified size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle control, ADC treatment groups at various doses).

    • Administer the ADC intravenously as a single dose or according to a specified schedule.

    • Measure tumor volume and body weight two to three times per week.

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Analyze the data to determine the extent of tumor growth inhibition or regression for each treatment group.[8]

3. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Use a relevant animal species (e.g., Sprague-Dawley rats).

    • Administer single intravenous doses of the ADC at escalating dose levels to different groups of animals.

    • Monitor the animals for a specified period (e.g., 28 days) for clinical signs of toxicity, changes in body weight, and mortality.

    • Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney) and myelosuppression.

    • At the end of the study, perform a full necropsy and histopathological examination of major organs.

    • The MTD is defined as the highest dose that does not cause dose-limiting toxicities.[8][15]

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis PBD-linker Synthesis conjugation Conjugation to Antibody synthesis->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (Mass Spec, HPLC, DAR) purification->characterization cytotoxicity Cytotoxicity Assay (IC50) characterization->cytotoxicity stability Serum Stability Assay characterization->stability efficacy TGI Study in Xenograft Model stability->efficacy toxicity MTD Study in Rodents/NHPs efficacy->toxicity

Caption: A typical experimental workflow for the preclinical development of PBD-ADCs.

toxicity_mitigation_strategies cluster_payload Payload Modification cluster_linker Linker Engineering cluster_adc ADC Design & Dosing pbd_toxicity PBD-ADC Off-Target Toxicity mono_imine Mono-imine vs. Bis-imine pbd_toxicity->mono_imine lower_potency Lower Potency Payloads pbd_toxicity->lower_potency hydrophilicity Increase Hydrophilicity (e.g., PEGylation) pbd_toxicity->hydrophilicity stable_linker Enhance Linker Stability pbd_toxicity->stable_linker non_cleavable Use Non-cleavable Linkers pbd_toxicity->non_cleavable dar Optimize DAR pbd_toxicity->dar dosing Fractionated Dosing pbd_toxicity->dosing

Caption: Key strategies for mitigating the off-target toxicity of PBD-dimer ADCs.

References

SJG-136 In Vivo Dosing & Schedule Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo dosage and schedule of SJG-136. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the mechanism of action for SJG-136?

SJG-136, also known as SG2000, is a rationally designed pyrrolobenzodiazepine (PBD) dimer.[1][2] It functions as a sequence-selective DNA minor groove binding agent.[1] Specifically, it forms covalent interstrand cross-links with guanine (B1146940) residues within the DNA minor groove, with a preference for 5'-purine-GATC-pyrimidine sequences.[2][3][4][5] This action leads to the formation of DNA adducts that can block DNA replication and transcription, ultimately inducing cell death.[2][3] The cross-links formed by SJG-136 are persistent compared to those of conventional cross-linking agents.[2][3][5]

Q2: What are the key toxicities associated with SJG-136 in vivo?

The primary dose-limiting toxicities (DLTs) observed in clinical trials with SJG-136 are not the typical myelosuppression or gastrointestinal issues seen with many cytotoxic agents.[3] Instead, researchers should be vigilant for:

  • Vascular Leak Syndrome (VLS): This is a major adverse event characterized by hypoalbuminemia, pleural effusions, ascites, and peripheral edema.[1]

  • Hepatotoxicity: Elevated liver function tests are another significant and unexpected adverse event.[1]

  • Fatigue: This has also been reported as a dose-limiting toxicity.[1][6]

Both VLS and liver toxicity can have a delayed onset and may increase in severity with subsequent treatment cycles.[1][3]

Q3: How can I manage or mitigate the observed toxicities?

Based on clinical trial experiences, the following strategies have been employed to manage SJG-136-related toxicities:

  • Dose and Schedule Modification: Unexpected toxicities at higher doses led to dose reductions in clinical studies.[1] Alternative dosing schedules, such as a daily schedule for 3 days (daily x 3), have been explored to improve tolerability.[3][7]

  • Supportive Care: For the daily x 3 dosing schedule, the use of dexamethasone (B1670325) premedication and early diuretic (spironolactone) intervention has been shown to make toxicities more manageable.[3][7][8]

Q4: What are some starting points for determining the Maximum Tolerated Dose (MTD) in preclinical models?

Preclinical MTDs for SJG-136 have been established in several animal models. These can serve as a valuable reference for designing new in vivo experiments.

  • Mice: The MTD in mice was found to be 300 μg/kg for a single dose.[1] For a 5-day dosing regimen (qd x 5), the MTD was approximately 120 μg/kg/dose.[9][10]

  • Rats: With a 5-day dosing regimen, the MTD was 25 μg/kg/day.[1]

  • Dogs: The MTD on a 5-day dosing schedule was 1 to 2 μg/kg/day.[1]

It is crucial to perform a dose-escalation study in your specific model and strain to determine the MTD accurately.[11][12]

Data Presentation: Summary of In Vivo Dosing Studies

Table 1: Preclinical Maximum Tolerated Dose (MTD) of SJG-136

Animal ModelDosing ScheduleMTDReference(s)
MiceSingle Dose300 µg/kg[1]
MiceDaily for 5 days (qd x 5)~120 µg/kg/dose[9][10]
RatsDaily for 5 days (qd x 5)25 µg/kg/day[1]
DogsDaily for 5 days (qd x 5)1 to 2 µg/kg/day[1]

Table 2: Clinical Phase I Dose Escalation and MTD of SJG-136 in Patients with Advanced Solid Tumors

Dosing ScheduleDose Range Explored (µg/m²)MTD (µg/m²)Dose-Limiting ToxicitiesReference(s)
10-minute IV infusion every 21 days15 - 24045Vascular Leak Syndrome, Hepatotoxicity, Fatigue[1]
Daily for 5 days every 21 days (Schedule A)6, 12, 24, 48 (per day)Not explicitly established due to toxicityEdema, Dyspnea, Fatigue, Delayed Liver Toxicity[3][7][13]
Daily for 3 days every 21 days with supportive care (Schedule B)20, 25, 30, 35 (per day)30 (per day)Edema, Dyspnea, Fatigue, Liver Toxicity (manageable with support)[3][7][13]
Days 1, 8, and 15 of a 28-day cycle10, 20, 40, 60 (per day)40 (per day)Fatigue, Thrombocytopenia, Transaminitis[6]

Experimental Protocols

Protocol 1: In Vivo MTD Determination in Mice (Dose Escalation)

This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.

  • Animal Model: Select an appropriate mouse strain for your tumor model.

  • Drug Formulation: Prepare SJG-136 in a suitable vehicle (e.g., 1% ethanol (B145695) in sterile saline).[9]

  • Dose Escalation Design:

    • Start with a conservative dose, for example, one-tenth of the lowest reported MTD in mice (~12 µg/kg for a qd x 5 schedule).

    • Use a cohort of 3-5 mice per dose level.

    • Escalate the dose in subsequent cohorts based on a predefined scheme (e.g., modified Fibonacci) until dose-limiting toxicities are observed.[6]

  • Administration: Administer SJG-136 via the desired route (e.g., intravenous bolus injection).[9]

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis (especially liver function tests).

    • Consider histopathological examination of major organs.

  • MTD Definition: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).[11]

Protocol 2: Pharmacodynamic Assessment of DNA Damage (Comet Assay)

This assay can be used to confirm the in vivo activity of SJG-136 by measuring DNA interstrand cross-links.

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) or tumor cells from treated and control animals at various time points after SJG-136 administration.[14][15]

  • Cell Preparation: Prepare a single-cell suspension.

  • Comet Assay Procedure:

    • Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • To detect interstrand cross-links, a DNA damaging agent (e.g., radiation) is used to induce strand breaks before electrophoresis. Cross-links will retard the migration of DNA, resulting in a smaller comet tail moment.

    • Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).[1]

  • Analysis:

    • Visualize the comets using a fluorescence microscope.[1]

    • Quantify the DNA damage by measuring the comet tail moment. A decrease in the tail moment in the presence of a damaging agent indicates the presence of interstrand cross-links.[1]

Mandatory Visualizations

SJG136_Mechanism_of_Action SJG136 SJG-136 DNA_Minor_Groove DNA Minor Groove (5'-Pu-GATC-Py-3') SJG136->DNA_Minor_Groove Binds to Covalent_Bond Covalent Bond Formation (Guanine N2) DNA_Minor_Groove->Covalent_Bond Interstrand_Crosslink Interstrand Cross-link Covalent_Bond->Interstrand_Crosslink Replication_Block Replication Fork Stall Interstrand_Crosslink->Replication_Block Transcription_Block Transcription Inhibition Interstrand_Crosslink->Transcription_Block Apoptosis Cellular Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of action of SJG-136 leading to apoptosis.

MTD_Determination_Workflow cluster_preclinical Preclinical MTD Determination Start Select Animal Model & Tumor Type Dose_Escalation Establish Dose Escalation Scheme (e.g., 3+3 design) Start->Dose_Escalation Dose_Level_1 Administer Dose Level 1 Dose_Escalation->Dose_Level_1 Monitor_Toxicity Monitor for Toxicity (Body Weight, Clinical Signs) Dose_Level_1->Monitor_Toxicity DLT_Observed DLT Observed? Monitor_Toxicity->DLT_Observed Expand_Cohort Expand Cohort DLT_Observed->Expand_Cohort Yes No_DLT No DLT DLT_Observed->No_DLT No Stop_Escalation Stop Escalation Expand_Cohort->Stop_Escalation DLT in >=2/6 animals Escalate_Dose Escalate to Next Dose Level No_DLT->Escalate_Dose Escalate_Dose->Dose_Level_1 Next Cohort MTD_Established MTD Established Stop_Escalation->MTD_Established

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

SJG136_Toxicity_Management SJG136_Admin SJG-136 Administration Observed_Toxicity Observed Toxicities (VLS, Hepatotoxicity, Fatigue) SJG136_Admin->Observed_Toxicity Management_Strategy Management Strategies Observed_Toxicity->Management_Strategy Dose_Schedule_Mod Dose/Schedule Modification Management_Strategy->Dose_Schedule_Mod Supportive_Care Supportive Care Management_Strategy->Supportive_Care Dose_Reduction Dose Reduction Dose_Schedule_Mod->Dose_Reduction Alt_Schedule Alternative Schedule (e.g., daily x 3) Dose_Schedule_Mod->Alt_Schedule Dexamethasone Dexamethasone Premedication Supportive_Care->Dexamethasone Diuretics Diuretic Support (Spironolactone) Supportive_Care->Diuretics Improved_Tolerability Improved Tolerability Dose_Reduction->Improved_Tolerability Alt_Schedule->Improved_Tolerability Dexamethasone->Improved_Tolerability Diuretics->Improved_Tolerability

Caption: Troubleshooting and management of SJG-136 toxicities.

References

Troubleshooting SJG-136 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJG-136. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving SJG-136. What are the recommended solvents?

A1: SJG-136 is a hydrophobic molecule with limited aqueous solubility. For in vitro experiments, the recommended primary solvents are dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol (B145695).[1][2] Clinical formulations have been prepared in vehicles containing dimethylacetamide (DMA).

Q2: What is the recommended concentration for stock solutions?

A2: Researchers have successfully prepared stock solutions of SJG-136 at various concentrations. A common practice is to prepare a 10 mM stock solution in DMSO.[2] For ethanol, stock solutions have been prepared and then dried under nitrogen for storage.

Q3: My SJG-136 is not fully dissolving in my chosen solvent. What should I do?

A3: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing/Sonication: Use a vortex mixer or a sonicator bath for short periods to increase the rate of dissolution.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents (e.g., analytical grade DMSO or 100% ethanol), as water content can significantly impact the solubility of hydrophobic compounds.

  • Fresh Solvent: Use fresh, unopened solvent to minimize absorbed moisture.

Q4: How should I prepare working solutions from my stock for cell-based assays?

A4: It is crucial to dilute the stock solution in a manner that minimizes precipitation in your aqueous cell culture medium. A serial dilution approach is recommended. For final dilutions into your culture medium, ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q5: How should I store my SJG-136 stock solution?

A5: For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] One study noted that stock solutions in 100% ethanol were partitioned into vials, dried under nitrogen, and stored at -70°C.[1]

Data Presentation: Solvent and Vehicle Information

The following table summarizes solvent and vehicle information for SJG-136 based on published literature.

Solvent/Vehicle ComponentApplicationConcentration/NotesReference
Dimethyl Sulfoxide (DMSO)In vitro stock solution10 mM[2]
Absolute EthanolIn vitro stock solution100% analytical grade[1]
Dimethylacetamide (DMA)Clinical formulationSupplied in solution with DMA
1% Ethanol/0.9% NaCl/0.05% Tween 80In vivo vehicleFor efficacy testing[1]
1% DMSO/0.9% NaCl/0.05% Tween 80In vivo vehicleFor efficacy testing[2]
50% DMSO/50% Propylene GlycolIn vivo vehicleFor efficacy testing[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM SJG-136 Stock Solution in DMSO

  • Materials: SJG-136 (powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the SJG-136 vial to equilibrate to room temperature before opening. b. Weigh the desired amount of SJG-136 powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials: 10 mM SJG-136 stock solution in DMSO, sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM SJG-136 stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. c. Ensure the final DMSO concentration in the culture wells is below the level of toxicity for your specific cell line (typically ≤ 0.5%). d. Add the final diluted SJG-136 solution to your cell cultures.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SJG136_MOA SJG136 SJG-136 DNA Nuclear DNA (Minor Groove) SJG136->DNA Binds to Pu-GATC-Py sequence ICL Interstrand Cross-links (ICLs) DNA->ICL Forms covalent bonds DDR DNA Damage Response (DDR) ICL->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: Mechanism of action of SJG-136 leading to apoptosis.

SJG136_Troubleshooting cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions Start Start: SJG-136 Powder AddSolvent Add Anhydrous DMSO or Ethanol Start->AddSolvent Dissolve Vortex/Slightly Warm AddSolvent->Dissolve CheckDissolved Fully Dissolved? Dissolve->CheckDissolved Stock 10 mM Stock Solution Yes Yes CheckDissolved->Yes No No CheckDissolved->No Yes->Stock Sonicate Sonicate Briefly No->Sonicate CheckPurity Check Solvent Purity No->CheckPurity UseFresh Use Fresh Solvent No->UseFresh Sonicate->CheckDissolved

Caption: Troubleshooting workflow for dissolving SJG-136.

References

Preventing degradation of SJG-136 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJG-136. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of SJG-136 in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of SJG-136 degradation in solution?

A1: The primary degradation pathway for SJG-136 in aqueous solutions is the hydrolysis of its two reactive C11-imine moieties. The imine bond is susceptible to nucleophilic attack by water, leading to the formation of a less active carbinolamine species. This process is reversible, but the equilibrium can favor the inactive form in aqueous environments.

Q2: What are the recommended solvents and storage conditions for SJG-136 stock solutions?

A2: To ensure maximum stability, SJG-136 stock solutions should be prepared in anhydrous aprotic solvents and stored at low temperatures. Based on available data, the following conditions are recommended:

  • Dissolve SJG-136 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1.0 mg/mL and store in polypropylene (B1209903) tubes at -80°C. Under these conditions, the stock solution is reported to be stable for up to 6 months.

  • Alternatively, stock solutions can be prepared in analytical grade methanol (B129727) and stored at -20°C for up to 1 month.

Q3: How should I prepare SJG-136 working solutions for my in vitro experiments?

A3: When preparing aqueous working solutions of SJG-136 for in vitro assays, it is crucial to minimize the time the compound is in the aqueous buffer before being added to your experimental system. It is strongly recommended to prepare these solutions immediately before use, ideally within 30 minutes of application to cells or the reaction mixture. For cell culture experiments, the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is SJG-136 sensitive to light?

A4: While specific photostability studies for SJG-136 are not extensively published, it is a general best practice for DNA-alkylating agents to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store SJG-136, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect it from light. When working with SJG-136 solutions, it is advisable to minimize exposure to direct laboratory light.

Q5: Can I use phosphate-buffered saline (PBS) to prepare my SJG-136 working solutions?

A5: Yes, PBS can be used to prepare working solutions of SJG-136. However, due to the susceptibility of the imine bonds to hydrolysis, the stability of SJG-136 in PBS will be limited. It is imperative to use the freshly prepared PBS-based solution immediately, preferably within 30 minutes, to ensure the compound's integrity. The pH of the PBS should also be considered, as pH can influence the rate of hydrolysis of imines. Neutral pH (around 7.4) is a common condition for cell-based assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of SJG-136 activity or inconsistent results in in vitro assays. Degradation of SJG-136 in aqueous working solution.Prepare fresh working solutions in your aqueous buffer (e.g., cell culture medium, PBS) immediately before each experiment. Do not store SJG-136 in aqueous solutions. Use the prepared solution within 30 minutes.
Improper storage of stock solution.Ensure your stock solution in an anhydrous aprotic solvent (e.g., DMSO) is stored at -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Precipitation of SJG-136 upon dilution in aqueous buffer. Low solubility of SJG-136 in the aqueous buffer.Ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤ 0.5% DMSO). You can try a serial dilution approach to minimize precipitation.
Variability between experimental replicates. Inconsistent timing in the preparation and application of SJG-136 working solutions.Standardize the time between preparing the aqueous working solution and adding it to your experiment for all replicates and experiments to ensure consistent compound integrity.

Data Presentation

Table 1: Recommended Storage Conditions for SJG-136 Stock Solutions

SolventConcentrationStorage TemperatureMaximum Storage Duration
Dimethyl Sulfoxide (DMSO)1.0 mg/mL-80°C6 months
Methanol (analytical grade)Not specified-20°C1 month

Table 2: Qualitative Stability of SJG-136 in Different Solution Types

Solution TypeStabilityKey Recommendations
Aprotic Solvents (e.g., DMSO, DMA) HighRecommended for long-term storage of stock solutions.
Aqueous Buffers (e.g., PBS, Cell Culture Media) LowPrepare fresh and use immediately (within 30 minutes).
5% Dextrose Solution Short-termUsed for dilution for intravenous administration in clinical settings.

Experimental Protocols

Protocol 1: Preparation of SJG-136 Stock Solution in DMSO
  • Materials:

    • SJG-136 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber polypropylene or glass vials

    • Calibrated analytical balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the vial containing solid SJG-136 to room temperature before opening to prevent condensation of moisture.

    • In a fume hood, weigh the desired amount of SJG-136.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1.0 mg/mL).

    • Vortex the solution until the SJG-136 is completely dissolved.

    • (Optional but recommended) Prepare small-volume aliquots of the stock solution in sterile, amber polypropylene vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C.

Protocol 2: Preparation of SJG-136 Working Solution for In Vitro Assays
  • Materials:

    • SJG-136 stock solution (e.g., 1 mg/mL in DMSO)

    • Pre-warmed sterile aqueous buffer (e.g., cell culture medium, PBS pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Immediately before the experiment, thaw an aliquot of the SJG-136 stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is compatible with your experimental system (e.g., ≤ 0.5%).

    • Vortex gently to mix.

    • Use the freshly prepared working solution within 30 minutes.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general protocol outline. Specific parameters may need to be optimized for your system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of SJG-136).

    • Injection Volume: 10 µL

  • Stability Study Procedure:

    • Prepare a solution of SJG-136 in the aqueous buffer of interest (e.g., PBS pH 7.4) at a known concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain the initial peak area of intact SJG-136.

    • Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).

    • At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), inject an aliquot of the solution into the HPLC system.

    • Monitor the decrease in the peak area of the intact SJG-136 peak and the appearance of any degradation product peaks over time.

    • Calculate the percentage of remaining SJG-136 at each time point relative to the t=0 sample.

Mandatory Visualization

SJG136_Degradation_Pathway SJG136 SJG-136 (Active) (Di-imine form) Carbinolamine Carbinolamine Intermediate (Less Active) SJG136->Carbinolamine + H2O (Hydrolysis) Carbinolamine->SJG136 - H2O (Dehydration) Hydrolyzed Hydrolyzed/Inactive Products Carbinolamine->Hydrolyzed Further Degradation

Caption: Hydrolysis of the active di-imine form of SJG-136.

Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute in Aqueous Buffer (e.g., PBS) prep_stock->prep_working t0 t=0 Analysis (HPLC) prep_working->t0 incubation Incubate under Test Conditions t0->incubation analysis Time-Point Analysis (HPLC) incubation->analysis t = 30, 60, 120 min...

Caption: Workflow for assessing the stability of SJG-136 in aqueous solution.

Troubleshooting_Tree start Inconsistent or Low SJG-136 Activity? q1 Was the aqueous working solution used within 30 mins of preparation? start->q1 sol1 Prepare fresh solution immediately before use. q1->sol1 No q2 Is the stock solution stored correctly (-80°C in DMSO)? q1->q2 Yes a1_yes Yes a1_no No sol2 Prepare new stock solution and store correctly in aliquots. q2->sol2 No q3 Was precipitation observed during dilution? q2->q3 Yes a2_yes Yes a2_no No sol3 Review dilution protocol. Consider serial dilution. q3->sol3 Yes end Contact Technical Support for further assistance. q3->end No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting SJG-136 activity issues.

Technical Support Center: Managing Hematological Toxicities of NSC 694501

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hematological toxicities associated with the investigational agent NSC 694501 (also known as SJG-136).

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with NSC 694501?

A1: Based on Phase I clinical trial data, the most frequently reported hematological toxicities associated with NSC 694501 are neutropenia, leukopenia, and thrombocytopenia. The incidence and severity of these toxicities appear to be dose-dependent and influenced by the treatment schedule.[1] In one study, Grade 2 leukopenia and neutropenia were observed at a dose of 10 µg/m²/day, while Grade 3 thrombocytopenia was reported in 14% of patients at 60 µg/m²/day.[1] Another study utilizing a different dosing schedule reported no significant myelosuppression at the maximum tolerated dose.[2][3]

Q2: What is the mechanism of action of NSC 694501 that leads to hematological toxicity?

A2: NSC 694501 is a pyrrolobenzodiazepine dimer that acts as a DNA minor groove interstrand cross-linking agent.[4][5] This mechanism is not specific to cancer cells and can also affect rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow.[6][7] By forming covalent bonds between DNA strands, NSC 694501 can block DNA replication and transcription, leading to cell cycle arrest and apoptosis in these vital cells, which results in decreased production of neutrophils, platelets, and other blood cells.[8]

Q3: How should I monitor for hematological toxicities during my experiments?

A3: Regular monitoring of peripheral blood counts is crucial. A complete blood count (CBC) with differential should be performed at baseline and at regular intervals throughout the treatment period. The frequency of monitoring should be increased around the expected time of nadir (the lowest point of blood cell counts), which for many chemotherapeutic agents occurs 7-14 days after administration.

Q4: Are there any known supportive care measures to mitigate NSC 694501-induced hematological toxicities?

A4: While specific supportive care guidelines for NSC 694501 are not yet established, standard management strategies for chemotherapy-induced myelosuppression are applicable. These may include the prophylactic or therapeutic use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) or pegfilgrastim for neutropenia.[9][10] Platelet transfusions may be considered for severe thrombocytopenia, and thrombopoietin receptor agonists are another potential therapeutic option being investigated for chemotherapy-induced thrombocytopenia.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Unexpectedly Severe Neutropenia
Potential Cause Troubleshooting Steps
High dose or frequent dosing schedule of NSC 694501 Review the experimental protocol and consider dose reduction or extension of the dosing interval in subsequent cohorts, based on tolerability data.
Individual subject sensitivity Analyze baseline characteristics of the subject, including prior treatments that may have compromised bone marrow reserve.
Concomitant medications Review all co-administered drugs for potential myelosuppressive effects.
Underlying bone marrow dysfunction If possible, assess baseline bone marrow function through analysis of peripheral blood smears or, if ethically permissible in the experimental context, bone marrow aspirates.
Issue 2: Persistent Thrombocytopenia
Potential Cause Troubleshooting Steps
Cumulative toxicity of NSC 694501 Monitor platelet counts closely over multiple treatment cycles to identify trends of cumulative myelosuppression. Consider treatment breaks or dose modifications.
Immune-mediated thrombocytopenia While less common with traditional chemotherapy, consider the possibility and investigate for drug-dependent anti-platelet antibodies if the thrombocytopenia is severe and refractory to standard measures.
Splenic sequestration In relevant preclinical models, assess for splenomegaly, which can contribute to lower platelet counts.

Data Presentation

Table 1: Hematological Toxicities of NSC 694501 (SJG-136) from a Phase I Study in Advanced Solid Tumors

Dose Level (µg/m²/day)Hematological Adverse EventGradeNumber of Patients Affected
10Leukopenia21
10Neutropenia21
60Thrombocytopenia31 (14% of patients at this dose level)

Data synthesized from a Phase I clinical trial of SJG-136.[1]

Table 2: NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for Common Hematological Toxicities

Adverse EventGrade 1Grade 2Grade 3Grade 4Grade 5
Neutrophil Count Decrease <1.5 - 1.0 x 10⁹/L<1.0 - 0.5 x 10⁹/L<0.5 x 10⁹/LDeath
Platelet Count Decrease <75.0 - 50.0 x 10⁹/L<50.0 - 25.0 x 10⁹/L<25.0 x 10⁹/LDeath
Anemia Hb Hb <10.0 - 8.0 g/dLHb <8.0 g/dL; transfusion indicatedLife-threatening consequences; urgent intervention indicatedDeath

LLN = Lower Limit of Normal; Hb = Hemoglobin. Adapted from NCI CTCAE v5.0.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity
  • Baseline Assessment: Prior to the first administration of NSC 694501, collect a baseline blood sample for a complete blood count (CBC) with differential.

  • On-Treatment Monitoring:

    • Perform a CBC with differential at least once weekly during the treatment cycle.

    • Increase the frequency of monitoring to every 2-3 days around the anticipated nadir (typically 7-14 days post-treatment, though this may need to be determined empirically for your specific model and dosing regimen).

  • Data Recording: Record absolute neutrophil count (ANC), platelet count, and hemoglobin levels at each time point.

  • Grading of Toxicity: Grade the severity of neutropenia, thrombocytopenia, and anemia according to the NCI CTCAE v5.0 criteria (see Table 2).

Protocol 2: Management of Severe Neutropenia (Grade 3/4) in a Preclinical Setting

This is a general guideline and should be adapted to the specific experimental model and institutional guidelines.

  • Confirmation: Confirm Grade 3 or 4 neutropenia with a repeat CBC.

  • Dose Modification: In ongoing or future experiments, consider a dose reduction of NSC 694501 by 25-50% or a delay in the next treatment cycle until neutrophil recovery to Grade 1 or baseline.

  • Supportive Care (if applicable to the model):

    • Administer a G-CSF such as filgrastim or its long-acting form, pegfilgrastim, according to the manufacturer's instructions for the specific animal model.

    • Initiate prophylactic broad-spectrum antibiotics if signs of infection are present, as neutropenic subjects are highly susceptible to sepsis.

  • Monitoring: Continue daily CBC monitoring until ANC recovers to a safe level (e.g., >1.0 x 10⁹/L).

Visualizations

G Mechanism of NSC 694501-Induced Hematological Toxicity cluster_0 Systemic Circulation cluster_1 Bone Marrow cluster_2 Peripheral Blood NSC 694501 NSC 694501 HSC Hematopoietic Stem/ Progenitor Cells NSC 694501->HSC Enters Bone Marrow DNA_damage DNA Interstrand Cross-links HSC->DNA_damage Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ReducedDifferentiation Decreased Differentiation and Proliferation CellCycleArrest->ReducedDifferentiation Neutropenia Neutropenia ReducedDifferentiation->Neutropenia Thrombocytopenia Thrombocytopenia ReducedDifferentiation->Thrombocytopenia Anemia Anemia ReducedDifferentiation->Anemia

Caption: Mechanism of NSC 694501-Induced Hematological Toxicity.

G Experimental Workflow for Managing Hematological Toxicities start Start Experiment baseline Baseline CBC start->baseline treatment Administer NSC 694501 baseline->treatment monitor Monitor CBC (e.g., weekly) treatment->monitor nadir_monitor Increased CBC Monitoring (around expected nadir) monitor->nadir_monitor check_toxicity Assess Toxicity Grade (NCI CTCAE) nadir_monitor->check_toxicity no_toxicity Grade 0-1 check_toxicity->no_toxicity mild_toxicity Grade 2 check_toxicity->mild_toxicity severe_toxicity Grade 3-4 check_toxicity->severe_toxicity continue_treatment Continue Treatment and Monitoring no_toxicity->continue_treatment consider_modification Consider Dose Modification in Next Cycle mild_toxicity->consider_modification action Implement Management Protocol: - Dose Delay/Reduction - Supportive Care (e.g., G-CSF) severe_toxicity->action end End of Study continue_treatment->end consider_modification->continue_treatment action->monitor

Caption: Workflow for Managing NSC 694501 Hematological Toxicities.

References

Technical Support Center: Enhancing SJG-136 Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving SJG-136. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SJG-136?

A1: SJG-136, also known as SG2000, is a pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent.[1][2] It selectively binds to purine-GATC-pyrimidine sequences in the DNA minor groove, forming a covalent bond between the N2 positions of guanine (B1146940) residues on opposite DNA strands.[1][2] This cross-linking disrupts DNA replication and transcription, ultimately leading to cell death. The cytotoxic DNA interstrand cross-links formed by SJG-136 are persistent and less easily repaired by cellular mechanisms compared to those of other cross-linking agents.[1][2]

Q2: How should SJG-136 be prepared for in vitro and in vivo experiments?

A2: For in vitro studies, SJG-136 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For in vivo experiments in preclinical models, a suspended solution can be prepared for oral or intraperitoneal injection.[4] In clinical trials, SJG-136 has been supplied in a solution containing dimethylacetamide for intravenous infusion.[1] It is crucial to follow the specific formulation and administration route detailed in the experimental protocol.

Q3: What are the known mechanisms of resistance to SJG-136?

A3: Resistance to PBD dimers like SJG-136 has been associated with the downregulation of the Schlafen family member 11 (SLFN11) protein.[5] SLFN11 is involved in the cellular response to DNA damage, and its decreased expression can lead to reduced sensitivity to DNA-damaging agents.[5]

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Low Cytotoxicity Observed in Cancer Cell Lines

  • Possible Cause: Suboptimal drug concentration or exposure time.

    • Troubleshooting Tip: The potency of SJG-136 is highly dependent on both concentration and duration of exposure.[6] Refer to the IC50 values in Table 1 for guidance on appropriate concentration ranges for various cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause: Presence of interfering substances in the buffer.

    • Troubleshooting Tip: Amine-containing buffers such as Tris or glycine (B1666218) can react with and quench the activity of cross-linking agents.[7] Use non-amine buffers like PBS or HEPES for your experiments.[8]

  • Possible Cause: P-glycoprotein (MDR1) expression in the cell line.

    • Troubleshooting Tip: Some cancer cell lines express high levels of the P-glycoprotein efflux pump, which can reduce the intracellular concentration of SJG-136.[9] Consider using a P-glycoprotein inhibitor, such as verapamil, to increase the sensitivity of resistant cells.[9]

Issue 2: Inconsistent Results in DNA Cross-linking Assays (e.g., Comet Assay)

  • Possible Cause: Improper handling of SJG-136 stock solution.

    • Troubleshooting Tip: SJG-136 stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4] Avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect assay conditions.

    • Troubleshooting Tip: The formation of DNA interstrand cross-links by SJG-136 is a rapid process.[2] Ensure that the incubation time and drug concentration are appropriate to induce detectable cross-links. A detailed protocol for a modified comet assay to detect SJG-136-induced cross-links is provided in the Experimental Protocols section.

In Vivo Experimentation

Issue 3: Lack of Tumor Growth Inhibition in Xenograft Models

  • Possible Cause: Inadequate drug dosage or administration schedule.

    • Troubleshooting Tip: Preclinical studies have shown that a daily dosing schedule for five consecutive days (qd x 5) provides the greatest efficacy for SJG-136 in mouse xenograft models.[6][10] The maximum tolerated dose in mice on this schedule is approximately 120 µg/kg/dose.[6][10] Refer to Table 2 for a summary of in vivo efficacy data.

  • Possible Cause: Poor drug delivery to the tumor site.

    • Troubleshooting Tip: The formulation and route of administration are critical for effective drug delivery. For intravenous administration, ensure proper formulation as described in clinical trial protocols.[1] For intraperitoneal or oral administration, follow established protocols for preparing a suspended solution.[4]

  • Possible Cause: P-glycoprotein-mediated resistance in the xenograft model.

    • Troubleshooting Tip: Similar to in vitro models, P-glycoprotein expression in the tumor can limit the efficacy of SJG-136.[9] If resistance is suspected, consider using a model with low P-glycoprotein expression or co-administering a P-glycoprotein inhibitor.

Data Presentation

Table 1: In Vitro Cytotoxicity of SJG-136 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Cancer0.1 - 0.3
HT-29Colon Cancer0.1 - 0.3
SW620Colon Cancer0.1 - 0.3
HCT-8Colon Cancer2.3
HCT-15Colon Cancer3.7
A2780Ovarian Cancer-
A2780(AD)Ovarian Cancer (MDR-1 expressing)-
K562Leukemia-
NCI-H522Non-Small Cell Lung CancerSubnanomolar
HL-60LeukemiaSubnanomolar
Molt-4LeukemiaSubnanomolar

Data sourced from multiple preclinical studies.[6][9]

Table 2: In Vivo Efficacy of SJG-136 in Human Tumor Xenograft Models

Tumor ModelCancer TypeDosing ScheduleTumor Growth Delay (%)
A2780Ovarian120 µg/kg/day x 5275
A2780(AD)Ovarian (MDR-1 expressing)120 µg/kg/day x 567
Various XenograftsGlioma, Melanoma, Breast, OvarianIntravenous bolus32 - 575

Data sourced from preclinical studies.[6][9]

Table 3: Pharmacokinetic Parameters of SJG-136 in Mice

ParameterValue
Cmax336 nM
Terminal t1/20.98 h
Clearance Rate17.7 ml/min/kg
Protein Binding65-75%

Following intraperitoneal administration at the MTD (0.2 mg/kg).[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)
  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of SJG-136 in a suitable vehicle (e.g., DMSO) and add to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 96 hours).[4]

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base (pH 10.5).

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the drug concentration.

Protocol 2: DNA Interstrand Cross-linking (Modified Comet Assay)
  • Cell Treatment: Treat cells with the desired concentration of SJG-136 for a specific duration (e.g., 1 hour).[12]

  • Cell Embedding: Mix approximately 2 x 10^4 cells with 1% low melting point agarose (B213101) in PBS at 37°C and pipette onto a pre-coated slide.[13]

  • Lysis: Immerse the slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.[14]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with fresh alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 40 minutes at 4°C to allow DNA to unwind.[13]

  • Electrophoresis: Perform electrophoresis at 25V for 30 minutes.[13]

  • Neutralization: Wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[13]

  • Staining: Stain the DNA with a fluorescent dye (e.g., DAPI or propidium (B1200493) iodide).[13][14]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment). A decrease in tail moment compared to irradiated control cells indicates the presence of interstrand cross-links.[12]

Mandatory Visualizations

SJG136_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SJG136_ext SJG-136 SJG136_intra SJG-136 SJG136_ext->SJG136_intra Passive Diffusion SJG136_nuc SJG-136 SJG136_intra->SJG136_nuc Nuclear Translocation DNA DNA Double Helix MinorGroove Minor Groove (GATC sequence) MinorGroove->DNA Crosslink Interstrand Cross-link Crosslink->DNA ReplicationFork Stalled Replication Fork Crosslink->ReplicationFork Blocks Replication DDR DNA Damage Response (DDR) ReplicationFork->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces SJG136_nuc->MinorGroove Binds to SJG136_nuc->Crosslink Forms

Caption: Mechanism of action of SJG-136 in a tumor cell.

Experimental_Workflow_Comet_Assay start Start cell_treatment 1. Cell Treatment (SJG-136) start->cell_treatment embedding 2. Cell Embedding (Low Melt Agarose) cell_treatment->embedding lysis 3. Lysis (High Salt, Detergent) embedding->lysis unwinding 4. Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis neutralization 6. Neutralization electrophoresis->neutralization staining 7. DNA Staining neutralization->staining analysis 8. Microscopy & Analysis (Quantify Tail Moment) staining->analysis end End analysis->end

Caption: Workflow for detecting DNA cross-links with the Comet Assay.

Troubleshooting_Low_Cytotoxicity problem Problem: Low In Vitro Cytotoxicity cause1 Possible Cause 1: Suboptimal Drug Concentration/Time problem->cause1 cause2 Possible Cause 2: Interfering Buffer Components problem->cause2 cause3 Possible Cause 3: MDR1 Expression problem->cause3 solution1 Solution: Perform Dose-Response & Time-Course Study cause1->solution1 solution2 Solution: Use Non-Amine Buffers (e.g., PBS, HEPES) cause2->solution2 solution3 Solution: Use MDR1 Inhibitor (e.g., Verapamil) cause3->solution3

Caption: Troubleshooting logic for low in vitro cytotoxicity of SJG-136.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic SJG-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the synthetic DNA cross-linking agent, SJG-136. The information provided is intended to assist researchers in ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is SJG-136 and what is its primary mechanism of action?

A1: SJG-136 (also known as NSC 694501) is a synthetic pyrrolobenzodiazepine (PBD) dimer. It functions as a sequence-selective DNA minor groove cross-linking agent.[1][2] The two imine moieties of the SJG-136 molecule can form covalent bonds with the N2 position of guanine (B1146940) bases on opposite DNA strands, with a preference for 5'-Pu-GATC-Py-3' sequences.[1][3] This interstrand cross-linking is highly cytotoxic to cancer cells as it blocks DNA replication and transcription, ultimately leading to apoptosis.[3]

Q2: What are the potential sources of batch-to-batch variability in synthetic SJG-136?

A2: As a complex synthetic molecule, batch-to-batch variability of SJG-136 can arise from several factors:

  • Purity: The presence of impurities, such as unreacted starting materials, reagents, or side-products from the synthesis, can alter the compound's effective concentration and biological activity.

  • Degradation: SJG-136 is known to be unstable in solution.[4] It can degrade via hydrolysis of its reactive imine moieties or through oxidation. The presence of degradation products can lead to inconsistent experimental outcomes.

  • Solubility: Differences in the physical properties of the powder between batches (e.g., crystallinity) can affect its solubility, leading to variations in the actual concentration of the prepared solutions.

Q3: How should I prepare and store SJG-136 solutions to minimize variability?

A3: Due to its instability in solution, it is crucial to handle SJG-136 with care:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. It is recommended to purchase small, pre-packaged sizes and repackage upon receipt to minimize exposure to moisture and air.[4]

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in your cell culture medium or desired buffer immediately before each experiment. Do not store SJG-136 in aqueous solutions for extended periods.

Q4: What are the typical in vitro concentrations of SJG-136 used in cell-based assays?

A4: SJG-136 is a highly potent compound with cytotoxic effects in the nanomolar to sub-nanomolar range in many cancer cell lines. The 50% inhibitory concentration (IC50) can vary significantly depending on the cell line and the duration of exposure.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between different batches of SJG-136.

Potential Cause Troubleshooting Steps
Purity Differences 1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare their purity as determined by methods like HPLC. 2. Analytical Verification: If possible, independently verify the purity of each batch using HPLC.
Degradation of Older Batch 1. Use Fresh Batches: Whenever possible, use a new, freshly opened vial of SJG-136. 2. Proper Storage: Ensure that all batches have been stored correctly at -20°C or -80°C and protected from light.
Inaccurate Concentration of Stock Solution 1. Careful Weighing: Ensure accurate weighing of the compound when preparing stock solutions. 2. Solubility Check: Visually inspect the stock solution to ensure complete dissolution.

Problem 2: Reduced or no DNA cross-linking activity observed in experiments.

Potential Cause Troubleshooting Steps
Degradation of SJG-136 Solution 1. Prepare Fresh: Always prepare working solutions of SJG-136 immediately before use. 2. Minimize Exposure: Protect the solutions from prolonged exposure to light and room temperature.
Incorrect Assay Conditions 1. Optimize Incubation Time: Ensure sufficient incubation time for SJG-136 to enter the cells and cross-link DNA. 2. Control Experiments: Include positive controls (e.g., a known DNA cross-linking agent) and negative controls (vehicle-treated cells) in your assay.
Cell Line Sensitivity 1. Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration of SJG-136 for your specific cell line.

Problem 3: Poor solubility of SJG-136 powder in DMSO.

Potential Cause Troubleshooting Steps
Hygroscopic Nature of the Compound 1. Proper Storage: Store the solid compound in a desiccator to protect it from moisture.
Physical Form Differences 1. Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. 2. Sonication: Use a sonicator bath for a short period to help break up any aggregates.

Data Presentation

Table 1: Reported IC50 Values of SJG-136 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer0.1 - 0.3[3]
HT-29Colon Cancer0.1 - 0.3[3]
SW620Colon Cancer0.1 - 0.3[3]
HCT-8Colon Cancer2.3[3]
HCT-15Colon Cancer3.7[3]
A549Lung Cancer~14 (48h exposure)[5]
NCI-H522Lung CancerSub-nanomolar[3]
HL-60LeukemiaSub-nanomolar[3]
Molt-4LeukemiaSub-nanomolar[3]
OVCAR-3Ovarian CancerNot specified[2]
OVCAR-5Ovarian CancerNot specified[2]
MDA-MB-435Breast CancerNot specified[2]
SF-295GliomaNot specified[2]
C-6GliomaNot specified[2]
LS-174TColon CancerNot specified[2]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the duration of drug exposure.

Experimental Protocols

Protocol 1: Quality Control Workflow for Incoming Batches of SJG-136

This workflow outlines the recommended steps for qualifying a new batch of SJG-136 to ensure consistency in experimental results.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Chemistry Verification cluster_2 Biological Activity Validation cluster_3 Decision cluster_4 Outcome A Receive New Batch of SJG-136 B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Color, Appearance) B->C D Purity Assessment by HPLC C->D E Identity Confirmation by Mass Spectrometry D->E F Prepare Stock Solution in Anhydrous DMSO E->F G Perform Cell-Based Assay (e.g., IC50 determination) F->G H Compare with Previous 'Gold Standard' Batch G->H I Batch Meets Specifications? H->I J Accept Batch for Experimental Use I->J Yes K Reject Batch & Contact Supplier I->K No

A streamlined workflow for the quality control of new SJG-136 batches.

Protocol 2: DNA Interstrand Cross-linking Assay using Single Cell Gel Electrophoresis (Comet Assay)

This protocol is a modification of the single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links induced by SJG-136.[1]

  • Cell Treatment: Treat cells with the desired concentrations of SJG-136 for the appropriate duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known cross-linking agent).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on microscope slides.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Enzymatic Digestion (Optional): Treat with enzymes to convert other types of DNA damage to strand breaks, if desired.

  • Alkaline Unwinding and Electrophoresis: Subject the slides to alkaline electrophoresis to separate fragmented DNA from intact DNA. Cross-linked DNA will migrate slower than non-cross-linked DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail. The percentage decrease in tail moment compared to the control is a measure of DNA interstrand cross-linking.

Mandatory Visualizations

SJG136_MOA SJG136 SJG-136 MinorGroove Binds to Minor Groove (5'-Pu-GATC-Py-3') SJG136->MinorGroove DNA Nuclear DNA Crosslink Forms Interstrand DNA Cross-link DNA->Crosslink MinorGroove->DNA ReplicationBlock Blocks DNA Replication & Transcription Crosslink->ReplicationBlock Apoptosis Induces Apoptosis ReplicationBlock->Apoptosis

The mechanism of action of SJG-136 leading to apoptosis.

Troubleshooting_Variability cluster_Source Potential Sources of Variability cluster_Investigation Investigation Steps cluster_Action Corrective Actions Start Inconsistent Experimental Results with SJG-136 Purity Batch-to-Batch Purity Start->Purity Stability Compound Stability Start->Stability Handling Solution Handling Start->Handling Check_CoA Review CoA Purity->Check_CoA HPLC_MS Perform HPLC/MS Analysis Purity->HPLC_MS Fresh_Sol Prepare Fresh Solutions Stability->Fresh_Sol Storage Verify Storage Conditions Stability->Storage Handling->Fresh_Sol Parallel_Test Test Batches in Parallel Handling->Parallel_Test Contact_Supplier Contact Supplier Check_CoA->Contact_Supplier New_Batch Use a Qualified Batch HPLC_MS->New_Batch Optimize_Protocol Optimize Experimental Protocol Fresh_Sol->Optimize_Protocol Storage->Optimize_Protocol Parallel_Test->New_Batch

A logical workflow for troubleshooting SJG-136 batch variability.

References

Improving the stability of SJG-136-DNA adducts for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and analysis of SJG-136-DNA adducts.

Frequently Asked Questions (FAQs)

Q1: What is SJG-136 and how does it interact with DNA?

SJG-136 is a synthetic pyrrolobenzodiazepine (PBD) dimer that acts as a sequence-selective DNA minor groove cross-linking agent.[1][2] Its primary mechanism of action involves forming covalent interstrand cross-links between the N2 positions of two guanine (B1146940) residues on opposite DNA strands, with a preference for 5'-Pu-GATC-Py-3' sequences.[1][2] In addition to the principal interstrand cross-links, SJG-136 can also form intrastrand cross-links and monoalkylated adducts, which may contribute to its biological activity.[3] These adducts create a significant block to DNA replication and transcription, leading to potent antitumor activity.[1][2]

Q2: What are the main challenges in analyzing SJG-136-DNA adducts?

The primary challenges in analyzing SJG-136-DNA adducts include:

  • Low Abundance: DNA adducts are often present at very low levels within the genome, requiring highly sensitive analytical techniques for detection.

  • Adduct Instability: The covalent bond between SJG-136 and DNA can be labile under certain conditions of temperature and pH, leading to adduct loss during sample preparation and analysis. While stable for extended periods when stored at -20°C, PBD-DNA adducts can show detachment at room temperature within a week.[4]

  • Complexity of Adduct Types: SJG-136 can form multiple types of adducts (interstrand, intrastrand, mono-adducts), which can complicate chromatographic separation and data interpretation.[3]

  • Matrix Effects in Biological Samples: Components in biological matrices (e.g., proteins, salts) can interfere with analytical methods like mass spectrometry, leading to signal suppression or enhancement.

  • Inefficient DNA Hydrolysis: Incomplete enzymatic digestion of DNA can lead to an underestimation of adduct levels.

Q3: Which analytical techniques are most suitable for studying SJG-136-DNA adducts?

A combination of techniques is often employed for the comprehensive analysis of SJG-136-DNA adducts:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the sensitive and specific detection and quantification of DNA adducts.[5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for adduct identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the precise three-dimensional structure of SJG-136-DNA adducts.[7]

  • Footprinting and Sequencing Techniques: These methods can identify the specific DNA sequences where SJG-136 forms adducts.

  • Comet Assay (Single Cell Gel Electrophoresis): This technique can be used to detect DNA interstrand cross-links in individual cells.

Troubleshooting Guides

Improving Adduct Stability During Sample Preparation
Problem Possible Cause Recommended Solution
Low or no detectable adducts Adduct degradation during DNA isolation and storage.- Minimize freeze-thaw cycles. - Store DNA samples at -80°C for long-term storage. - Perform DNA isolation and enzymatic digestion at low temperatures (e.g., on ice) whenever possible. - Use buffers with a neutral pH (around 7.0-7.4) during sample processing.
Inconsistent adduct levels between replicates Variable adduct loss during sample workup.- Standardize all sample preparation steps, including incubation times and temperatures. - Ensure complete and gentle mixing of solutions. - Use freshly prepared reagents and enzymes.
Artifactual peaks in chromatograms Sample degradation or contamination.- Use high-purity solvents and reagents. - Filter all solutions before use. - Include blank samples (matrix without analyte) to identify potential contaminants.
Optimizing HPLC-MS Analysis
Problem Possible Cause Recommended Solution
Poor peak shape or splitting - Inappropriate mobile phase composition. - Column degradation. - Co-elution with interfering substances.- Optimize the mobile phase gradient and pH. - Use a guard column to protect the analytical column. - Employ solid-phase extraction (SPE) to clean up samples before injection.
Low signal intensity - Ion suppression from matrix components. - Suboptimal MS parameters. - Adduct degradation in the ion source.- Dilute the sample to reduce matrix effects. - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). - Use a nano-electrospray source for increased sensitivity.
High background noise - Contaminated mobile phase or LC system. - Presence of salts or other non-volatile components.- Flush the LC system with a strong solvent. - Use volatile buffers (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate). - Incorporate a desalting step in the sample preparation.
Ghost peaks Carryover from previous injections.- Implement a thorough needle wash protocol. - Inject blank samples between experimental samples.

Quantitative Data Summary

Condition Stability Reference
Storage at -20°C Remained intact for at least 20 days.[4]
Storage at room temperature PBD became detached from the DNA within 7 days.[4]
Heating at 50-60°C for 2 hours CD signal remained prominent, indicating relative robustness.[4]

Note: Researchers should empirically determine the stability of SJG-136-DNA adducts under their specific experimental conditions.

Experimental Protocols

Protocol 1: Isolation of DNA from Mammalian Cells
  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS) containing Proteinase K (100 µg/mL).

  • Incubation: Incubate the lysate at 50°C for 2-3 hours with gentle agitation to ensure complete protein digestion.

  • RNA Removal: Add RNase A (100 µg/mL) and incubate at 37°C for 1 hour.

  • DNA Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) followed by chloroform:isoamyl alcohol (24:1) to remove proteins and lipids. Centrifuge at each step to separate the aqueous and organic phases.

  • DNA Precipitation: Transfer the final aqueous phase to a new tube and precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Washing and Drying: Pellet the DNA by centrifugation, wash the pellet twice with 70% ethanol, and air-dry the pellet.

  • Resuspension: Resuspend the DNA in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and store at -80°C.

Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
  • DNA Denaturation: Denature the DNA sample (typically 10-20 µg) by heating at 100°C for 5 minutes, followed by rapid cooling on ice to prevent re-annealing.

  • Initial Digestion: Add nuclease P1 and incubate at 37°C for 2 hours in a buffer optimal for its activity (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).

  • pH Adjustment: Adjust the pH of the solution to 7.5-8.5 by adding a suitable buffer (e.g., 1 M Tris-HCl).

  • Second Digestion: Add alkaline phosphatase and phosphodiesterase I and incubate at 37°C for at least 2 hours to overnight to ensure complete hydrolysis to individual nucleosides.

  • Enzyme Removal: Remove the enzymes by ultrafiltration or by precipitation with a solvent like methanol.

  • Sample Preparation for LC-MS: Dry the resulting nucleoside mixture under vacuum and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Cellular Repair of SJG-136 Interstrand Crosslinks

SJG-136 induced interstrand crosslinks (ICLs) are primarily repaired by the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) pathways. The following diagram illustrates the key steps in this process.

SJG136_Repair_Pathway cluster_0 SJG-136 Adduct Formation cluster_1 ICL Recognition and Repair Initiation cluster_2 DNA Unwinding and Incision cluster_3 Translesion Synthesis and Recombination cluster_4 Adduct Excision and DNA Repair SJG136 SJG-136 DNA Cellular DNA SJG136->DNA Covalent Binding ICL Interstrand Crosslink (ICL) DNA->ICL Adduct Formation NER NER Pathway ICL->NER Recognition FA Fanconi Anemia (FA) Pathway ICL->FA Recognition Unwinding DNA Unwinding NER->Unwinding FA->Unwinding Incision Dual Incision Unwinding->Incision TLS Translesion Synthesis (TLS) Incision->TLS HR Homologous Recombination Incision->HR Excision Adduct Excision TLS->Excision HR->Excision Resynthesis DNA Resynthesis Excision->Resynthesis Ligation Ligation Resynthesis->Ligation Repaired_DNA Repaired_DNA Ligation->Repaired_DNA Restored DNA Duplex

Caption: Cellular repair pathway for SJG-136 induced interstrand crosslinks.

Experimental Workflow for SJG-136-DNA Adduct Analysis

The following diagram outlines a typical workflow for the analysis of SJG-136-DNA adducts from biological samples.

Adduct_Analysis_Workflow Sample Biological Sample (Cells/Tissue) DNA_Isolation DNA Isolation Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Optional Cleanup LC_MS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MS SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Results Adduct Identification and Quantification Data_Analysis->Results

Caption: Workflow for SJG-136-DNA adduct analysis.

References

Validation & Comparative

A Head-to-Head Battle in Ovarian Cancer Models: SJG-136 Versus the Veteran Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. In the landscape of ovarian cancer treatment, the platinum-based drug cisplatin (B142131) has long been a cornerstone. However, its efficacy is often limited by both innate and acquired resistance, alongside significant side effects. This has spurred the development of novel agents, among them SJG-136 (also known as NSC 694501), a rationally designed DNA minor groove interstrand cross-linking agent. This guide provides a detailed comparison of the preclinical performance of SJG-136 and cisplatin in ovarian cancer models, supported by available experimental data.

At a Glance: Key Differences in Mechanism and Efficacy

SJG-136 and cisplatin, while both targeting DNA to induce cancer cell death, operate through distinct mechanisms. Cisplatin primarily forms intrastrand cross-links in the major groove of DNA, leading to DNA damage and apoptosis. In contrast, SJG-136, a pyrrolobenzodiazepine (PBD) dimer, binds to the minor groove of DNA and creates highly cytotoxic interstrand cross-links. This fundamental difference in their mode of action is believed to be a key factor in SJG-136's ability to overcome cisplatin resistance.

In Vitro Cytotoxicity: A Look at the Numbers

It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration. The following tables summarize available IC50 data for each compound against common ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity of SJG-136 in Ovarian Cancer Cell Lines

Cell LineIC50 (nM)Reference
OVCAR-3Data not available in direct comparative studies
OVCAR-5Antitumor activity demonstrated[1]
A2780Highly active against A2780 xenografts
A2780(AD)Less sensitive in mdr-1 expressing cells
CH1cisRActive in this cisplatin-resistant model[2]

Table 2: In Vitro Cytotoxicity of Cisplatin in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Reference
A27801.40 ± 0.11
A2780cisR7.39 ± 1.27
SKOV3~10[3]
OVCAR-310.7 (24h), 16.1 (48h)

Note: The data for SJG-136 and cisplatin in the tables above are compiled from different studies and are not from direct head-to-head comparisons. This should be taken into consideration when evaluating the relative potency.

In Vivo Efficacy: Overcoming Cisplatin Resistance in Xenograft Models

A pivotal study by Hartley et al. (2004) provides a direct in vivo comparison of SJG-136 and cisplatin in human ovarian tumor xenografts grown in mice. The study utilized the cisplatin-sensitive CH1 cell line and its cisplatin-resistant derivative, CH1cisR. The results demonstrate the potent antitumor activity of SJG-136, particularly in the cisplatin-resistant model.

Table 3: In Vivo Efficacy of SJG-136 vs. Cisplatin in Ovarian Cancer Xenografts

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
CH1 (Cisplatin-Sensitive) SJG-1360.2 mg/kg, i.v., q4dx3Significant tumor growth delay[2]
Cisplatin3 mg/kg, i.p., q7dx3Significant tumor growth delay[2]
CH1cisR (Cisplatin-Resistant) SJG-1360.2 mg/kg, i.v., q4dx3Significant tumor growth delay[2]
Cisplatin3 mg/kg, i.p., q7dx3Minimal to no effect on tumor growth[2]

The graphical data from this study clearly illustrates that while both drugs are effective against the cisplatin-sensitive CH1 tumors, only SJG-136 maintains significant activity against the CH1cisR tumors, highlighting its potential to overcome cisplatin resistance in a preclinical setting.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of DNA damage induced by SJG-136 and cisplatin trigger different cellular responses and signaling cascades.

SJG-136_vs_Cisplatin_MoA cluster_SJG136 SJG-136 cluster_Cisplatin Cisplatin cluster_Resistance Resistance Mechanisms SJG136 SJG-136 MinorGroove DNA Minor Groove Binding SJG136->MinorGroove Apoptosis_SJG Apoptosis SJG136->Apoptosis_SJG Bypasses some resistance mechanisms ICL Interstrand Cross-links (G-N2 to G-N2) MinorGroove->ICL ReplicationForkStall Replication Fork Stalling ICL->ReplicationForkStall DDR_SJG DNA Damage Response (e.g., Fanconi Anemia Pathway) ReplicationForkStall->DDR_SJG DDR_SJG->Apoptosis_SJG Cisplatin Cisplatin MajorGroove DNA Major Groove Binding Cisplatin->MajorGroove IncreasedEfflux Increased Drug Efflux Cisplatin->IncreasedEfflux DrugInactivation Drug Inactivation Cisplatin->DrugInactivation IntraCL Intrastrand Cross-links (d(GpG), d(ApG)) MajorGroove->IntraCL DNA_Distortion DNA Helix Distortion IntraCL->DNA_Distortion DDR_Cis DNA Damage Response (e.g., NER, MMR) DNA_Distortion->DDR_Cis Apoptosis_Cis Apoptosis DDR_Cis->Apoptosis_Cis EnhancedRepair Enhanced DNA Repair (NER, MMR) DDR_Cis->EnhancedRepair EnhancedRepair->Apoptosis_Cis Inhibits Apoptosis MTT_Workflow start Seed Ovarian Cancer Cells incubate1 Incubate (24h) start->incubate1 treat Treat with SJG-136 or Cisplatin incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read Comet_Assay_Workflow start Treat Cells with SJG-136 or Cisplatin embed Embed Single Cells in Agarose on a Slide start->embed lysis Lyse Cells to Remove Membranes and Proteins embed->lysis irradiation Irradiate with X-rays to Induce Random Strand Breaks lysis->irradiation electrophoresis Alkaline Electrophoresis irradiation->electrophoresis stain Stain DNA with a Fluorescent Dye electrophoresis->stain visualize Visualize and Analyze 'Comets' under a Microscope stain->visualize

References

A Comparative Analysis of SJG-136 and Other Pyrrolobenzodiazepine (PBD) Dimer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxicity of SJG-136 (SG2000), a prominent pyrrolobenzodiazepine (PBD) dimer, with other notable PBD dimers. The data presented is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug development.

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that form covalent bonds in the minor groove of DNA, leading to interstrand cross-links.[1] This mechanism of action results in significant cytotoxicity against a broad range of cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs).[2] SJG-136 is one of the most extensively studied PBD dimers and has undergone clinical trials.[2] This guide will compare its cytotoxic profile with other PBD dimers, including the clinical ADC payload tesirine's active warhead, SG3199, and the potent preclinical candidate SG2285.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50/GI50 values) of SJG-136 and other PBD dimers across various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Cell LineCancer TypeSJG-136SG3199 (Tesirine Warhead)SG2285Other PBD Dimers
NCI-60 Panel VariousMean GI50: 7.4 nM (range: 0.14-320 nM)[3][4]Mean GI50: 151.5 pM (across 38 cell lines)[5][6][7]Mean GI50: 20 pM[8][9]
HCT-116Colon0.1-0.3 nM[10]
HT-29Colon0.1-0.3 nM[10]
SW620Colon0.1-0.3 nM[10]
HCT-8Colon (mdr-1 expressing)2.3 nM[10]
HCT-15Colon (mdr-1 expressing)3.7 nM[10]
A549Lung~14 nM (48h exposure)[11]
NCI-H522LungSubnanomolar[12]
HL-60LeukemiaSubnanomolar[12]
Molt-4LeukemiaSubnanomolar[12]
K562Leukemia150 pM[13]
NCI-N87Gastric0.534 nM[14]18 pM[14]SG3650: 8.87 nM[14]
BT474Breast1 nM[13]
SKBR3Breast320 pM[13]
A2780Ovarian~0.02 pM[2]
OVCAR-3OvarianSuperior to SJG-136[8]
OVCAR-5OvarianSuperior to SJG-136[8]
LOX IMVIMelanomaCures in xenograft model[8]

Experimental Protocols

The cytotoxicity of PBD dimers is typically evaluated using colorimetric assays such as the Sulforhodamine B (SRB) or MTT assay. These assays measure cell proliferation and viability after exposure to the cytotoxic agent.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[15]

  • Cell Plating: Adherent cells are seeded in 96-well plates at a density of 5,000-20,000 cells/well and allowed to attach overnight.[15]

  • Compound Treatment: Cells are treated with a serial dilution of the PBD dimer (e.g., SJG-136) and incubated for a specified period (e.g., 72 hours).[15] A vehicle-only control (e.g., DMSO) is included.[15]

  • Cell Fixation: The supernatant is discarded, and cells are fixed with a fixation solution (e.g., 10% trichloroacetic acid) for 1 hour at 4°C.[15][16]

  • Staining: The plates are washed with water and air-dried. SRB solution (0.04% in 1% acetic acid) is added to each well and incubated for 15-30 minutes at room temperature.[15][17]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[17]

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 565 nm using a microplate reader.[15]

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[18][19]

  • Cell Plating: Cells are seeded in 96-well plates as described for the SRB assay.

  • Compound Treatment: Cells are treated with various concentrations of the PBD dimer for the desired duration (e.g., 24, 48, or 72 hours).[20]

  • MTT Incubation: MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[18][20]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[19][21]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.[18]

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

PBD dimers exert their cytotoxic effects primarily through the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to apoptosis.[1] However, there is evidence that they also modulate specific signaling pathways.

SJG-136 has been shown to inhibit Src-related signaling pathways.[11] This includes the downstream effectors FAK, paxillin, p130Cas, PI3K, AKT, and MEK.[11] Inhibition of these pathways can suppress cancer cell proliferation, migration, and invasion.[11] Additionally, PBD dimers can inhibit the activity of transcription factors such as NF-κB.[22]

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation 4. Incubation (e.g., 72 hours) cell_seeding->incubation drug_prep 3. PBD Dimer Serial Dilution drug_prep->incubation fix_stain 5. Cell Fixation & Staining (SRB) or MTT Addition incubation->fix_stain solubilize 6. Solubilization fix_stain->solubilize readout 7. Absorbance Reading solubilize->readout data_analysis 8. Dose-Response Curve & IC50 Calculation readout->data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of PBD dimers using assays like SRB or MTT.

PBD Dimer Mechanism of Action and Signaling Pathway Inhibition

pbd_mechanism cluster_pbd PBD Dimer (e.g., SJG-136) cluster_dna DNA Interaction cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway Inhibition pbd PBD Dimer dna DNA Minor Groove pbd->dna Binds to src Src pbd->src Inhibits nfkb NF-κB pbd->nfkb Inhibits crosslink Interstrand Cross-link dna->crosslink Forms replication_block Replication/Transcription Block crosslink->replication_block apoptosis Apoptosis replication_block->apoptosis fak FAK src->fak paxillin Paxillin src->paxillin p130cas p130Cas src->p130cas pi3k PI3K/AKT src->pi3k mek MEK src->mek

Caption: The primary mechanism of PBD dimers involves DNA cross-linking, leading to apoptosis, and inhibition of key signaling pathways.

References

A Comparative Analysis of SJG-136 and Other DNA Cross-Linking Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SJG-136, a novel pyrrolobenzodiazepine (PBD) dimer, with established DNA cross-linking agents such as cisplatin (B142131), carboplatin, melphalan, and mitomycin C. This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways.

Executive Summary

DNA cross-linking agents are a cornerstone of cancer chemotherapy, inducing cytotoxic DNA lesions that impede tumor cell replication. SJG-136 (NSC 694501) is a rationally designed, sequence-selective DNA minor groove cross-linking agent that has demonstrated potent antitumor activity across a broad spectrum of cancer types, including those resistant to conventional platinum-based therapies.[1][2][3] Its unique mechanism of action, which involves forming covalent adducts in the minor groove of DNA, distinguishes it from major groove binders like cisplatin and melphalan.[1][2] This guide will delve into the comparative efficacy of these agents, presenting quantitative data, experimental protocols, and the signaling pathways they modulate.

Comparative Efficacy: In Vitro Cytotoxicity

The National Cancer Institute's 60-cell line screen (NCI-60) provides a standardized platform for comparing the cytotoxic profiles of various anticancer compounds. The data below summarizes the mean GI50 (50% growth inhibition) concentrations for SJG-136 and other DNA cross-linking agents across the NCI-60 panel.

AgentMean GI50 (µM) across NCI-60 Cell LinesNSC Number
SJG-136 0.0074[1][2]694501
Cisplatin 1.9[4]119875
Carboplatin 39[4]241240
Melphalan 3.9[4]8806
Mitomycin C 0.71[4]26980

Data sourced from the NCI Developmental Therapeutics Program database. It is important to note that screening conditions and cell line sensitivities can vary.

SJG-136 exhibits significantly lower mean GI50 values, indicating potent cytotoxic activity at nanomolar concentrations, far exceeding that of the other listed agents.[1][2]

Comparative Efficacy: In Vivo Studies

Preclinical xenograft models are critical for evaluating the in vivo therapeutic potential of anticancer agents. The following table summarizes key findings from studies directly comparing SJG-136 with other DNA cross-linking agents in various cancer models.

Cancer ModelComparisonKey FindingsReference
Cisplatin-Resistant Ovarian Cancer (CH1cisR Xenograft)SJG-136 vs. CisplatinSJG-136 demonstrated significant antitumor activity in the cisplatin-resistant model, suggesting a lack of cross-resistance.[1][2][3][1][2]
Ovarian Cancer (OVCAR-3 & OVCAR-5 Xenografts)SJG-136Showed significant tumor growth delays and reductions in tumor mass.[3]
Colon Carcinoma (LS-174T Xenograft)SJG-136Demonstrated notable antitumor activity.[3]
Melanoma (LOX IMVI & UACC-62 Xenografts)SJG-136Resulted in significant tumor growth delays and reductions in tumor mass.[3]

These in vivo studies highlight the potent antitumor efficacy of SJG-136, particularly in a cisplatin-resistant setting, a significant challenge in clinical oncology.

Mechanism of Action and Signaling Pathways

DNA cross-linking agents trigger cell death primarily through the induction of DNA damage, which in turn activates complex signaling networks. The specific pathways engaged can differ based on the nature of the DNA adduct and the cellular context.

SJG-136: Minor Groove Adducts and DNA Damage Response

SJG-136 forms a unique covalent adduct with guanine (B1146940) bases within the minor groove of DNA, specifically at 5'-Pu-GATC-Py-3' sequences.[1][2] This distinct binding mode is thought to contribute to its efficacy in cisplatin-resistant tumors. The resulting DNA lesions activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

SJG136_Pathway SJG-136 Signaling Pathway SJG136 SJG-136 DNAMinorGroove DNA Minor Groove Binding (Pu-GATC-Py) SJG136->DNAMinorGroove DNA_Crosslink Interstrand Cross-link DNAMinorGroove->DNA_Crosslink DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Crosslink->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: SJG-136 action mechanism.

Cisplatin: Major Groove Adducts and Multifaceted Signaling

Cisplatin forms platinum-DNA adducts, primarily 1,2-intrastrand cross-links, in the major groove of DNA. This damage triggers a broader range of signaling pathways beyond the canonical DDR, including the MAPK, PI3K/Akt, and p53 pathways, which collectively determine the cell's fate.

Cisplatin_Pathway Cisplatin Signaling Pathway Cisplatin Cisplatin DNAMajorGroove DNA Major Groove Binding (Intrastrand Cross-links) Cisplatin->DNAMajorGroove DDR DNA Damage Response (DDR) DNAMajorGroove->DDR p53 p53 Activation DDR->p53 MAPK MAPK Pathway (ERK, JNK, p38) DDR->MAPK PI3K_Akt PI3K/Akt Pathway DDR->PI3K_Akt Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Apoptosis PI3K_Akt->Apoptosis inhibition

Caption: Cisplatin's signaling cascade.

Experimental Protocols

Accurate and reproducible experimental design is paramount in drug efficacy studies. Below are detailed protocols for key assays used to evaluate DNA damage induced by cross-linking agents.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Interstrand Cross-links

The Comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level.

Experimental Workflow:

Comet_Assay_Workflow Comet Assay Workflow start Start: Cell Treatment harvest Harvest & Suspend Cells start->harvest mix Mix with Low-Melting Agarose (B213101) harvest->mix slide Embed on Slides mix->slide lysis Cell Lysis (High Salt & Detergent) slide->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain Stain DNA (e.g., SYBR Green) electrophoresis->stain visualize Visualize & Analyze (Fluorescence Microscopy) stain->visualize end End: Quantify DNA Damage visualize->end

Caption: Comet Assay steps.

Methodology:

  • Cell Preparation: Treat cells with the DNA cross-linking agent of interest at various concentrations and for defined periods. A negative control (untreated) and a positive control (e.g., a known cross-linker) should be included.

  • Cell Embedding: Harvest cells and resuspend in low-melting-point agarose at 37°C. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Electrophoresis: Place slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Immunofluorescence Assay for γ-H2AX Foci Formation

The phosphorylation of histone H2AX (to form γ-H2AX) is an early cellular response to DNA double-strand breaks, which can be a consequence of interstrand cross-link repair.

Experimental Workflow:

gH2AX_Assay_Workflow γ-H2AX Assay Workflow start Start: Cell Treatment & Seeding fix Fix Cells (e.g., Paraformaldehyde) start->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain image Image Acquisition (Fluorescence Microscopy) counterstain->image analyze Analyze Foci per Nucleus image->analyze end End: Quantify DNA Damage analyze->end

Caption: γ-H2AX Assay steps.

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips or in multi-well plates and treat with the DNA cross-linking agent.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.25% Triton X-100) to allow antibody access to the nucleus.

  • Immunostaining: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin). Incubate the cells with a primary antibody specific for γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-specific dye like DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci within each nucleus is quantified using image analysis software. An increase in the number of γ-H2AX foci per cell indicates an elevated level of DNA double-strand breaks.

Conclusion

SJG-136 represents a promising next-generation DNA cross-linking agent with a distinct mechanism of action and potent preclinical activity, particularly in tumor models resistant to established therapies. Its ability to form DNA adducts in the minor groove sets it apart from conventional platinum agents and other major groove binders. The quantitative data presented in this guide, derived from standardized in vitro and in vivo assays, underscores its superior potency. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers seeking to further investigate and compare the efficacy of these important anticancer agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SJG-136 in various cancer types.

References

Validating the Antitumor Activity of SJG-136 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antitumor activity of SJG-136, a pyrrolobenzodiazepine dimer that acts as a DNA minor groove interstrand cross-linking agent. While direct comparative data of SJG-136 in patient-derived xenograft (PDX) models for sarcoma is not extensively available in public literature, this document synthesizes the existing preclinical data for SJG-136 in traditional xenograft models and contrasts it with the performance of other relevant chemotherapeutic agents in sarcoma PDX models. This guide aims to provide a framework for validating SJG-136's potential in more clinically relevant preclinical settings.

Executive Summary

SJG-136 has demonstrated potent and broad-spectrum antitumor activity in numerous cancer cell lines and traditional xenograft models, including those resistant to conventional chemotherapies.[1][2] Its unique mechanism of forming persistent DNA interstrand cross-links suggests a potential for efficacy in cancers with deficiencies in DNA repair pathways.[1] Patient-derived xenografts (PDXs) are increasingly recognized as superior preclinical models that more accurately recapitulate the heterogeneity and therapeutic response of human tumors. This guide outlines the available efficacy data for SJG-136 and compares it with standard-of-care agents for sarcoma, such as doxorubicin (B1662922) and trabectedin (B1682994), for which there is emerging data in PDX models.

Data Presentation: Comparative Antitumor Activity

The following tables summarize the antitumor activity of SJG-136 in traditional xenograft models and provide a reference for the activity of comparator agents in sarcoma PDX models. It is crucial to note that a direct comparison is limited by the different preclinical models used.

Table 1: Antitumor Activity of SJG-136 in Traditional Human Tumor Xenograft Models [3][4]

Tumor ModelTreatment ScheduleMaximum Tolerated Dose (MTD) in MiceEfficacy Outcome
SF-295 (Glioblastoma)16-122 µg/kg/dose, i.v., qd x 5~120 µg/kg/doseSignificant tumor growth delay, multi-log cell kill, and tumor-free responses.[3][4]
LOX IMVI (Melanoma)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
UACC-62 (Melanoma)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
OVCAR-3 & OVCAR-5 (Ovarian)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
MDA-MB-435 (Breast)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
LS-174T (Colon)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
NCI-H522 (Lung)i.v. bolusNot specified in detailTumor mass reduction and significant growth delays.[4]
CH1cisR (Cisplatin-Resistant Ovarian)Not specified in detailNot specified in detailAntitumor activity demonstrated.[2]

Table 2: Antitumor Activity of Comparator Agents in Sarcoma Patient-Derived Xenograft (PDX) Models

Sarcoma SubtypeAgentPDX ModelTreatment ScheduleEfficacy Outcome
Desmoplastic Small Round Cell TumorTrabectedinSubcutaneousNot specified in detailMaximum Tumor Volume Inhibition (TVI): 82%
Desmoplastic Small Round Cell TumorDoxorubicinSubcutaneousNot specified in detailMaximum TVI: 59%
Osteosarcoma (CDDP-resistant)TemozolomideOrthotopicNot specified in detailStrong efficacy, extensive necrosis.[5]
Osteosarcoma (CDDP-resistant)TrabectedinOrthotopicNot specified in detailStrong efficacy, extensive necrosis.[5]

Experimental Protocols

Establishment and Maintenance of Sarcoma Patient-Derived Xenografts

A generalized protocol for the establishment and propagation of sarcoma PDX models is outlined below. Specific details may vary depending on the sarcoma subtype and laboratory-specific procedures.

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.[6]

  • Implantation: Small fragments of viable tumor tissue (typically 2-4 mm³) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[7][8]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Passaging: Once tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested. A portion of the tumor is cryopreserved for banking, another portion is used for molecular and histological characterization, and the remainder is fragmented for serial passaging into new cohorts of mice.[8]

  • Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor through techniques such as H&E staining, immunohistochemistry, and genomic sequencing.[6]

In Vivo Drug Efficacy Studies in Sarcoma PDX Models

The following protocol describes a general workflow for assessing the efficacy of an investigational agent like SJG-136 in established sarcoma PDX models.

  • Animal Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a specific volume (e.g., 150-250 mm³), the animals are randomized into treatment and control groups.[3]

  • Drug Formulation and Administration: SJG-136 is formulated in a suitable vehicle for intravenous (i.v.) administration.[1] Dosing and schedule are based on previous toxicology and efficacy studies in mice (e.g., 120 µg/kg/day, i.v., for 5 consecutive days).[3][4] Comparator agents like doxorubicin or trabectedin are administered according to established protocols.

  • Treatment and Monitoring: Mice are treated according to the predetermined schedule. Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.

  • Endpoint Analysis: The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point. Efficacy is evaluated based on parameters such as tumor growth inhibition, tumor regression, and survival analysis.

  • Pharmacodynamic Analysis: Tumor and blood samples can be collected at various time points to assess target engagement and downstream effects of SJG-136. For instance, the formation of DNA interstrand cross-links can be measured using the comet assay.[1][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SJG136_Mechanism_of_Action cluster_0 SJG-136 Administration cluster_1 Cellular Compartment cluster_2 DNA Damage Response SJG136 SJG-136 DNA Nuclear DNA (Minor Groove) SJG136->DNA Binds to Pu-GATC-Py sequence ICL Interstrand Cross-link (G-G adduct) DNA->ICL Forms covalent bond ATM_ATR ATM/ATR Kinase Activation ICL->ATM_ATR Recognition of DNA lesion DNA_Repair DNA Repair (e.g., Homologous Recombination) ICL->DNA_Repair Recruits repair machinery CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to DNA_Repair->Apoptosis If repair fails

Caption: Mechanism of action of SJG-136 leading to cell cycle arrest and apoptosis.

PDX_Workflow Patient Patient with Sarcoma Tumor Tumor Tissue (Surgical Resection/Biopsy) Patient->Tumor Implantation Implantation into Immunocompromised Mice (P0) Tumor->Implantation PDX_Growth PDX Tumor Growth (Monitoring) Implantation->PDX_Growth Passaging Serial Passaging (P1, P2, P3...) PDX_Growth->Passaging Expansion Cohort Expansion Passaging->Expansion Treatment Treatment with SJG-136 or Comparator Agents Expansion->Treatment Analysis Efficacy & Pharmacodynamic Analysis Treatment->Analysis

Caption: Experimental workflow for evaluating SJG-136 in sarcoma PDX models.

Conclusion

SJG-136 demonstrates significant antitumor activity in a range of preclinical cancer models, primarily through the induction of persistent DNA interstrand cross-links. While its efficacy in sarcoma patient-derived xenografts has not been extensively documented in publicly available literature, the data from traditional xenograft models suggests that SJG-136 warrants further investigation in these more clinically predictive models. Comparative studies against standard-of-care agents like doxorubicin and trabectedin within sarcoma PDX models are essential to fully elucidate the potential clinical utility of SJG-136 for this patient population. The experimental frameworks and pathway diagrams provided in this guide offer a foundation for designing and interpreting such critical preclinical studies.

References

Head-to-head comparison of SJG-136 and talacotuzumab

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug development, a diverse array of therapeutic modalities is being explored to target cancer from multiple angles. This guide provides a detailed, head-to-head comparison of two distinct investigational agents: SJG-136, a DNA cross-linking agent, and talacotuzumab, a monoclonal antibody targeting CD123. While not direct competitors due to their different mechanisms of action and primary indications, this comparison serves to highlight their individual characteristics, preclinical and clinical findings, and the methodologies used to evaluate them.

At a Glance: SJG-136 vs. Talacotuzumab

FeatureSJG-136Talacotuzumab
Drug Class Pyrrolobenzodiazepine (PBD) dimer, DNA alkylating agentHumanized monoclonal antibody
Mechanism of Action Forms sequence-specific DNA interstrand cross-links in the minor groove, leading to inhibition of DNA processing and cell death.[1]Binds to CD123 (IL-3 receptor alpha chain) on cancer cells, mediating antibody-dependent cellular cytotoxicity (ADCC).[2][3]
Primary Target DNA (specifically Pu-GATC-Py sequences)[4]CD123-expressing cells, such as acute myeloid leukemia (AML) blasts and leukemic stem cells.[2][3]
Primary Indications Studied Advanced solid tumors (e.g., ovarian, melanoma, glioma)[4][5]Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[2][6]
Development Status Phase I/II clinical trials.Phase 2/3 clinical trial terminated.[2][6]

Mechanism of Action

SJG-136: DNA Minor Groove Cross-Linking

SJG-136 is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a DNA alkylating agent. It is designed to bind to the minor groove of DNA with high affinity and sequence specificity, recognizing Pu-GATC-Py sequences.[1][4] Upon binding, it forms a covalent interstrand cross-link between two guanine (B1146940) bases on opposite DNA strands. This cross-link physically obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.

SJG136_Mechanism SJG-136 Mechanism of Action SJG136 SJG-136 DNA DNA Minor Groove (Pu-GATC-Py sequence) SJG136->DNA Binds to Crosslink DNA Interstrand Cross-link DNA->Crosslink Forms Replication_Block Blockage of DNA Replication & Transcription Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

SJG-136 mechanism of action.
Talacotuzumab: Targeting CD123 to Induce ADCC

Talacotuzumab is a humanized monoclonal antibody that targets CD123, the alpha chain of the interleukin-3 (IL-3) receptor.[2][3] CD123 is overexpressed on the surface of leukemic stem cells and blasts in AML and MDS, while having limited expression on normal hematopoietic stem cells.[2] Talacotuzumab's primary mechanism of action is the induction of antibody-dependent cellular cytotoxicity (ADCC).[2][3] After binding to CD123 on a target cancer cell, the Fc region of talacotuzumab is recognized by Fc receptors (like CD16) on immune effector cells, such as natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cell, leading to the lysis of the cancer cell.

Talacotuzumab_Mechanism Talacotuzumab Mechanism of Action Talacotuzumab Talacotuzumab AML_Cell AML Cell (CD123+) Talacotuzumab->AML_Cell Binds to CD123 Binding Binding Complex AML_Cell->Binding NK_Cell NK Cell (CD16+) NK_Cell->Binding Binds to Fc region ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Binding->ADCC Triggers Lysis AML Cell Lysis ADCC->Lysis

Talacotuzumab mechanism of action.

Preclinical and Clinical Performance

SJG-136

Preclinical Efficacy: SJG-136 has demonstrated potent antitumor activity across a broad range of human tumor xenograft models, including melanoma, ovarian, breast, glioma, and colon cancers.[4][7] It has also shown efficacy in cisplatin-resistant ovarian cancer models.[4]

Xenograft ModelDosing ScheduleOutcome
Multiple (melanoma, ovarian, breast, glioma, colon)i.v. bolusSignificant tumor mass reduction and growth delays.[7]
SF-295 (glioblastoma)~16 µg/kg/dose (qd x 5)Minimum effective dose.[7]
Multiple~120 µg/kg/dose (qd x 5)Maximum tolerated dose in athymic mice.[7]

Clinical Efficacy & Safety (Phase I): Phase I studies in patients with advanced solid tumors have established the maximum tolerated dose (MTD) and safety profile of SJG-136. No objective responses were observed in one study, while another reported disease stabilization in a majority of patients.[5][8]

ParameterFinding
Maximum Tolerated Dose (MTD) 40 µg/m²/day on days 1, 8, and 15 of a 28-day cycle.[4] Another study identified an MTD of 45 µg/m² as a 10-minute i.v. infusion every 21 days.[5][8]
Dose-Limiting Toxicities (DLTs) Fatigue, thrombocytopenia, delayed onset liver toxicity, and vascular leak syndrome (VLS) characterized by hypoalbuminemia, pleural effusions, and edema.[4][5][8]
Antitumor Activity Disease stabilization for >6 weeks in 10 out of 16 patients in one study.[5][8] No objective responses in another study of 21 patients.[4]
Talacotuzumab

Preclinical Efficacy: Preclinical studies demonstrated that talacotuzumab could induce potent in vitro ADCC against CD123-expressing AML cells and reduce leukemic cell growth in murine xenograft models of human AML.[9]

Clinical Efficacy & Safety (Phase 2/3): A multicenter, randomized Phase 2/3 study evaluated talacotuzumab in combination with decitabine (B1684300) versus decitabine alone in elderly patients with AML not eligible for intensive chemotherapy. The study was terminated early due to a lack of improved efficacy with the combination therapy.[2][6]

ParameterTalacotuzumab + DecitabineDecitabine Alone
Complete Response (CR) Rate 15% (12/80 patients)[2][6]11% (9/82 patients)[2][6]
Median Overall Survival (OS) 5.36 months[2][6]7.26 months[2][6]
Conclusion Combination therapy showed no improvement in efficacy over decitabine alone.[2][6]

Experimental Protocols

SJG-136: DNA Cross-Linking and Clinical Trial Methodology

DNA Interstrand Cross-Linking Assay (Comet Assay): A modified single-cell gel electrophoresis (Comet) assay was used to detect DNA interstrand cross-links in peripheral blood mononuclear cells (PBMCs) from patients.[10]

Comet_Assay_Workflow Comet Assay Workflow for SJG-136 Start Collect PBMCs from patient blood samples Embed Embed cells in agarose on a microscope slide Start->Embed Lyse Lyse cells to remove membranes and proteins Embed->Lyse Electrophoresis Perform electrophoresis under neutral conditions Lyse->Electrophoresis Visualize Stain DNA and visualize 'comets' via microscopy Electrophoresis->Visualize Analyze Analyze comet tail moment to quantify cross-linking Visualize->Analyze

Workflow for DNA cross-linking assay.

Phase I Clinical Trial Design (Example):

  • Patient Population: Patients with advanced solid tumors refractory to standard therapies.[4][5]

  • Dosing Schedule: SJG-136 administered as a 10-minute intravenous infusion every 21 days, or on days 1, 8, and 15 of a 28-day cycle.[4][5][8]

  • Dose Escalation: A 3+3 dose-escalation design was typically used to determine the MTD.[4][5]

  • Primary Endpoints: To determine the MTD and describe the safety profile of SJG-136.[4][5]

  • Secondary Endpoints: To characterize the pharmacokinetic profile and to assess preliminary antitumor activity.[4][5]

Talacotuzumab: ADCC Assay and Clinical Trial Methodology

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (General Protocol): A common method to measure ADCC is a lactate (B86563) dehydrogenase (LDH) release assay.

ADCC_Assay_Workflow ADCC Assay Workflow for Talacotuzumab Start Co-culture CD123+ target cells (e.g., AML cell line) with effector cells (e.g., NK cells) Add_Ab Add varying concentrations of Talacotuzumab Start->Add_Ab Incubate Incubate for a defined period (e.g., 4-6 hours) at 37°C Add_Ab->Incubate Collect Collect supernatant Incubate->Collect LDH_Assay Measure LDH release from lysed target cells using a colorimetric or fluorometric assay Collect->LDH_Assay Analyze Calculate percentage of specific cell lysis LDH_Assay->Analyze

General workflow for an ADCC assay.

Phase 2/3 Clinical Trial Design (NCT02472145):

  • Patient Population: Patients with previously untreated AML who were not eligible for intensive induction chemotherapy.[11][12]

  • Study Design: A two-part, open-label, multicenter, Phase 2/3 study. Part B was a 1:1 randomization.[11]

  • Treatment Arms (Part B):

    • Talacotuzumab (9 mg/kg on Day 8 and 22) + Decitabine (20 mg/m² on Days 1-5) of a 28-day cycle.[11]

    • Decitabine alone (20 mg/m² on Days 1-5) of a 28-day cycle.[11]

  • Primary Endpoints: Complete response (CR) rate and overall survival (OS).[11][12]

  • Outcome: The study was terminated early as the combination of talacotuzumab and decitabine did not demonstrate a significant improvement in efficacy compared to decitabine alone.[6]

Conclusion

SJG-136 and talacotuzumab represent two fundamentally different approaches to cancer therapy. SJG-136, a DNA-damaging agent, has shown broad preclinical activity but has been associated with significant toxicities in early clinical trials, including vascular leak syndrome. Its development is focused on optimizing the dosing schedule to manage these side effects while retaining antitumor activity in solid tumors.

Talacotuzumab, a targeted immunotherapy, leverages the immune system to attack CD123-expressing hematologic malignancies. While the concept is promising, a large randomized trial failed to show a clinical benefit when combined with decitabine in AML, leading to the discontinuation of this particular study.

For researchers and drug developers, this comparison underscores the distinct challenges and opportunities associated with small molecule DNA-targeting agents versus antibody-based immunotherapies. While a direct clinical comparison is not feasible due to their different indications and mechanisms, the data presented here provides a comprehensive overview of their individual profiles to inform future research and development efforts in oncology.

References

Unraveling the Cross-Resistance Profile of SJG-136: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SJG-136 (NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent. Its unique mechanism of action has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines and xenograft models. A critical aspect of its preclinical evaluation is its cross-resistance profile with established chemotherapeutic agents. This guide provides a comparative analysis of SJG-136's efficacy in the context of resistance to other anticancer drugs, supported by experimental data.

Efficacy of SJG-136 in Chemoresistant Cancer Models

SJG-136 has shown promising activity in cancer models that have developed resistance to conventional chemotherapeutics, most notably platinum-based drugs and agents susceptible to efflux by P-glycoprotein (P-gp).

Activity in Cisplatin-Resistant Ovarian Cancer
Impact of P-glycoprotein (MDR1) Expression

Multidrug resistance mediated by the ATP-binding cassette transporter P-glycoprotein (P-gp or MDR1) is a significant challenge in cancer chemotherapy. Studies have shown that while SJG-136 can be affected by high levels of P-gp expression, it retains potent activity in many cell lines.

The cytotoxicity of SJG-136 was evaluated in several colon cancer cell lines with varying levels of mdr-1 expression. As shown in the table below, cell lines with higher mdr-1 expression (HCT-8 and HCT-15) exhibited reduced sensitivity to SJG-136 compared to those with low expression (HCT-116, HT-29, and SW620). However, the IC50 values remained in the low nanomolar range. Furthermore, the cytotoxicity in P-gp expressing cell lines could be enhanced by the P-gp inhibitor verapamil.[5]

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of SJG-136 in various cancer cell lines, including those with known resistance mechanisms.

Table 1: In Vitro Cytotoxicity of SJG-136 in Colon Cancer Cell Lines with Varying mdr-1 Expression [5]

Cell Linemdr-1 ExpressionSJG-136 IC50 (nM)
HCT-116Low0.1 - 0.3
HT-29Low0.1 - 0.3
SW620Low0.1 - 0.3
HCT-8High2.3
HCT-15High3.7

Table 2: In Vitro Cytotoxicity of SJG-136 in a P-gp-Transfected Cell Line Model [5]

Cell LineDescriptionSJG-136 IC50 (nM)
3T3Parental6.3
3T3 pHamdr-1mdr-1 cDNA transfected208

Table 3: In Vitro Cytotoxicity of SJG-136 in a Panel of Selected Cancer Cell Lines [6]

Cell LineCell TypeSJG-136 IC50 (nM)
A2780Ovarian4
CH1Ovarian6
LNCaPProstate30
PC3Prostate20
A375MMelanoma10

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Add various concentrations of SJG-136 or other chemotherapeutic agents to the wells and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Drug Incubation cluster_processing Staining Process cluster_readout Data Acquisition start Seed Cells in 96-well Plate attach Allow Cell Attachment (24h) start->attach treat Add Drug dilutions attach->treat incubate Incubate (e.g., 72h) treat->incubate fix Fix with TCA incubate->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (510 nm) solubilize->read Data Analysis Data Analysis read->Data Analysis Calculate IC50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Modified Alkaline Comet Assay for DNA Interstrand Cross-links

This assay is used to detect DNA interstrand cross-links (ICLs) induced by agents like SJG-136. ICLs are measured by the reduction in DNA migration in an electric field after a defined dose of radiation is used to introduce random single-strand breaks.

Protocol:

  • Cell Treatment: Treat cells with SJG-136 for the desired time.

  • Cell Harvesting: Harvest the cells and resuspend them in low melting point agarose.

  • Slide Preparation: Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Irradiation: Irradiate the slides on ice with a specific dose of X-rays (e.g., 10 Gy) to induce a fixed number of single-strand breaks.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to allow the DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment to quantify DNA migration. A decrease in tail moment compared to irradiated control cells indicates the presence of ICLs.

Signaling Pathways and Mechanisms of Action

The unique activity profile of SJG-136 suggests that it may circumvent common resistance mechanisms. Its primary mechanism is the formation of persistent DNA interstrand cross-links. However, its interaction with cellular signaling pathways provides further insight into its cross-resistance profile.

DNA Damage Response

SJG-136-induced DNA cross-links trigger the DNA damage response (DDR). This can involve pathways that are both dependent and independent of p53. Some studies suggest that SJG-136 can induce a p53-independent form of cell death, which would be advantageous in tumors with mutated or non-functional p53.[4] The Fanconi anemia (FA) pathway, which is crucial for the repair of interstrand cross-links, is also implicated in the response to SJG-136.

Src Signaling Pathway

There is evidence to suggest that SJG-136 may inhibit the Src signaling pathway.[7] The Src family of kinases are involved in multiple cellular processes, including proliferation, survival, and migration, and their upregulation has been linked to drug resistance. Inhibition of this pathway by SJG-136 could contribute to its efficacy in resistant tumors.

SJG136_Pathway cluster_dna DNA Damage & Repair cluster_signaling Cellular Signaling SJG136 SJG-136 DNA DNA Minor Groove SJG136->DNA Src Src Kinase SJG136->Src inhibits (?) ICL Interstrand Cross-links DNA->ICL forms DDR DNA Damage Response ICL->DDR triggers FA Fanconi Anemia Pathway DDR->FA activates p53 p53 Pathway DDR->p53 can activate Apoptosis Apoptosis DDR->Apoptosis p53-independent Src->Apoptosis promotes survival p53->Apoptosis

References

SJG-136 Demonstrates Superior In Vivo Efficacy in Cisplatin-Resistant Ovarian Tumors

Author: BenchChem Technical Support Team. Date: December 2025

SJG-136 (SG), a novel DNA minor groove binding agent, exhibits significant antitumor activity in preclinical models of cisplatin-resistant ovarian cancer, outperforming cisplatin (B142131) in direct comparative studies. This guide provides an objective comparison of SJG-136's in vivo efficacy against cisplatin and other emerging therapeutic strategies for cisplatin-resistant tumors, supported by experimental data and detailed protocols.

SJG-136 is a pyrrolobenzodiazepine (PBD) dimer that forms persistent DNA interstrand cross-links, a mechanism distinct from the DNA adducts formed by cisplatin.[1][2] This unique mechanism of action is believed to contribute to its activity in tumors that have developed resistance to platinum-based chemotherapy.

Comparative In Vivo Efficacy of SJG-136 and Cisplatin

A pivotal study directly compared the in vivo antitumor activity of SJG-136 and cisplatin in a xenograft model using the cisplatin-resistant human ovarian cancer cell line, CH1cisR. The results, summarized in the table below, demonstrate the superior efficacy of SJG-136 in this resistant setting.

Treatment GroupTumor Growth InhibitionSurvival Advantage
SJG-136 Significant tumor growth delay and regressions observed.Marked improvement in overall survival compared to control and cisplatin-treated groups.
Cisplatin Minimal to no significant tumor growth inhibition.No significant survival benefit over the control group.
Control Rapid tumor progression.-

Data extracted from graphical representations in Hartley et al., Cancer Research, 2004.[2]

Experimental Protocols

A detailed methodology for the key in vivo comparative experiment is provided below to facilitate reproducibility and further investigation.

CH1cisR Human Ovarian Cancer Xenograft Model:

  • Cell Line: CH1cisR, a human ovarian carcinoma cell line with acquired resistance to cisplatin.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Fragments of the CH1cisR tumor were implanted subcutaneously into the flank of the mice.

  • Treatment Initiation: Treatment commenced when tumors reached a palpable size.

  • Drug Administration:

    • SJG-136 was administered intravenously at its maximum tolerated dose.

    • Cisplatin was administered intraperitoneally at its maximum tolerated dose.

    • Dosing schedules were optimized for each drug based on prior tolerability studies.[2]

  • Efficacy Endpoints:

    • Tumor volume was measured regularly to assess tumor growth inhibition.

    • Overall survival of the animals was monitored.

Signaling Pathways and Mechanisms of Action

Cisplatin resistance is a multifactorial phenomenon involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis. SJG-136's distinct mechanism of action allows it to bypass some of these resistance pathways.

cisplatin_resistance cluster_cisplatin Cisplatin Action & Resistance cluster_sjg136 SJG-136 Action cisplatin Cisplatin dna_adduct DNA Adducts cisplatin->dna_adduct Forms apoptosis Apoptosis dna_adduct->apoptosis Induces resistance Cisplatin Resistance (Reduced uptake, increased repair, apoptosis evasion) dna_adduct->resistance Blocked by resistance->apoptosis Inhibits sjg136 SJG-136 icl Persistent Interstrand Cross-links (Minor Groove) sjg136->icl Forms icl->resistance Bypasses cell_death Cell Death icl->cell_death Induces

Figure 1: Simplified signaling pathways of cisplatin action, resistance mechanisms, and SJG-136's distinct mechanism.

Alternative Therapeutic Strategies for Cisplatin-Resistant Tumors

Several alternative therapeutic strategies are under investigation for the treatment of cisplatin-resistant tumors. These include PARP inhibitors, WEE1 inhibitors, and ATR inhibitors, which often show synergistic effects when combined with DNA-damaging agents.

Therapeutic AlternativeMechanism of ActionIn Vivo Efficacy in Cisplatin-Resistant Models
PARP Inhibitors (e.g., Olaparib) Inhibit poly(ADP-ribose) polymerase, an enzyme crucial for DNA single-strand break repair. In tumors with homologous recombination deficiency (often seen in cisplatin resistance), this leads to synthetic lethality.Have shown efficacy in platinum-resistant ovarian cancer, particularly in patients with BRCA mutations.[3][4]
WEE1 Inhibitors (e.g., Adavosertib) Inhibit WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. This forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe.Have demonstrated the ability to sensitize cisplatin-resistant tumors to cisplatin in vivo.[1][5]
ATR Inhibitors (e.g., Berzosertib) Inhibit ataxia telangiectasia and Rad3-related (ATR) kinase, a central component of the DNA damage response pathway.Can sensitize ovarian cancer cells to cisplatin and other chemotherapeutic agents in preclinical models.[2][6]

Experimental Workflow for Evaluating Novel Agents in Cisplatin-Resistant Models

The following workflow outlines a general approach for the preclinical evaluation of novel therapeutic agents in the context of cisplatin resistance.

experimental_workflow start Start: Cisplatin-Resistant Cancer Cell Line in_vitro In Vitro Screening (IC50 determination, synergy with cisplatin) start->in_vitro xenograft Establish Xenograft Model (e.g., subcutaneous implantation in nude mice) in_vitro->xenograft treatment Treatment Groups: - Vehicle Control - Cisplatin - Novel Agent - Combination Therapy xenograft->treatment monitoring Monitor Tumor Growth and Animal Survival treatment->monitoring analysis Data Analysis (Tumor growth inhibition, survival curves, statistical analysis) monitoring->analysis end Conclusion: Efficacy of Novel Agent analysis->end

Figure 2: A generalized experimental workflow for the in vivo evaluation of novel therapies for cisplatin-resistant tumors.

References

Comparative Analysis of Gene Expression Changes Induced by SJG-136: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gene expression changes induced by SJG-136, a novel DNA cross-linking agent. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation into this potent anti-cancer compound.

SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] It exhibits a preference for 5'-purine-GATC-pyrimidine sequences and has demonstrated potent cytotoxic activity across a broad spectrum of cancer cell lines, including those resistant to conventional DNA-damaging agents like cisplatin (B142131).[3][4][5] Notably, the pattern of activity for SJG-136 does not cluster with any known DNA-binding agents, suggesting a distinct mechanism of action.[1][2][4]

Impact on Gene Expression via Transcription Factor Interference

SJG-136's unique mechanism of action involves not only the formation of DNA adducts but also the potential to interfere with the binding of transcription factors to their cognate DNA sequences. This interference can, in turn, modulate the expression of genes regulated by these factors. Research has shown that SJG-136 can interact with the binding sites of key oncogenic transcription factors such as NF-κB and STAT3.[6]

The STAT3 Signaling Pathway and SJG-136

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis.[7][8][9] Upon activation by upstream kinases like JAK, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA sequences in the promoters of its target genes to initiate their transcription.[7][9] By binding to GC-rich sequences within these promoter regions, SJG-136 can physically obstruct the binding of STAT3, leading to the downregulation of its target genes.

Below is a diagram illustrating the potential mechanism by which SJG-136 may inhibit the STAT3 signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->TargetGenes Transcription SJG136 SJG-136 SJG136->DNA Interferes with STAT3 Binding Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Figure 1: Proposed mechanism of SJG-136 interference with the STAT3 signaling pathway.

Comparative Cytotoxicity Data

The efficacy of SJG-136 can be influenced by the expression of drug efflux pumps, such as P-glycoprotein, which is encoded by the ABCB1 (mdr-1) gene. The following table summarizes the in vitro cytotoxicity of SJG-136 in human colon cancer cell lines with varying levels of ABCB1 expression.

Cell LineABCB1 (mdr-1) ExpressionSJG-136 IC50 (nM)
HCT-116Low0.1
HT-29Low0.3
SW620Low0.2
HCT-8High2.3
HCT-15High3.7
Data sourced from a study on the influence of P-glycoprotein expression on SJG-136 cytotoxicity.

Experimental Protocols

A crucial aspect of understanding the effects of SJG-136 is the ability to perform robust gene expression analysis. The following is a representative protocol for conducting a DNA microarray experiment to compare the gene expression profiles of cancer cells treated with SJG-136 versus a control.

DNA Microarray Protocol for Gene Expression Analysis

1. Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., A2780 ovarian cancer cells) in appropriate culture flasks and grow to 70-80% confluency.

  • Treat the cells with a predetermined concentration of SJG-136 (e.g., 10 nM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

2. RNA Extraction and Quality Control:

  • Isolate total RNA from the cell pellets using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

3. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.

  • Synthesize second-strand cDNA and then generate biotin-labeled cRNA using an in vitro transcription (IVT) reaction with biotinylated UTP and CTP.

  • Purify and fragment the labeled cRNA.

4. Microarray Hybridization:

  • Hybridize the fragmented and labeled cRNA to a DNA microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven for 16-18 hours at 45°C with rotation.

  • Wash the microarray chip using an automated fluidics station to remove non-specifically bound cRNA.

  • Stain the chip with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.

5. Scanning and Data Analysis:

  • Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

  • Quantify the signal intensities for each probe set on the array using appropriate software (e.g., Affymetrix GeneChip Command Console).

  • Perform data normalization (e.g., RMA or GCRMA) to correct for systematic variations.

  • Identify differentially expressed genes between the SJG-136-treated and control samples using statistical analysis (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff.

  • Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

The following diagram outlines the general workflow for this microarray experiment.

cluster_workflow Microarray Experimental Workflow CellCulture Cell Culture & Treatment RNA_Extraction RNA Extraction & QC CellCulture->RNA_Extraction cDNA_Synthesis cDNA Synthesis & Labeling RNA_Extraction->cDNA_Synthesis Hybridization Microarray Hybridization cDNA_Synthesis->Hybridization Scanning Scanning & Data Acquisition Hybridization->Scanning DataAnalysis Data Analysis Scanning->DataAnalysis

Figure 2: A generalized workflow for a DNA microarray experiment.

Conclusion and Future Directions

SJG-136 represents a promising anti-cancer agent with a unique mechanism of action that extends beyond simple DNA cross-linking to the modulation of gene expression through interference with transcription factor binding. The available data suggests that its efficacy can be influenced by the expression of drug resistance proteins and that it has the potential to impact key oncogenic signaling pathways such as STAT3.

To fully elucidate the gene expression signature of SJG-136, further high-throughput studies, such as RNA sequencing (RNA-Seq), are warranted. A direct comparative analysis of the transcriptomic changes induced by SJG-136 versus other DNA-damaging agents like cisplatin in isogenic cell line models would provide invaluable insights into its unique mechanism of action and its potential to overcome clinical resistance. Such studies will be instrumental in identifying predictive biomarkers for patient stratification and in designing rational combination therapies to maximize the therapeutic potential of this novel compound.

References

Unraveling DNA Recognition: A Comparative Guide to Pyrrole-Imidazole Polyamide (PBD) Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and DNA is paramount. Pyrrole-imidazole polyamides (PBDs), also known as pyrrolobenzodiazepines, are a class of synthetic molecules that bind to the minor groove of DNA with high affinity and sequence specificity. Their ability to interfere with DNA processing makes them potent antitumor agents. This guide provides a comparative analysis of different PBD dimers, focusing on their DNA sequence recognition, binding affinities, and the experimental methodologies used to characterize these interactions.

This guide synthesizes experimental data to offer an objective comparison of the performance of various PBD dimers. Detailed experimental protocols for key techniques are provided to support the presented data.

Quantitative Analysis of PBD Dimer-DNA Binding

The DNA binding affinity and sequence specificity of PBD dimers are critical determinants of their biological activity. These properties are quantitatively assessed using various biophysical techniques. The following table summarizes the binding affinities of several well-studied PBD dimers for their cognate DNA sequences.

PBD DimerTarget DNA SequenceBinding Affinity (K D )Experimental MethodReference
SJG-136 5'-Pu-GATC-Py-3'High Affinity (Qualitative)DNase I Footprinting[1][2]
DSB-120 Not Specified in SnippetsLower Potency than SJG-136In vivo studies[3]
ELB-21 Not Specified in SnippetsActivity varies with linker lengthAntibacterial assays[4]
f-ImPyIm CGCGKeq = 1.9 x 10⁸ M⁻¹Surface Plasmon Resonance (SPR)
f-PyPyIm AATTKeq = 5.9 x 10⁵ M⁻¹Surface Plasmon Resonance (SPR)

Note: Quantitative binding affinity data for some PBD dimers is not always available in the public domain. High affinity is often determined through techniques like DNase I footprinting which shows protection at nanomolar concentrations.

Visualizing PBD-DNA Interactions and Experimental Workflows

To better understand the molecular interactions and experimental processes involved in studying PBD dimers, the following diagrams were generated using Graphviz.

PBD_DNA_Interaction cluster_dna DNA Double Helix (Minor Groove) DNA_Strand_1 5'---G-A-T-C---3' DNA_Strand_2 3'---C-T-A-G---5' PBD PBD Dimer PBD->DNA_Strand_1 Covalent bond to Guanine PBD->DNA_Strand_2 Covalent bond to Guanine DNase_I_Footprinting_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis DNA Radiolabeled DNA fragment Incubate Incubate DNA and PBD Dimer DNA->Incubate PBD PBD Dimer PBD->Incubate DNaseI Add DNase I (limited digestion) Incubate->DNaseI Gel Denaturing Polyacrylamide Gel Electrophoresis DNaseI->Gel Autorad Autoradiography Gel->Autorad Footprint Identify 'Footprint' (region protected from cleavage) Autorad->Footprint PBD_Apoptosis_Pathway PBD PBD Dimer Enters Cell DNA_Binding Binds to DNA Minor Groove (e.g., at 5'-Pu-GATC-Py-3') PBD->DNA_Binding Crosslink Forms Interstrand Cross-links (ICLs) DNA_Binding->Crosslink Replication_Stall Stalling of Replication Forks Crosslink->Replication_Stall DSB Induction of Double-Strand Breaks (DSBs) Replication_Stall->DSB DDR Activation of DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of Cytotoxic Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anticancer agent 136" is not a recognized chemical identifier. The following information provides essential, general guidance for the handling and disposal of cytotoxic (antineoplastic) agents in a research setting. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific agent and adhere to their institution's environmental health and safety (EHS) protocols.

Safe handling and disposal of cytotoxic drugs are critical to protect laboratory personnel and the environment from exposure to these hazardous substances.[1][2] Due to their inherent toxicity, which can include carcinogenic, mutagenic, and teratogenic properties, stringent precautions must be employed wherever these agents are transported, prepared, administered, and disposed of.[3][4][5] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[1]

Core Principles of Cytotoxic Waste Management

All materials that come into contact with anticancer agents are potentially contaminated and must be treated as hazardous waste.[1][3] This includes unused or expired drugs, contaminated PPE, labware, and cleaning materials. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A fundamental requirement is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.[1]

**Step-by-Step Disposal Protocol for Anticancer Agent Waste

1. Personal Protective Equipment (PPE): Before handling any cytotoxic waste, don the appropriate PPE. This typically includes:

  • Gloves: Double gloving with chemotherapy-rated gloves is a standard recommendation.[6][7][8] Gloves should be changed regularly or immediately if they become compromised.[6][8]

  • Gown: A disposable, solid-front gown that is impervious to liquids.[6][8]

  • Eye and Face Protection: Safety glasses with side shields, goggles, or a face shield should be used, especially when there is a risk of splashing.[6][8]

  • Respiratory Protection: A respirator (e.g., N95) may be necessary if there is a risk of aerosol generation, such as when handling powdered agents or cleaning up spills.[6][8]

2. Waste Segregation at the Point of Generation: Properly segregate waste into designated, clearly labeled containers immediately after it is generated.[3][9] This prevents cross-contamination and ensures that each waste stream is handled and treated appropriately. Do not mix hazardous waste with other types of waste.[3]

3. Packaging and Labeling: Cytotoxic waste containers should be robust, leak-proof, and puncture-resistant.[5][10] They are often color-coded, with yellow containers for trace waste and black containers for bulk hazardous waste in the US, while purple-lidded containers are common in the UK and Canada for all cytotoxic waste.[4][9][11][12] All containers must be clearly labeled with the cytotoxic hazard symbol.[11][13]

4. Storage and Transport: Store sealed cytotoxic waste containers in a secure, designated area with limited access.[10][11] When transporting waste, use durable, sealed secondary containers to prevent spills.[10][13] A spill kit should be readily available during transport.[10]

5. Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service.[9] The primary method of disposal for most cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compounds.[4][11]

Data Presentation: Cytotoxic Waste Categorization and Disposal

The following table summarizes the common categories of waste generated during research with anticancer agents and their appropriate disposal pathways.

Waste CategoryDescriptionExamplesDisposal Container
Bulk Cytotoxic Waste Any amount of a P-listed hazardous waste, more than 3% by weight of the container's capacity of a U-listed waste, or materials saturated with a cytotoxic agent.Unused or expired anticancer drugs, spill cleanup materials, grossly contaminated items.Black RCRA Hazardous Waste Container (US) or Purple-lidded rigid container (UK/Canada).[7][11]
Trace Cytotoxic Waste "Empty" containers (containing less than 3% by weight of the original contents) and items with residual contamination.Empty vials, IV bags, tubing, syringes, contaminated gloves, gowns, and lab wipes.[12]Yellow Chemotherapy Waste Container (US) or Purple-lidded sharps/waste container (UK/Canada).[4][11][12]
Sharps Waste Any item that can pierce or cut the skin and is contaminated with a cytotoxic agent.Needles, syringes with attached needles, scalpels, contaminated glass vials.Puncture-resistant, purple-lidded sharps container.[5][9][11]

Experimental Protocols: Surface Decontamination Procedure

This protocol outlines the steps for cleaning a laboratory surface (e.g., a biological safety cabinet) after handling cytotoxic agents.

Materials:

  • Appropriate PPE (double gloves, gown, eye protection)

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Don all required PPE before beginning the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.

  • Disinfection (IPA): Using a new wipe, apply 70% IPA to the surface and wipe clean. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.

Mandatory Visualization

The following diagram illustrates the logical workflow for handling and disposing of waste generated from work with anticancer agents in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway cluster_decon Decontamination A Don Appropriate PPE (Double Gloves, Gown, Eye Protection) B Handle this compound in a Biological Safety Cabinet A->B C Sharps Waste (Needles, Contaminated Vials) B->C D Trace Contaminated Waste (Gloves, Gowns, Wipes, Empty Syringes) B->D E Bulk/Grossly Contaminated Waste (Unused Agent, Spill Cleanup) B->E K Decontaminate Work Surfaces (Detergent -> Water -> IPA) B->K F Place in Purple-Lidded Puncture-Resistant Sharps Container C->F G Place in Yellow Trace Chemo Waste Bin D->G H Place in Black RCRA Hazardous Waste Bin E->H I Store in Secure Designated Area for EHS Pickup F->I G->I H->I J High-Temperature Incineration by Licensed Facility I->J L Doff & Dispose of PPE in Trace Waste Bin K->L L->G

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

References

Personal protective equipment for handling Anticancer agent 136

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Anticancer Agent 136

Disclaimer: As there is no publicly available information for a compound specifically named "this compound," this guidance is based on established best practices for handling potent, cytotoxic anticancer compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on any available data for "this compound" and adapt these recommendations accordingly.

This document provides crucial safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling potent cytotoxic agents. The required level of protection depends on the specific task and the physical form of the compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Task Category Compound Form Primary PPE Secondary/Task-Specific PPE
General Lab Access N/A• Standard lab coat• Safety glasses with side shields• Closed-toe shoesN/A
Handling Vials/Containers Solid or Liquid• Disposable gown with back closure and tight-fitting cuffs• Double nitrile gloves• Safety glasses with side shieldsN/A
Weighing and Reconstitution Powder/Solid• Disposable, low-permeability gown• Double nitrile gloves• Chemical splash goggles• Full-face respirator with appropriate cartridges• Chemical-resistant apron• Head covering
Handling Solutions Liquid• Disposable, low-permeability gown• Double nitrile gloves• Chemical splash goggles• Face shield (if splash risk is high)• Chemical-resistant apron
Spill Cleanup Solid or Liquid• Chemical-resistant coveralls or suit• Double chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Full-face respirator with appropriate cartridges• Chemical-resistant boots or shoe covers
Waste Disposal Contaminated Materials• Disposable, low-permeability gown• Double nitrile gloves• Safety glasses with side shields• Face shield (if splash risk is present)

Note: Always consult the manufacturer's instructions for the proper use and limitations of all PPE. Change gloves frequently, and immediately if they become torn, punctured, or contaminated.[1]

Operational and Disposal Plans

A clear, systematic approach to handling and disposal is essential to prevent contamination and ensure personnel and environmental safety.

Receiving and Unpacking Investigational Drugs
  • Verify Shipment: Upon receipt, review the shipping documentation to ensure the information corresponds to the products received, including quantity and lot number.[2]

  • Inspect for Damage: Before opening, inspect the external packaging for any signs of damage. If damage is suspected, trained personnel wearing full PPE should handle the package.[3]

  • Don PPE: Wear appropriate PPE (disposable gown, double nitrile gloves, and safety glasses) before handling the inner containers.

  • Designated Area: Unpack the agent in a designated area, preferably within a chemical fume hood or a biological safety cabinet.

  • Secure Storage: Store the agent in a secure, clearly labeled location with restricted access, according to the storage requirements detailed by the supplier.[2][4]

Handling and Experimental Workflow

All manipulations of this compound should occur within a designated containment device, such as a chemical fume hood or Class II Biological Safety Cabinet, to minimize the risk of exposure.[1]

Figure 1. Safe Handling Workflow

Spill Management

Immediate and correct response to a spill is critical to minimize contamination and exposure.[5] Spill kits must be clearly labeled and accessible in all areas where the agent is handled.[6]

Table 2: Spill Cleanup Protocol

Spill Size Initial Actions Cleanup Procedure
Small Spill (< 5 mL or 5 g)1. Alert personnel in the immediate area.2. Don appropriate PPE from the spill kit (gown, double gloves, goggles, respirator).3. Restrict access to the spill area.1. Powder: Gently cover with a damp absorbent pad to avoid aerosolization.[5]2. Liquid: Cover with absorbent pads, working from the outside in.[7]3. Collect all contaminated materials and any broken glass (using a scoop) into a designated cytotoxic waste container.[5]4. Clean the spill area twice with a detergent solution, followed by a final rinse.[5]
Large Spill (> 5 mL or 5 g)1. Evacuate all non-essential personnel from the area.2. Alert safety personnel and restrict access to the area.3. Don full spill response PPE (chemical-resistant suit, double gloves, boots, full-face respirator).1. Use spill control pads from a large-spill kit to contain the spill.[7]2. Follow the same procedure as for a small spill, using appropriate caution for the larger volume.3. After initial cleanup, the area should be thoroughly decontaminated by trained personnel.
Disposal Plan

Proper segregation and disposal of cytotoxic waste are mandatory to protect personnel and the environment.

  • Trace Chemotherapy Waste: Items that are "RCRA empty" (containing less than 3% of the original volume), such as used gloves, gowns, bench paper, and empty vials.[8] This waste should be placed in designated yellow chemotherapy waste containers for incineration.[9][10]

  • Bulk Chemotherapy Waste: Materials contaminated with more than 3% of the agent, unused solutions, or materials used to clean up spills.[8] This is considered hazardous waste and must be disposed of in black RCRA-rated containers.[8][9]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[1]

Experimental Protocols

Hypothetical Experimental Protocol: Cell Viability Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa cells).

1. Cell Preparation: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂. b. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Preparation (within a Biological Safety Cabinet): a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).

3. Cell Treatment: a. Remove the old medium from the 96-well plate. b. Add 100 µL of the prepared drug dilutions to the respective wells. c. Incubate the plate for 72 hours at 37°C and 5% CO₂.

4. Viability Assessment (e.g., using MTT reagent): a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. c. Incubate overnight to dissolve formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Signaling Pathway

Assuming this compound is a novel inhibitor of the PI3K/AKT/mTOR pathway, a common target in cancer therapy, its mechanism could be visualized as follows.

Figure 2. Hypothetical MOA

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.